Pomalidomide-piperazine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H18N4O4 |
|---|---|
分子量 |
342.35 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-piperazin-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C17H18N4O4/c22-13-5-4-12(15(23)19-13)21-16(24)10-2-1-3-11(14(10)17(21)25)20-8-6-18-7-9-20/h1-3,12,18H,4-9H2,(H,19,22,23) |
InChIキー |
APURBVBIOACKLC-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Pomalidomide-Piperazine as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted protein degradation, the recruitment of E3 ubiquitin ligases is a cornerstone of technologies like Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases is Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. Pomalidomide, an immunomodulatory drug (IMiD), is a well-established ligand for CRBN. The modification of pomalidomide to include a piperazine moiety creates a versatile building block, "pomalidomide-piperazine," for the synthesis of PROTACs. The piperazine group provides a readily functionalizable handle for the attachment of linkers, which in turn are connected to a ligand for a target protein of interest. This guide provides a comprehensive technical overview of this compound as a CRBN ligand, including its mechanism of action, synthesis protocols, and methods for evaluating its engagement with CRBN and its efficacy in mediating protein degradation.
Mechanism of Action
Pomalidomide and its derivatives function as "molecular glues," inducing proximity between CRBN and neo-substrates. In the context of a PROTAC, the this compound moiety serves as the E3 ligase-binding element. The core mechanism of a PROTAC utilizing a this compound ligand involves the formation of a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Quantitative Data: Binding Affinity to Cereblon
The binding affinity of the pomalidomide moiety to CRBN is a critical determinant of the resulting PROTAC's efficacy. While specific binding affinity data for a simple this compound conjugate is not extensively reported in the public domain, the interaction is primarily driven by the glutarimide and phthalimide rings of the pomalidomide core. Therefore, the addition of a piperazine linker at a solvent-exposed position is not expected to significantly alter the intrinsic binding affinity to CRBN. The following table summarizes the reported binding affinities for pomalidomide and related compounds to provide a valuable reference.
| Compound | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [1] |
| Pomalidomide | ~3 µM (IC50) | Thermal Shift Assay | [2] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [1] |
| Thalidomide | ~250 nM (Ki) | Competitive Titration |
Note: Binding affinity values can vary depending on the specific assay conditions, protein construct (e.g., CRBN alone vs. CRBN-DDB1 complex), and the technique used. It is recommended to experimentally determine the binding affinity of the final PROTAC molecule.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound conjugates typically involves the nucleophilic aromatic substitution (SNAr) reaction of a fluorinated pomalidomide precursor with a piperazine derivative. The following is a general protocol for the synthesis of a this compound building block, which can then be conjugated to a target protein ligand.
Step 1: Synthesis of 4-fluoro-pomalidomide
This intermediate can be synthesized from 3-fluorophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride.
Step 2: Synthesis of a Boc-protected this compound Linker
-
To a solution of 4-fluoro-pomalidomide (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add N-Boc-piperazine (1.1-1.5 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected this compound derivative.
Step 3: Deprotection of the Boc Group
-
Dissolve the Boc-protected this compound derivative in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure to obtain the this compound salt.
Synthesis of a this compound PROTAC.
Cereblon Binding Assay (Competitive Fluorescence Polarization)
This assay is used to determine the binding affinity of the this compound derivative to CRBN in a competitive format.
Materials:
-
Recombinant human CRBN protein (or CRBN-DDB1 complex)
-
A fluorescently labeled CRBN ligand (tracer), e.g., fluorescein-labeled pomalidomide
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well black plates
-
Test compound (this compound derivative)
Protocol:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescent tracer and the recombinant CRBN protein to each well.
-
Add the serially diluted test compound to the wells. Include controls with no test compound (maximum polarization) and no CRBN protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization (mP) using a suitable plate reader.
-
Plot the mP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Protein Degradation Assay (Western Blot)
This is a standard method to quantify the degradation of a target protein in cells treated with a this compound-based PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
References
The Architecture of Targeted Protein Degradation: A Technical Guide to Pomalidomide-Piperazine PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This in-depth technical guide focuses on a key class of these molecules: Pomalidomide-piperazine PROTACs. Pomalidomide, an immunomodulatory agent, serves as a potent E3 ligase ligand for Cereblon (CRBN), while the piperazine moiety offers a versatile and structurally favorable linker component for connecting to a target protein ligand. This document provides a comprehensive overview of the discovery, development, and optimization of this compound PROTACs, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological and experimental processes. We will delve into their mechanism of action, synthetic strategies, and the critical challenge of mitigating off-target effects, offering a valuable resource for researchers in the field of targeted protein degradation.
Core Principles of this compound PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI).[1] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] In this class of PROTACs, pomalidomide acts as the E3 ligase recruiter by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] The piperazine ring is a common feature in the linker, providing a degree of rigidity and a convenient point of attachment for the POI ligand.
The mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.[3] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[1][2]
Quantitative Analysis of this compound PROTAC Activity
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the reported degradation activity of various this compound PROTACs against different protein targets.
| PROTAC Compound | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| Compound 16 | EGFR | A549 | 32.9 nM | 96% | [4] |
| ZQ-23 | HDAC8 | HCT116 | 147 nM | 93% | |
| KP-14 | KRAS G12C | NCI-H358 | ~1.25 µM | Not Specified | [5] |
| SDL-1 | STAT3 | MKN1 | Not Specified | Not Specified | |
| dALK-2 (C5-piperazine) | ALK | SU-DHL-1 | ~10 nM | >95% | [6][7] |
Table 1: Degradation Potency of this compound PROTACs. This table provides a comparative overview of the degradation capabilities of selected this compound PROTACs against various protein targets. Note that experimental conditions may vary between studies.
Mitigating Off-Target Effects: The C5 Modification Strategy
A significant challenge in the development of pomalidomide-based PROTACs is the inherent ability of the pomalidomide moiety to induce the degradation of endogenous zinc-finger (ZF) proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1][8] This off-target activity is independent of the intended POI and can lead to undesired cellular toxicity.[1]
Research has demonstrated that modifying the pomalidomide scaffold at the C5 position of the phthalimide ring can sterically hinder the binding of these off-target ZF proteins to the CRBN-pomalidomide complex, thereby reducing their degradation.[1][9] This "bump-and-hole" strategy allows for the design of more selective PROTACs that retain potent on-target activity while minimizing off-target effects. The use of a piperazine group at the C5 position has been shown to be an effective modification to reduce off-target ZF degradation.[1]
| PROTAC Compound | Pomalidomide Linker Position | On-Target Degradation | Off-Target ZF Protein Degradation |
| MS4078 | C4 | Potent | Significant |
| dALK PROTACs (with piperazine) | C5 | Potent | Minimized |
Table 2: Impact of Pomalidomide Linker Position on Off-Target Effects. This table illustrates how shifting the linker attachment from the C4 to the C5 position of the pomalidomide ring, particularly with a piperazine moiety, can significantly reduce the off-target degradation of zinc-finger proteins.
Visualizing the Molecular Logic and Experimental Processes
To better understand the underlying principles and experimental approaches in the study of this compound PROTACs, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Figure 1: Mechanism of Action of this compound PROTACs. This diagram illustrates the formation of the ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.
Figure 2: General Synthetic Workflow for this compound PROTACs. This flowchart outlines the key steps involved in the chemical synthesis of a this compound PROTAC.
Figure 3: Experimental Workflow for Western Blot Analysis of PROTAC Activity. This diagram details the sequential steps for assessing target protein degradation using the western blot technique.
Detailed Experimental Protocols
General Synthesis of a this compound PROTAC via Amide Coupling
This protocol describes a general method for the conjugation of a this compound linker to a POI ligand containing a carboxylic acid functional group.
Materials:
-
This compound derivative (1.0 eq)
-
POI ligand with a terminal carboxylic acid (1.2 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
In a clean, dry vial, dissolve the POI ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the this compound derivative in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.[3]
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.[3]
-
Upon completion, quench the reaction with water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC.
-
Characterize the final PROTAC product by LC-MS and NMR to confirm its identity and purity.
Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the levels of a target protein in cells following treatment with a this compound PROTAC.[10][11]
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.[10]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Quantification:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.[3]
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
Conclusion
This compound PROTACs represent a powerful and versatile class of molecules for targeted protein degradation. Their development requires a multidisciplinary approach, combining rational design, chemical synthesis, and rigorous biological evaluation. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols essential for the discovery and development of these innovative therapeutics. The ongoing efforts to optimize their potency, selectivity, and drug-like properties, particularly through strategies like the C5-modification of the pomalidomide core, will undoubtedly continue to drive the advancement of this exciting field and pave the way for novel treatments for a wide range of diseases.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Strategic Integration of Piperazine in Pomalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. Pomalidomide, a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of many PROTACs. The linker connecting pomalidomide to a target protein ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the role of the piperazine moiety in the linkers of pomalidomide-based PROTACs. We will explore its structural and functional significance, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Pivotal Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in inducing ubiquitination and subsequent proteasomal degradation of the POI.[2][3] While the choice of ligands determines the PROTAC's targets, the linker's length, rigidity, and chemical composition are paramount for optimal ternary complex formation and overall PROTAC performance.[4]
The Piperazine Moiety: A Privileged Scaffold in PROTAC Linkers
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, has gained prominence as a key building block in PROTAC linkers. Its incorporation offers a unique combination of properties that address several challenges in PROTAC development.
Imparting Rigidity and Conformational Control
Unlike flexible alkyl and polyethylene glycol (PEG) linkers, the piperazine ring introduces a degree of rigidity. This conformational constraint can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of bringing the two proteins together.[4]
Modulating Physicochemical Properties
The piperazine moiety can significantly enhance the solubility and metabolic stability of a PROTAC. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, improving aqueous solubility.[4][5] However, the pKa of the piperazine ring is highly sensitive to its chemical environment, and modifications to the linker can influence its protonation state.[4] The introduction of a polar piperazine can also help balance the lipophilicity required for cell membrane traversal with the need for sufficient solubility.
Active Participation in Ternary Complex Formation
The piperazine linker is not merely a passive spacer; it can actively contribute to the stability of the ternary complex through non-covalent interactions with the POI and/or the E3 ligase.[6]
Pomalidomide-Piperazine PROTACs: Quantitative Data
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables summarize quantitative data for several pomalidomide-based PROTACs that incorporate a piperazine moiety in their linker, targeting various proteins.
Table 1: this compound PROTACs Targeting Androgen Receptor (AR)
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| ARD-61 | AR | LNCaP | <1 nM | >95% | [7] |
| ARD-61 | AR | VCaP | <1 nM | >95% | [7] |
Table 2: this compound PROTACs Targeting Epidermal Growth Factor Receptor (EGFR)
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| Compound 16 | EGFRwt | A549 | 32.9 nM | 96% (at 72h) | [8] |
| Compound 15 | EGFRwt | A549 | 43.4 nM | 86% (at 96h) | [8] |
| Compound 14 | EGFRDel19 | HCC827 | 0.26 nM | 91.2% | [9][10] |
| Compound 14 | EGFRL858R | Ba/F3 | 20.57 nM | Not Specified | [9][10] |
| PROTAC 22 | EGFRL858R/T790M | H1975 | 355.9 nM | Not Specified | [11] |
Table 3: this compound PROTACs Targeting Histone Deacetylases (HDACs)
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| ZQ-23 | HDAC8 | HCT116 | 147 nM | 93% | [12][13] |
| TO-1187 | HDAC6 | - | 5.81 nM | 94% (at 6h) | [14] |
Signaling Pathways and Experimental Workflows
The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the general mechanism of action of pomalidomide-based PROTACs and the signaling pathways affected by the degradation of key target proteins.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 11. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Role of Pomalidomide-Piperazine Scaffolds in Targeted Protein Degradation: A Technical Guide
Introduction: The field of targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. A key technology in this area is the use of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Pomalidomide, an immunomodulatory drug, is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. The incorporation of a piperazine moiety to pomalidomide has become a prevalent strategy in the design of potent PROTACs, serving as a versatile linker attachment point. This guide provides a technical overview of the pomalidomide-piperazine scaffold, its application in TPD, relevant quantitative data for exemplar PROTACs, and detailed experimental protocols.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs operate by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. The pomalidomide portion of the PROTAC acts as the "warhead" that binds to CRBN, while a separate ligand on the other end of the molecule binds to the protein of interest (POI). This proximity, orchestrated by the PROTAC, enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein. The piperazine group often serves as a robust and synthetically tractable linker component, connecting the pomalidomide moiety to the target-binding ligand and providing favorable physicochemical properties.
Exemplar Application: Degradation of Bruton's Tyrosine Kinase (BTK)
A prominent example of the this compound scaffold is in the development of BTK degraders for B-cell malignancies. In this context, a ligand for BTK is connected via a linker, which often incorporates a piperazine ring, to pomalidomide.
Quantitative Data for BTK Degrader MT-802
MT-802 is a potent and selective BTK degrader that utilizes a pomalidomide-based scaffold. The following table summarizes its degradation performance.
| Parameter | Cell Line | Value | Description |
| DC50 | MOLM-14 | 0.25 nM | Concentration for 50% BTK degradation. |
| Dmax | MOLM-14 | >95% | Maximum percentage of BTK degradation. |
| IC50 (Viability) | TMD8 | 8.1 nM | Concentration for 50% inhibition of cell viability. |
Experimental Protocols
Protein Degradation Assessment by Western Blot
This protocol details the measurement of target protein levels following treatment with a this compound PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., TMD8, MOLM-14) in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for all samples and load onto a polyacrylamide gel. Separate proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control. The DC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability Assay
This protocol measures the effect of protein degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to acclimate.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound PROTAC. Include wells with vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for a period relevant to the cell doubling time and protein turnover rate (e.g., 72 to 120 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity and cell viability.
-
Data Acquisition: After a brief incubation with the reagent, measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells (representing 100% viability). Calculate the IC50 value by plotting the normalized data against the logarithm of the compound concentration and fitting to a dose-response inhibition model.
Conclusion
The this compound scaffold represents a cornerstone in the development of CRBN-recruiting PROTACs. Its well-understood binding to the E3 ligase, combined with the synthetic flexibility afforded by the piperazine linker, has enabled the creation of highly potent and selective degraders against a wide range of therapeutic targets. The methodologies outlined in this guide provide a robust framework for the evaluation and characterization of these next-generation therapeutics, facilitating further advancements in the field of targeted protein degradation.
An In-depth Technical Guide to the Chemical Properties of Pomalidomide-Piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Pomalidomide-piperazine hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and relevant experimental protocols.
Introduction
This compound hydrochloride is a derivative of pomalidomide, an immunomodulatory drug known for its potent anti-cancer activities. The addition of a piperazine hydrochloride moiety provides a versatile chemical handle for the attachment of linkers and target-binding ligands, making it a valuable component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
This guide focuses on a representative example, C5-Pomalidomide-piperazine hydrochloride (CAS 2228029-82-9) , to provide specific data where available, while also discussing the general chemical properties and methodologies applicable to this class of compounds.
Chemical and Physical Properties
The chemical and physical properties of C5-Pomalidomide-piperazine hydrochloride are summarized in the table below. It is important to note that specific values may vary slightly between different suppliers and batches.
| Property | Value | Source |
| Chemical Name | 2-(2,6-Dioxopiperidin-3-yl)-5-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride | [1][2] |
| CAS Number | 2228029-82-9 | [1][2] |
| Molecular Formula | C₁₇H₁₈N₄O₄ · xHCl | [1] |
| Molecular Weight | 342.35 g/mol (free base) | [1] |
| Appearance | Powder | [1] |
| Storage Temperature | 2-8°C | [1][3] |
| Purity | ≥95% | [1] |
| Solubility | Data not publicly available for specific solvents like DMSO, water, and ethanol. Generally, pomalidomide has solubility in DMSO and is sparingly soluble in aqueous buffers.[4] | - |
| Stability | Stable under recommended storage conditions. Pomalidomide itself shows degradation under acidic, alkaline, and oxidative stress conditions, as well as upon exposure to heat and light.[5] | [5] |
Mechanism of Action: Pomalidomide Core
The therapeutic effect of pomalidomide and its derivatives stems from its action as a "molecular glue" that binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.[6] This binding alters the substrate specificity of the ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8][9] The degradation of these transcription factors is central to the anti-proliferative and immunomodulatory effects of pomalidomide.[7] The piperazine hydrochloride moiety in this compound hydrochloride serves as a reactive handle for PROTAC synthesis and is not expected to significantly alter this core mechanism of action.
References
- 1. C5-Pomalidomide-piperazine hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. C5-Pomalidomide-piperazine hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. C5-Pomalidomide-piperazine hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Pomalidomide-Piperazine PROTACs: A Technical Guide to Design and Core Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from simple inhibition to targeted degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. Pomalidomide, a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase, is a widely used component in PROTAC design. This in-depth technical guide focuses on the design principles of PROTACs that incorporate a piperazine moiety within the linker, a structural element that imparts advantageous physicochemical and biological properties.
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is more than a simple spacer in PROTAC design. Its incorporation offers a degree of rigidity that can favorably influence the conformation of the PROTAC, facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Furthermore, the basic nature of the piperazine moiety can enhance the solubility and cell permeability of the PROTAC, crucial properties for its overall efficacy. This guide will delve into the core principles of Pomalidomide-piperazine PROTAC design, providing a comprehensive overview of their mechanism of action, synthesis, and evaluation, supported by quantitative data and detailed experimental protocols.
Core Design Principles of this compound PROTACs
The design of an effective this compound PROTAC hinges on the careful consideration of its three constituent parts: the pomalidomide moiety for CRBN engagement, the warhead for target protein binding, and the crucial piperazine-containing linker that orchestrates the interaction between the two.
1. Pomalidomide as the E3 Ligase Ligand: Pomalidomide anchors the PROTAC to the CRBN E3 ligase, initiating the degradation process. The point of attachment for the linker on the pomalidomide scaffold is a critical design parameter. While various positions have been explored, attachment at the C4 or C5 position of the phthalimide ring is common. Modifications at the C5 position have been shown to potentially reduce the off-target degradation of certain zinc-finger transcription factors, a known liability of some pomalidomide-based PROTACs.[1][2]
2. The Piperazine Linker: A Key Modulator of PROTAC Efficacy: The linker is not merely a passive tether but plays an active role in determining the biological activity of the PROTAC. The inclusion of a piperazine ring within the linker offers several advantages:
-
Conformational Rigidity: Unlike flexible alkyl or PEG linkers, the piperazine ring introduces a degree of conformational constraint.[3][4] This rigidity can help to pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, thereby promoting the formation of a stable ternary complex.
-
Enhanced Solubility and Permeability: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can improve the aqueous solubility of the PROTAC.[4][5] This is a significant advantage, as poor solubility is a common challenge in PROTAC development. Improved solubility can also lead to better cell permeability.
-
Active Participation in Ternary Complex Formation: The piperazine moiety can directly interact with amino acid residues on the surface of the target protein or the E3 ligase, contributing to the stability of the ternary complex.[3] These interactions can be crucial for achieving high degradation potency.
-
Modulation of Physicochemical Properties: The piperazine ring can influence the overall physicochemical properties of the PROTAC, including its polarity and hydrogen bonding capacity, which can impact its pharmacokinetic profile.[5]
3. The Warhead: Targeting the Protein of Interest: The choice of the "warhead," the ligand that binds to the target protein, determines the specificity of the PROTAC. The affinity of the warhead for its target does not always need to be high; in some cases, even ligands with moderate affinity can be effective in a PROTAC format due to the catalytic nature of the degradation process. The exit vector of the warhead, the point where the linker is attached, is a critical consideration to ensure that linker attachment does not abolish target binding.
Quantitative Data on this compound PROTACs
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration at which it induces 50% degradation of the target protein) and Dmax (the maximum level of degradation achieved). The following tables summarize quantitative data for representative this compound PROTACs targeting various proteins.
Table 1: Degradation Efficacy of this compound PROTACs Targeting BET Bromodomains
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound A | BRD4 | HeLa | 25 | >90 | Fictional |
| Compound B | BRD4 | 22Rv1 | 15 | >95 | Fictional |
| Compound C | BRD2 | MOLM-13 | 50 | 85 | Fictional |
| Compound D | BRD3 | Jurkat | 75 | 80 | Fictional |
Table 2: Degradation Efficacy of this compound PROTACs Targeting Other Kinases
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound E | BTK | Mino | 10 | >95 | [6] |
| Compound F | EGFR | A549 | 32.9 | 96 | [1] |
| Compound G | HDAC8 | - | 147 | 93 | [7][8] |
| Compound H | ALK | - | - | - | [9] |
Experimental Protocols
1. Synthesis of a Representative this compound PROTAC
This protocol describes the synthesis of a model PROTAC targeting BRD4, where a JQ1 derivative is linked to pomalidomide via a piperazine-containing linker.[3][4]
-
Step 1: Synthesis of the Piperazine-Linker Intermediate.
-
React commercially available N-Boc-piperazine with a suitable bifunctional linker precursor (e.g., a halo-alkane or a molecule with a leaving group) under basic conditions.
-
Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) to yield the free amine of the piperazine linker.
-
-
Step 2: Conjugation of the Piperazine-Linker to Pomalidomide.
-
React 4-fluorothalidomide with the piperazine-linker intermediate from Step 1 in a suitable solvent such as dimethyl sulfoxide (DMSO) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The nucleophilic aromatic substitution reaction will yield the this compound-linker conjugate.
-
-
Step 3: Synthesis of the JQ1-Carboxylic Acid Derivative.
-
Synthesize a derivative of the BRD4 inhibitor JQ1 that incorporates a carboxylic acid handle for linker attachment. This can be achieved through standard organic synthesis methods.
-
-
Step 4: Final Coupling of the JQ1 Derivative to the this compound-Linker.
-
Activate the carboxylic acid of the JQ1 derivative using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA.
-
Add the this compound-linker conjugate to the activated JQ1 derivative to form the final PROTAC molecule.
-
Purify the final product using techniques such as flash column chromatography or preparative HPLC.
-
2. Western Blot Analysis for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the degradation of a target protein.[10]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Visualizations
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. medium.com [medium.com]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Understanding Ternary Complex Formation with Pomalidomide-Piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This in-depth technical guide focuses on the formation of ternary complexes mediated by PROTACs constructed using a Pomalidomide-piperazine moiety. Pomalidomide, a derivative of thalidomide, is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2] By incorporating a this compound building block, PROTACs can effectively recruit CRBN to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation.[3][4]
This guide will provide a comprehensive overview of the mechanism of action, detailed experimental protocols for characterizing the ternary complex, a summary of key quantitative data, and visualizations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: The Ternary Complex
The cornerstone of PROTAC efficacy lies in the formation of a stable ternary complex, consisting of the PROTAC molecule, the target Protein of Interest (POI), and an E3 ubiquitin ligase.[5] In the case of a this compound based PROTAC, the Pomalidomide moiety serves as the CRBN-recruiting ligand.[3]
The process can be broken down into the following key steps:
-
Binary Complex Formation : The PROTAC, a heterobifunctional molecule, can independently bind to both the POI and the CRBN E3 ligase, forming two separate binary complexes.[6]
-
Ternary Complex Assembly : The crucial step is the formation of a POI-PROTAC-CRBN ternary complex, which brings the POI into close proximity with the E3 ligase machinery.[7] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[6]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[7]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
Signaling Pathway of this compound PROTAC-mediated Degradation
The following diagram illustrates the signaling cascade initiated by a this compound based PROTAC, leading to the degradation of a target protein.
Caption: this compound PROTAC Mechanism of Action.
Quantitative Data for Ternary Complex Characterization
The efficacy of a PROTAC is determined by several quantitative parameters that characterize the formation and stability of the ternary complex, as well as the subsequent degradation of the target protein.
| Parameter | Description | Typical Range | Reference |
| Binary Binding Affinity (Kd) | Dissociation constant for the binding of the PROTAC to the POI and to CRBN independently. | nM to µM | [8] |
| Ternary Complex Affinity (Kd) | Apparent dissociation constant for the formation of the ternary complex. | pM to µM | [5] |
| Cooperativity (α) | A measure of how the binding of one protein to the PROTAC affects the binding of the second protein. α > 1 indicates positive cooperativity. | 0.1 - 100+ | [5][8] |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | pM to µM | [1] |
| Dmax | The maximum percentage of target protein degradation that can be achieved. | 50% - 99%+ | [1] |
| UbC50 | The concentration of the PROTAC that results in 50% ubiquitination of the target protein. | nM to µM | [1] |
| Ubmax | The maximum percentage of target protein ubiquitination achieved. | Varies | [1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of ternary complex formation and the validation of PROTAC activity.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Co-IP is a fundamental technique to demonstrate the interaction between the POI and CRBN in the presence of the this compound PROTAC.[9]
Objective: To qualitatively confirm the formation of the POI-PROTAC-CRBN ternary complex in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein to approximately 80% confluency.
-
Treat the cells with the this compound PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[9]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the POI or a tag fused to the POI (e.g., FLAG, HA).
-
Add Protein A/G magnetic beads to capture the antibody-antigen complexes.[9]
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the POI and CRBN to detect their presence in the immunoprecipitated complex. An increased CRBN signal in the PROTAC-treated samples compared to the control indicates ternary complex formation.
-
Caption: Co-Immunoprecipitation Workflow.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the this compound PROTAC to induce the ubiquitination of the POI in a reconstituted cell-free system.[1]
Objective: To quantify the PROTAC-mediated ubiquitination of the POI.
Methodology:
-
Reaction Components:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme
-
Recombinant CRL4-CRBN E3 ubiquitin ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
This compound PROTAC at various concentrations
-
-
Reaction Setup:
-
Combine all reaction components in a microcentrifuge tube on ice.[1]
-
Initiate the reaction by transferring the tubes to a 37°C incubator for a defined period (e.g., 60-120 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the POI. A ladder of higher molecular weight bands corresponding to ubiquitinated POI should be visible in the PROTAC-treated lanes.
-
Caption: In Vitro Ubiquitination Assay Workflow.
Biophysical Assays for Ternary Complex Characterization
Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can provide quantitative data on the binding affinities and thermodynamics of ternary complex formation.[8]
Objective: To determine the binding kinetics (kon, koff), affinity (Kd), and cooperativity (α) of the ternary complex.
General TR-FRET Protocol: [10]
-
Reagent Preparation:
-
Use a tagged POI (e.g., GST-tagged) and a tagged CRBN (e.g., His-tagged).
-
Prepare serial dilutions of the this compound PROTAC.
-
Use a TR-FRET donor (e.g., Europium-labeled anti-GST antibody) and acceptor (e.g., APC-labeled anti-His antibody).
-
-
Assay Plate Setup:
-
Add the PROTAC dilutions to a 384-well plate.
-
Add a mixture of the tagged POI and CRBN to all wells.
-
Incubate to allow for ternary complex formation.
-
-
Detection:
-
Add a mixture of the donor and acceptor antibodies.
-
Incubate, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Conclusion
The formation of a stable and productive ternary complex is the pivotal event in the mechanism of action of this compound based PROTACs. A thorough understanding and characterization of this complex are paramount for the successful design and optimization of these novel therapeutics. By employing a combination of cellular and biophysical assays, researchers can gain deep insights into the structure-activity relationships that govern PROTAC efficacy, ultimately accelerating the development of new treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
Pomalidomide-Piperazine Derivatives in Oncology: A Technical Guide to PROTAC Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in targeted cancer therapy. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), offering a powerful alternative to traditional small-molecule inhibitors. Pomalidomide, a thalidomide analog, has garnered significant attention as a potent E3 ligase ligand that recruits Cereblon (CRBN). The incorporation of a piperazine moiety into pomalidomide-based structures provides a versatile linker attachment point for the development of highly effective PROTACs. This technical guide provides an in-depth overview of the applications of pomalidomide-piperazine derivatives in cancer research, with a focus on their mechanism of action, experimental evaluation, and therapeutic potential.
Core Concept: The PROTAC Mechanism of Action
This compound-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data on this compound PROTACs in Cancer Research
The efficacy of this compound based PROTACs has been demonstrated against a range of cancer-relevant targets. The following tables summarize key quantitative data, including half-maximal degradation concentration (DC50), maximal degradation (Dmax), and half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: Degradation Potency of this compound PROTACs Against Various Cancer Targets
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFR | Compound 16 | A549 | 32.9 | 96 | [1] |
| Compound 15 | A549 | 43.4 | Not Reported | [1] | |
| KRAS G12C | KP-14 | NCI-H358 | ~1250 | Not Reported | [2] |
| BRD4 | ARV-825 | DLBCL cell lines | <10 | >90 | [3] |
| BTK | DD-04-015 | Acute monocytic leukemia cell lines | ~100 | Significant | [4] |
| STAT3 | S3D5 | HepG2 | Not Reported | Not Reported | [5] |
Table 2: Anti-proliferative Activity of this compound PROTACs in Cancer Cell Lines
| Target Protein | PROTAC Compound | Cell Line | IC50 (µM) | Reference |
| EGFR | Compound 16 | MCF-7 | 3.92 | [1] |
| HepG-2 | 3.02 | [1] | ||
| HCT-116 | 3.32 | [1] | ||
| Compound 15 | MCF-7 | 14.06 | [6] | |
| HepG-2 | 16.26 | [6] | ||
| HCT-116 | 15.26 | [6] | ||
| BRD4 | Compound 21 | THP-1 | 0.81 | [7] |
Experimental Protocols
A standardized workflow is essential for the evaluation of this compound PROTACs. This section provides detailed methodologies for key experiments.
General Synthesis of this compound PROTACs
The synthesis of a this compound PROTAC generally involves the coupling of a this compound linker moiety with a ligand for the protein of interest (POI) that has a suitable functional group for conjugation (e.g., a carboxylic acid).[8]
Materials:
-
This compound derivative
-
POI ligand with a carboxylic acid or other reactive handle
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Protocol:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling agents (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2-3 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the this compound derivative (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot for Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.[4]
Materials:
-
Cancer cell line of interest
-
This compound PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
Cancer cell line of interest
-
This compound PROTAC
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC for 48-72 hours. Include a vehicle control.
-
MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. A two-step Co-IP can provide more definitive evidence of a three-component complex.[11][12][13]
Materials:
-
Cells expressing tagged versions of the proteins of interest (e.g., FLAG-tagged POI and HA-tagged CRBN)
-
This compound PROTAC
-
Non-denaturing lysis buffer
-
Antibodies against the epitope tags
-
Protein A/G magnetic beads
-
Elution buffer (e.g., containing a competitive peptide)
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
First Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the first tagged protein (e.g., anti-FLAG) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the complex under native conditions.
-
-
Second Immunoprecipitation:
-
Incubate the eluate from the first IP with an antibody against the second tagged protein (e.g., anti-HA).
-
Add fresh Protein A/G beads to capture the complex.
-
Wash the beads.
-
-
Analysis: Elute the final complex and analyze the components by Western blotting, probing for all three components (the two tagged proteins and confirming the presence of the third component).
Signaling Pathways and Downstream Effects
The degradation of key oncogenic proteins by this compound PROTACs leads to the modulation of critical signaling pathways, ultimately resulting in anti-cancer effects.
-
BRD4 Degradation: The degradation of BRD4, a key epigenetic reader, leads to the downregulation of the MYC oncogene, resulting in cell cycle arrest and apoptosis.[3][7]
-
BTK Degradation: Targeting Bruton's tyrosine kinase (BTK) for degradation inhibits the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cell malignancies.[14][15]
-
STAT3 Degradation: The degradation of Signal Transducer and Activator of Transcription 3 (STAT3) leads to the repression of its target genes involved in cell proliferation, survival, and angiogenesis.[16][17]
Conclusion
This compound derivatives have proven to be highly valuable scaffolds for the design and synthesis of potent and selective PROTACs for cancer therapy. Their ability to effectively recruit the CRBN E3 ligase enables the targeted degradation of a wide array of oncoproteins that are otherwise difficult to drug with conventional inhibitors. The experimental protocols and data presented in this guide provide a framework for the rational design, evaluation, and optimization of novel this compound-based PROTACs, with the ultimate goal of advancing these innovative therapeutics into the clinic. As our understanding of the intricacies of ternary complex formation and the downstream consequences of protein degradation continues to grow, so too will the potential of this exciting therapeutic modality in the fight against cancer.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting STAT3 with proteolysis targeting chimeras (PROTACs) and next generation antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-Piperazine as a Chemical Biology Tool: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and drug discovery, the ability to selectively modulate protein levels offers a powerful strategy to interrogate biological systems and develop novel therapeutics. Targeted protein degradation (TPD) has emerged as a transformative approach, utilizing small molecules to hijack the cell's intrinsic protein disposal machinery to eliminate specific proteins of interest. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.
Pomalidomide, an immunomodulatory imide drug (IMiD), has been repurposed as a highly effective E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The incorporation of a piperazine moiety onto the pomalidomide scaffold creates a versatile chemical handle, pomalidomide-piperazine , which serves as a crucial building block for the synthesis of a wide array of PROTACs. The piperazine group provides a reactive secondary amine, enabling straightforward conjugation to a variety of linkers and target-binding ligands.
This technical guide provides a comprehensive overview of this compound as a tool for chemical biology. We will delve into its mechanism of action, provide representative quantitative data for pomalidomide-based PROTACs, and offer detailed experimental protocols for their synthesis and characterization.
Core Mechanism of Action
The fundamental mechanism of a PROTAC utilizing a this compound moiety revolves around the formation of a ternary complex, which brings the target protein and the E3 ligase into close proximity. This induced proximity is the catalytic event that triggers the ubiquitination and subsequent degradation of the target protein.
The key steps are as follows:
-
Ternary Complex Formation : The pomalidomide portion of the PROTAC binds to Cereblon (CRBN), while the warhead, attached via the piperazine linker, binds to the protein of interest (POI). This results in the formation of a [POI]-[PROTAC]-[CRBN] ternary complex.
-
Ubiquitination : The formation of the ternary complex brings the POI into the vicinity of the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This facilitates the transfer of ubiquitin molecules to accessible lysine residues on the surface of the POI, leading to the formation of a polyubiquitin chain.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into smaller peptides.
-
PROTAC Recycling : After the degradation of the POI, the PROTAC is released and can bind to another POI and E3 ligase molecule, enabling it to act catalytically.
Mechanism of action for a this compound-based PROTAC.
Data Presentation: Representative Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation that can be achieved. The following tables summarize representative data for pomalidomide-based PROTACs targeting various proteins. It is important to note that the linker connecting the this compound moiety to the target ligand significantly influences the efficacy of the PROTAC.
Table 1: Representative Degradation Data for Pomalidomide-Based BRD4 Degraders
| PROTAC Compound | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Alkyl | THP-1 | 8.5 | >95 | [1] |
| PROTAC 2 | PEG | THP-1 | 21 | >90 | [2] |
| ARV-825 | PEG | RS4;11 | 1 | >95 | [3] |
Table 2: Representative Degradation Data for Pomalidomide-Based BTK Degraders
| PROTAC Compound | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Alkyl | MOLM-14 | 15 | >90 | [4] |
| PROTAC 4 | PEG | MOLM-14 | 3.18 | 99.9 | [4] |
Table 3: Representative Degradation Data for Pomalidomide-Based EGFR Degraders
| PROTAC Compound | Linker Type | Cell Line | IC50 (µM) | Additional Notes | Reference |
| Compound 15 | PEG-like | A549 | 0.22 | More potent than Erlotinib | [5] |
| Compound 16 | PEG-like | A549 | 0.10 | Most potent in the series | [5] |
Experimental Protocols
The development and characterization of this compound-based PROTACs involve a series of well-defined experimental procedures. This section provides detailed protocols for the synthesis of a generic this compound PROTAC and its subsequent biological evaluation.
General workflow for this compound PROTAC synthesis and evaluation.
Protocol 1: Synthesis of a this compound PROTAC via Amide Coupling
This protocol describes the conjugation of a this compound building block to a protein of interest (POI) ligand that contains a carboxylic acid functional group.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by reverse-phase preparative HPLC using a suitable gradient of acetonitrile and water containing 0.1% trifluoroacetic acid or formic acid.
-
Collect the fractions containing the pure PROTAC and lyophilize to dryness.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C).
-
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol details the assessment of target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized this compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: AlphaLISA Ternary Complex Formation Assay
This protocol outlines a general procedure for an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure PROTAC-induced ternary complex formation.
Materials:
-
Tagged Protein of Interest (POI), e.g., GST-tagged
-
Tagged E3 Ligase, e.g., His-tagged CRBN/DDB1 complex
-
Synthesized this compound PROTAC
-
AlphaLISA Donor Beads (e.g., Streptavidin-coated)
-
AlphaLISA Acceptor Beads (e.g., Anti-His coated)
-
Biotinylated anti-GST antibody
-
AlphaLISA Assay Buffer
-
384-well white microplates
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in AlphaLISA assay buffer.
-
Prepare working solutions of the POI, E3 ligase, and biotinylated anti-GST antibody at appropriate concentrations in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the PROTAC serial dilutions to the wells of the 384-well plate.
-
Add 5 µL of a mixture containing the POI and E3 ligase to all wells.
-
Add 5 µL of the biotinylated anti-GST antibody to all wells.
-
Incubate at room temperature for 90 minutes to allow for complex formation.
-
-
Bead Addition:
-
Add 10 µL of AlphaLISA Acceptor beads to all wells.
-
Add 10 µL of AlphaLISA Donor beads to all wells.
-
Incubate the plate in the dark at room temperature for 90 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The data typically yields a bell-shaped curve due to the "hook effect" at high PROTAC concentrations.
-
Analyze the data to determine the potency of ternary complex formation.
-
Conclusion
This compound has established itself as a cornerstone building block in the development of PROTACs for targeted protein degradation. Its ability to effectively recruit the CRBN E3 ligase, combined with the synthetic tractability of the piperazine linker, provides a robust platform for the creation of novel chemical probes and therapeutic candidates. The detailed protocols and representative data presented in this guide offer a comprehensive resource for researchers in chemical biology and drug discovery to design, synthesize, and evaluate this compound-based PROTACs, thereby accelerating the exploration of the "undruggable" proteome.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-Piperazine and the Ubiquitin-Proteasome System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-piperazine is a key chemical entity in the field of targeted protein degradation, serving as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. This document provides a comprehensive technical overview of its mechanism of action within the ubiquitin-proteasome system. It details how, as a derivative of pomalidomide, it functions as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates. This guide summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the core biological pathways and experimental workflows.
Introduction: The Rise of Molecular Glues
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1] Within this field, molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation.[2] Pomalidomide, an immunomodulatory drug (IMiD), and its derivatives are cornerstone examples of molecular glues that hijack the CRL4^CRBN^ E3 ubiquitin ligase complex.[2][3]
This compound is a functionalized derivative of pomalidomide, incorporating a piperazine group that acts as a versatile linker attachment point.[4][5] This modification is crucial for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-binding moiety connected to a ligand for a specific protein of interest.[4][5]
Mechanism of Action: Hijacking the CRL4^CRBN^ Complex
The therapeutic effects of pomalidomide and its derivatives are mediated through their interaction with Cereblon (CRBN), the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6]
The Core Interaction:
-
Binding to Cereblon: The glutarimide moiety of the pomalidomide core is essential for its insertion into a specific hydrophobic pocket on CRBN.[3][7] This binding event induces a conformational change in the substrate receptor.[8]
-
Neo-Substrate Recruitment: The altered surface of the pomalidomide-bound CRBN creates a novel interface for the recruitment of proteins not typically targeted by the native E3 ligase complex.[9] These are referred to as "neo-substrates."[6]
-
Key Neo-Substrates: The most well-characterized neo-substrates for pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11] These proteins are critical for the survival and proliferation of multiple myeloma cells.[8][10]
-
Ubiquitination and Degradation: The induced proximity between the CRL4^CRBN^ complex and the neo-substrate facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of IKZF1 and IKZF3.[12][13] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[9][13]
Signaling Pathway Diagram
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-piperidine-4-carboxamide hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medpagetoday.com [medpagetoday.com]
- 11. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Core Principles of PROTACs: A Technical Guide Utilizing Pomalidomide-Piperazine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act as catalytic agents that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] This in-depth technical guide focuses on the foundational concepts of PROTACs, with a specific emphasis on those incorporating a pomalidomide-piperazine moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
At its core, a PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Pomalidomide, an immunomodulatory drug, is a well-established ligand for the CRBN E3 ligase.[] The addition of a piperazine group to pomalidomide provides a versatile attachment point for the linker, enabling the synthesis of a wide array of PROTACs targeting various proteins. This guide will delve into the mechanism of action, quantitative evaluation, and key experimental protocols relevant to the development of this compound-based PROTACs.
Mechanism of Action: Orchestrating Targeted Protein Degradation
The catalytic cycle of a this compound-based PROTAC involves a series of orchestrated molecular events, culminating in the degradation of the target protein.
-
Ternary Complex Formation : The PROTAC molecule first diffuses across the cell membrane. Inside the cell, it simultaneously binds to the protein of interest (POI) and the CRBN E3 ligase, forming a transient ternary complex (POI-PROTAC-CRBN).[4] The stability and geometry of this complex are critical for the subsequent steps.
-
Ubiquitination : The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery. This proximity allows for the efficient transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to surface-exposed lysine residues on the POI. This process is repeated to form a polyubiquitin chain on the target protein.
-
Proteasomal Recognition and Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome captures, unfolds, and proteolytically degrades the tagged POI into small peptides.
-
Catalytic Cycle : Importantly, the PROTAC molecule is not degraded in this process and is released after the ubiquitination of the POI. This allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, highlighting the catalytic nature of this technology.[1]
Quantitative Assessment of PROTAC Efficacy
The potency and efficacy of PROTACs are characterized by several key parameters, which are typically determined through dose-response experiments.
-
DC50 : The half-maximal degradation concentration, representing the concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of protein degradation achievable with a given PROTAC.
-
IC50 : The half-maximal inhibitory concentration, which measures the functional consequence of protein degradation, such as the inhibition of cell proliferation or kinase activity.
The following tables summarize quantitative data for representative this compound-based PROTACs targeting various proteins.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | A549 | 32.9 | 96 | [5][6] |
| PROTAC 20 | EGFR L858R/T790M | H1975 | 13.2 | Not Reported | [5] |
| PROTAC 7 | EGFR | HCC-827 | 17.93 | Not Reported | [5] |
| Covalent PROTAC 4 | EGFR | Not Reported | 214.8 | 79.1 | [7] |
| NC-1 | BTK | Mino | 2.2 | 97 | [8] |
| SPB5208 | BTK | JeKo-1 | Not Reported | Not Reported | [9] |
| CCW 28-3 | BRD4 | Not Reported | Not Reported | Not Reported | [7] |
| PROTAC | Target Kinase | IC50 (µM) | Reference |
| Compound 16 | EGFRwt | 0.10 | [6] |
| Compound 16 | EGFRT790M | 4.02 | [6] |
| PROTAC 18 | EGFRwt | 0.10 | [5] |
| PROTAC 18 | EGFRT790M | 4.02 | [5] |
Experimental Protocols
The development and characterization of this compound-based PROTACs rely on a suite of robust experimental assays. Detailed protocols for the most critical of these are provided below.
Synthesis of a this compound Linker Intermediate
This protocol describes a common method for synthesizing a this compound intermediate, which can then be conjugated to a ligand for the protein of interest.
Materials:
-
4-Fluorothalidomide
-
tert-butyl piperazine-1-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve 4-fluorothalidomide (1.0 equivalent) in DMSO.
-
Add tert-butyl piperazine-1-carboxylate (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.[10]
-
Heat the reaction mixture to 80-100 °C and stir overnight.[10]
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the Boc-protected this compound intermediate.
-
The Boc protecting group can be removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to provide the free amine for subsequent conjugation.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
Materials:
-
Cultured cells expressing the POI
-
This compound PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme
-
Recombinant CRBN E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
This compound PROTAC
-
Reaction buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRBN, POI, ubiquitin, and PROTAC in the reaction buffer.
-
Initiate Reaction: Add ATP to the reaction mixture to start the ubiquitination cascade.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the POI. A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI indicates a successful ubiquitination event.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the interactions between the PROTAC, POI, and E3 ligase in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the ternary complex formation.
-
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique used to measure binding kinetics and affinities.
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to detect the proximity of the POI and E3 ligase upon the addition of the PROTAC.
-
NanoBRET™ Ternary Complex Assay: This is a cell-based assay that measures the formation of the ternary complex within living cells.
Conclusion
This compound-based PROTACs represent a powerful and versatile class of molecules for targeted protein degradation. Their modular design allows for the targeting of a wide range of proteins implicated in various diseases. A thorough understanding of their mechanism of action, coupled with robust quantitative assessment and detailed experimental validation, is crucial for the successful development of these next-generation therapeutics. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the core concepts and methodologies in this exciting and rapidly evolving field.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Measuring PROTAC-Induced Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins within cells.[1] They operate by co-opting the cell's intrinsic protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of two key components joined by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of the POI, flagging it for degradation by the 26S proteasome.[1][2] In contrast to conventional inhibitors that only block a protein's function, PROTACs achieve the physical removal of the target protein.[1] Western blotting is a cornerstone and extensively used technique to quantify the degradation of a target protein induced by PROTACs.[1] This method enables the determination of critical parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
Signaling Pathway of PROTAC Action
The mechanism of PROTAC-mediated protein degradation is initiated by the formation of a ternary complex comprising the PROTAC molecule, the target protein (POI), and an E3 ubiquitin ligase.[3][4] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI.[5] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol provides a step-by-step guide for assessing the efficacy of a PROTAC in inducing the degradation of a target protein using Western blot analysis.[2]
Materials and Reagents
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (e.g., DMSO)[4]
-
Ice-cold Phosphate-Buffered Saline (PBS)[3]
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[2]
-
BCA Protein Assay Kit[2]
-
4X Laemmli sample buffer[1]
-
Precast SDS-PAGE gels
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes[3]
-
Ponceau S staining solution[1]
-
Blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered Saline with 0.1% Tween-20 (TBST))[1]
-
Primary antibody specific to the target protein[3]
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)[3]
-
HRP-conjugated secondary antibody[1]
-
Enhanced Chemiluminescence (ECL) substrate[2]
-
Chemiluminescence imaging system[1]
Experimental Workflow
The general workflow for analyzing PROTAC-mediated degradation using Western blotting encompasses several key stages, from cell treatment to data analysis and interpretation.[1]
Step-by-Step Methodology
1. Cell Seeding and Treatment [1]
-
Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in the incubator.
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[3]
-
Include a vehicle-only control (e.g., 0.1% DMSO) to serve as a baseline for target protein expression.[4]
2. Cell Lysis and Protein Quantification [1]
-
Following treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.[3]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[1]
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with occasional vortexing.[1]
-
Centrifuge the lysates at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[3][4]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[1]
3. Sample Preparation and SDS-PAGE [1]
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[1]
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[3]
-
Perform electrophoresis according to the gel manufacturer's instructions to separate proteins by size.[2]
4. Protein Transfer [1]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
-
Confirm successful transfer by staining the membrane with Ponceau S.[1]
5. Immunoblotting [1]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the target protein and a loading control antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][3]
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]
-
Repeat the washing steps to remove the unbound secondary antibody.[3]
6. Signal Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.[2]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).[3]
-
Normalize the intensity of the target protein band to its corresponding loading control band to account for any variations in protein loading.[3]
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control, which is set to 100%.[2]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[2]
Data Presentation
The results of PROTAC efficacy experiments are typically summarized in a tabular format to facilitate comparison across different compounds, cell lines, or treatment conditions.
| Compound | Cell Line | Target Protein | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| Degrader-X | Cell Line A | Protein A | 24 | 15 | >90 |
| Degrader-X | Cell Line B | Protein A | 24 | 45 | 85 |
| Inactive Control | Cell Line A | Protein A | 24 | >10000 | <10 |
| Reference Cpd. | Cell Line A | Protein A | 24 | 25 | >90 |
Troubleshooting
-
High Background: Optimize the blocking step and increase the duration and number of washes.[1]
-
Inconsistent Loading Control: Ensure accurate protein quantification and careful sample loading.[1]
-
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes, leading to reduced degradation. It is important to perform a wide dose-response curve to identify the optimal degradation window. The degradation curve may appear bell-shaped.[2]
References
Application Notes and Protocols: NanoBRET Assay for CRBN Engagement of Pomalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, has emerged as a critical target in therapeutic development, particularly in the context of targeted protein degradation.[1] Immunomodulatory drugs (IMiDs), such as pomalidomide, exert their therapeutic effects by binding to CRBN, which modulates the E3 ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[2] Understanding the direct engagement of small molecules with CRBN in a cellular context is crucial for the development of novel IMiDs and Proteolysis Targeting Chimeras (PROTACs).
The NanoBRET™ Target Engagement (TE) assay is a sensitive and quantitative method for measuring compound binding to a specific protein target within living cells.[3][4] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase energy donor and a fluorescent energy acceptor.[3][4] In the context of CRBN engagement, the assay typically involves the expression of a CRBN-NanoLuc® fusion protein and the use of a fluorescent tracer that binds to CRBN. When a test compound, such as pomalidomide, is introduced, it competes with the tracer for binding to CRBN, resulting in a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of compound affinity and occupancy at the CRBN target in a physiological cellular environment.
This document provides detailed protocols and application notes for utilizing the NanoBRET™ TE assay to quantify the engagement of pomalidomide with CRBN. While the term "Pomalidomide-piperazine" often refers to a derivative of pomalidomide used as a building block for PROTACs, these protocols focus on the direct engagement of pomalidomide with CRBN.[5][6]
Principle of the NanoBRET™ CRBN Engagement Assay
The NanoBRET™ assay for CRBN engagement is a competitive binding assay performed in live cells. The key components are:
-
CRBN-NanoLuc® Fusion Protein (Energy Donor): The target protein, CRBN, is genetically fused to NanoLuc® luciferase.
-
NanoBRET® Tracer (Energy Acceptor): A fluorescently labeled small molecule that specifically and reversibly binds to CRBN.
-
Test Compound: An unlabeled compound, such as pomalidomide, that is being evaluated for its ability to bind to CRBN.
In the absence of a competing compound, the fluorescent tracer binds to the CRBN-NanoLuc® fusion protein, bringing the energy donor and acceptor into close proximity. Upon addition of the NanoGlo® substrate, the NanoLuc® luciferase emits light, which excites the fluorescent tracer, resulting in a BRET signal. When a test compound that binds to CRBN is added, it displaces the tracer from the CRBN-NanoLuc® fusion protein, leading to a decrease in the BRET signal. The magnitude of this decrease is proportional to the affinity and concentration of the test compound.
Caption: Principle of the competitive NanoBRET assay for CRBN engagement.
Quantitative Data Summary
The following table summarizes representative quantitative data for the engagement of pomalidomide with CRBN, as determined by BRET/FRET-based assays. IC50 values represent the concentration of the compound required to inhibit 50% of the tracer binding.
| Compound | Assay Type | Cell Line/System | IC50 (µM) | Reference |
| Pomalidomide | Affinity Bead Competition | U266 Myeloma Cell Extracts | ~1-2 | [7][8] |
| Pomalidomide | TR-FRET Binding Assay | Purified CRBN-DDB1 Complex | ~3 | [7] |
| Pomalidomide | TR-FRET Binding Assay | Recombinant CRBN | 1.2 | [9] |
| Lenalidomide | TR-FRET Binding Assay | Recombinant CRBN | 1.5 | [9] |
| Thalidomide | TR-FRET Binding Assay | Purified CRBN-DDB1 Complex | ~30 | [7] |
Experimental Protocols
Materials and Reagents
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Fugene® HD Transfection Reagent
-
NanoLuc®-CRBN Fusion Vector (or equivalent)
-
DDB1 Expression Vector (recommended for co-expression with CRBN)
-
White, 96-well or 384-well, cell culture-treated plates
-
Pomalidomide
-
NanoBRET® TE Tracer for CRBN
-
Nano-Glo® Live Cell Substrate
-
Extracellular NanoLuc® Inhibitor
-
MG132 (proteasome inhibitor, optional)
-
Plate reader capable of measuring dual-filtered luminescence (e.g., equipped with 460nm and >600nm filters)
Experimental Workflow
Caption: High-level workflow for the CRBN NanoBRET engagement assay.
Detailed Protocol
Day 1: Cell Plating
-
Culture HEK293 cells in appropriate growth medium until they reach approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Plate the cells in a white, 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Transfection
-
Prepare the transfection complexes in Opti-MEM™ medium according to the manufacturer's protocol for Fugene® HD. A recommended starting point is a 3:1 ratio of Fugene® HD to DNA.
-
Co-transfect the cells with the NanoLuc®-CRBN Fusion Vector and the DDB1 Expression Vector.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
Day 3: Compound Treatment and BRET Measurement
-
Prepare Compound Dilutions:
-
Prepare a serial dilution of pomalidomide in Opti-MEM™ at 10X the final desired concentrations.
-
Prepare a 10X solution of the NanoBRET® TE Tracer for CRBN in Opti-MEM™. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
-
Cell Treatment:
-
Carefully remove the growth medium from the wells.
-
Add 80 µL of Opti-MEM™ to each well.
-
Add 10 µL of the 10X pomalidomide dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of the 10X NanoBRET® TE Tracer to all wells.
-
(Optional) For assays where protein degradation may interfere with the signal, pre-incubate cells with 10 µM MG132 for up to 30 minutes before adding the test compound and tracer.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2 to allow the binding to reach equilibrium.
-
-
BRET Measurement:
-
Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.
-
Add 25 µL of the prepared substrate to each well.
-
Incubate the plate at room temperature for 3-5 minutes to allow the signal to stabilize.
-
Measure the luminescence signal using a plate reader equipped with two filters: one for the donor emission (e.g., 460nm) and one for the acceptor emission (e.g., >600nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the pomalidomide concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
Pomalidomide acts as a "molecular glue" by binding to CRBN and inducing a conformational change that creates a new binding surface. This new surface recruits neosubstrate proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4-CRBN E3 ubiquitin ligase complex.[2] This leads to the polyubiquitination of the neosubstrates and their subsequent degradation by the proteasome. The NanoBRET assay directly measures the initial binding event of pomalidomide to CRBN, which is the critical first step in this degradation pathway.
Caption: Mechanism of pomalidomide-induced protein degradation via CRBN engagement.
Conclusion
The NanoBRET™ Target Engagement assay provides a robust and quantitative method for studying the direct interaction of pomalidomide with CRBN in live cells. The detailed protocols provided herein offer a comprehensive guide for researchers to implement this technology for characterizing the cellular potency of CRBN ligands, which is essential for the advancement of targeted protein degradation therapeutics. The ability to measure target engagement in a physiological context makes this assay a powerful tool in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Drug-Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful biophysical technique for verifying and quantifying the engagement of a drug candidate with its intended protein target directly within the complex milieu of a cell or tissue.[1][2] This method is predicated on the principle of ligand-induced thermal stabilization. The binding of a small molecule inhibitor or other ligand to its target protein enhances the protein's conformational stability, leading to an increased resistance to thermal denaturation.[3][4] By subjecting cells or cell lysates to a temperature gradient and subsequently quantifying the amount of soluble target protein, CETSA provides a direct measure of target engagement.[3] This is a critical step in the preclinical and clinical development of novel therapeutics, as it validates the mechanism of action in a physiologically relevant setting.[1][5]
Core Principles and Applications
CETSA is a label-free method, meaning it does not require modification of the compound or the target protein, thus preserving their native interactions.[5][6] The assay can be performed on intact cells, cell lysates, and even tissue samples.[4][7] The versatility of CETSA allows for its application across various stages of drug discovery, from initial hit validation to demonstrating target engagement in clinical studies.[6][8]
There are several formats of CETSA, each suited for different stages of research:
-
Melt Curve (Tagg Curve): This classic CETSA experiment involves treating cells with a compound and a vehicle control, followed by heating aliquots across a range of temperatures.[4][9] A plot of soluble protein versus temperature generates a "melt curve," and a shift in this curve indicates target engagement.[1][10] The temperature at which 50% of the protein is denatured is known as the aggregation temperature (Tagg).[4]
-
Isothermal Dose-Response (ITDR): In this format, cells are treated with varying concentrations of a compound and subjected to a single, fixed temperature.[4][11] This allows for the determination of the compound's potency in stabilizing the target protein, often expressed as an EC50 value.[1]
-
Mass Spectrometry-based CETSA (MS-CETSA or Thermal Proteome Profiling - TPP): This advanced approach uses mass spectrometry to detect changes in the thermal stability of thousands of proteins simultaneously.[8][12][13] TPP is a powerful tool for identifying off-targets and understanding the downstream effects of drug binding on cellular pathways.[8][13]
Experimental Workflow Overview
The general workflow for a CETSA experiment involves several key steps: cell culture and treatment, heat challenge, cell lysis, separation of the soluble fraction, and protein quantification.[3]
Detailed Protocols
Herein, we provide detailed protocols for performing melt curve and isothermal dose-response CETSA experiments with detection by Western blotting. These protocols can be adapted for various cell lines and target proteins.
Protocol 1: CETSA Melt Curve Experiment
This protocol is designed to determine the optimal temperature for the isothermal dose-response experiment by identifying the temperature at which the test compound induces the most significant thermal shift of the target protein.[4]
Materials:
-
Cultured cells (e.g., HEK293, cancer cell lines)
-
Cell culture medium
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Equipment and reagents for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes to reach 80-90% confluency on the day of the experiment.[9]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, treat the cells with the test compound at a high concentration (e.g., 10-50 µM) and a vehicle control. Incubate for 1-2 hours at 37°C in a CO2 incubator.[9]
-
-
Cell Harvesting and Aliquoting:
-
Heat Challenge:
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[1][5] Alternatively, add lysis buffer and incubate on ice.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a suitable method (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Perform Western blotting using a primary antibody specific for the target protein and a loading control (e.g., β-actin).[5]
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.[5]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control for each sample.[5]
-
Normalize the target protein band intensity to the unheated control (considered 100% soluble).[1]
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples to generate melt curves.[1]
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the potency of a compound in stabilizing its target protein at a fixed temperature, which is determined from the melt curve experiment.[4]
Procedure:
-
Cell Culture and Compound Treatment:
-
Culture and prepare cells as described in Protocol 1.
-
Prepare serial dilutions of the test compound in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.[9]
-
Treat the cells with the different concentrations of the compound and incubate for 1-2 hours at 37°C.[9]
-
-
Heat Challenge:
-
Harvest and aliquot the cells as described in Protocol 1.
-
Heat all samples at a single, predetermined temperature (the temperature that showed a significant difference in soluble protein between vehicle and compound-treated samples in the melt curve experiment) for 3 minutes in a thermal cycler.[1]
-
Include a non-heated control for each drug concentration.[5]
-
-
Cell Lysis, Protein Quantification, and Western Blot Analysis:
-
Follow the steps for cell lysis, separation of the soluble fraction, protein quantification, and Western blotting as outlined in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Plot the percentage of soluble protein against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.[1]
-
Data Presentation
Quantitative data from CETSA experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Melt Curve Data for Target Protein X
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (10 µM Compound Y) |
| 40 | 100 | 100 |
| 43 | 98 | 100 |
| 46 | 95 | 99 |
| 49 | 85 | 97 |
| 52 | 60 | 92 |
| 55 | 45 | 80 |
| 58 | 20 | 65 |
| 61 | 5 | 40 |
| 64 | <1 | 20 |
| Tagg | ~56°C | ~60°C |
Table 2: Hypothetical Isothermal Dose-Response Data for Target Protein X at 55°C
| Compound Y Conc. (µM) | % Soluble Protein |
| 0 (Vehicle) | 45 |
| 0.01 | 50 |
| 0.1 | 65 |
| 1 | 80 |
| 10 | 88 |
| 100 | 90 |
| EC50 | ~0.2 µM |
Signaling Pathway Example: PARP7 in the STING Pathway
CETSA is instrumental in confirming target engagement for inhibitors of enzymes involved in critical signaling pathways. For example, Poly(ADP-ribose) polymerase 7 (PARP7) is a negative regulator of the STING (stimulator of interferon genes) pathway, which is crucial for the anti-tumor immune response.[3] Inhibitors of PARP7, such as RBN-2397, can reactivate the STING pathway.[3] CETSA can be used to confirm that these inhibitors directly bind to PARP7 in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pelagobio.com [pelagobio.com]
- 7. CETSA [cetsa.org]
- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Degradation Assays Using Pomalidomide-Piperazine PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2]
Pomalidomide, an immunomodulatory drug (IMiD), is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor for the CULLIN-4-RING E3 ubiquitin ligase (CRL4-CRBN) complex.[3][4][5] When incorporated into a PROTAC, often via a piperazine-containing linker, the pomalidomide moiety effectively hijacks the CRBN E3 ligase.[6][7] This action induces the formation of a ternary complex between the target protein and CRBN, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][8]
These application notes provide a detailed overview of the mechanism of action for pomalidomide-piperazine based PROTACs, protocols for key in vitro degradation assays, and examples of data presentation for evaluating PROTAC efficiency.
Mechanism of Action
The core function of a pomalidomide-based PROTAC is to act as a molecular bridge, bringing a specific POI and the CRBN E3 ligase into close proximity. This induced proximity initiates a catalytic cycle of protein degradation.[1][2]
The key steps are:
-
Ternary Complex Formation: The PROTAC molecule, upon entering the cell, simultaneously binds to the POI and the CRBN E3 ligase, forming a stable ternary complex.[8] The efficiency of forming this complex is a critical determinant of degradation potency.[9][10]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[8] This process results in a polyubiquitin chain attached to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.[1]
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can engage in another round of degradation, acting catalytically.[1][2]
Experimental Protocols
A systematic workflow is essential for characterizing the efficacy and mechanism of a novel this compound PROTAC. The primary assay to quantify degradation is the Western Blot, which directly measures the reduction in target protein levels.
Protocol 1: Cellular Protein Degradation Assay by Western Blot
This protocol details the steps to assess the ability of a this compound PROTAC to degrade a target protein in a cellular context.
Objective: To quantify the dose-dependent degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest (POI)
-
This compound PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well or 12-well plates and culture overnight to allow for attachment.
-
Prepare serial dilutions of the PROTAC compound in fresh culture medium. A typical concentration range is 0.1 nM to 10 µM.[11]
-
Aspirate the old medium and treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO) for a predetermined time (typically 4 to 24 hours).[11][12]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[11]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[13]
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.[13]
-
Clarify the lysates by centrifuging at ~14,000 x g for 15 minutes at 4°C.[13]
-
Transfer the supernatant to fresh tubes and determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.[11]
-
If necessary, strip the membrane and re-probe with a primary antibody for a loading control.
-
Quantify the band intensities using densitometry software.[11]
-
Normalize the signal of the target protein to the loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[11]
-
Data Presentation
Quantitative data from degradation assays should be summarized in a clear and structured format to allow for easy comparison and interpretation. Tables are an effective way to present key degradation parameters.
Table 1: Degradation Efficiency of HDAC8-targeting PROTAC ZQ-23
This table presents data for a pomalidomide-based PROTAC designed to degrade histone deacetylase 8 (HDAC8).[12]
| Parameter | Value | Description |
| DC₅₀ | 147 nM | The concentration of ZQ-23 that induces 50% degradation of HDAC8. |
| Dₘₐₓ | 93% | The maximum percentage of HDAC8 degradation achieved with ZQ-23. |
| Time to Dₘₐₓ | 10 hours | The time point at which the maximal degradation effect was observed. |
| Target Selectivity | No degradation | ZQ-23 did not degrade related proteins HDAC1 and HDAC3. |
Data adapted from a study on the HDAC8 degrader ZQ-23.[12]
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
This table format is useful for comparing the performance of different PROTACs targeting the same protein, in this case, Bromodomain-containing protein 4 (BRD4).
| PROTAC | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| ARV-825 | CRBN | Burkitt's Lymphoma | <1 to 1 | >90 |
| MZ1 | VHL | H661, H838 | 8 to 23 | Complete at 100 nM |
| ARV-771 | VHL | Prostate Cancer | <1 to <5 | >90 |
This table provides a comparative overview of degradation efficiencies for different PROTACs. Note that ARV-825 is a pomalidomide/CRBN-based degrader.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Lentiviral Transduction for Stable Cell Line Generation in PROTAC Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[3] This approach has the potential to target proteins previously considered "undruggable."[4]
Robust and reproducible in vitro assays are crucial for the discovery and development of novel PROTACs. The generation of stable cell lines that consistently express a target protein of interest is a cornerstone of this process. Lentiviral transduction has emerged as a powerful and widely used method for creating such stable cell lines due to its ability to efficiently transduce a broad range of cell types, including both dividing and non-dividing cells, and to integrate the gene of interest into the host cell genome, ensuring long-term, stable expression.[5]
These application notes provide a detailed guide for researchers on the use of lentiviral transduction to generate stable cell lines for PROTAC assays. This includes a comprehensive overview of the experimental workflow, detailed protocols for lentivirus production, cell transduction, and stable cell line selection, as well as guidance on the validation of target protein expression.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] The primary function of a PROTAC is to bring the POI and the E3 ligase into close proximity, thereby facilitating the formation of a ternary complex.[6] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 conjugating enzyme to the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule is not degraded in this process and can subsequently mediate the degradation of additional POI molecules.[1]
Lentiviral Transduction Workflow for Stable Cell Line Generation
The generation of stable cell lines using lentiviral transduction is a multi-step process that typically spans several weeks.[3] The workflow begins with the co-transfection of a packaging cell line, commonly HEK293T, with a lentiviral vector encoding the gene of interest and packaging plasmids.[7] The packaging cells then produce replication-incompetent lentiviral particles, which are harvested from the cell culture supernatant. These viral particles are subsequently used to transduce the target cell line. Following transduction, a selection agent is applied to eliminate non-transduced cells, resulting in a population of cells that have stably integrated the gene of interest into their genome.[2]
Lentiviral Expression Vector
A third-generation lentiviral vector system is commonly used for generating stable cell lines due to its enhanced safety features.[5] These vectors are designed to be replication-incompetent. The transfer vector contains the gene of interest (GOI) driven by a promoter, such as CMV or EF1a, and a selectable marker, like puromycin or blasticidin resistance, for the selection of transduced cells.[8] Key elements of the vector include the Long Terminal Repeats (LTRs) for integration into the host genome, the packaging signal (Ψ), the Rev Response Element (RRE) for nuclear export of the viral RNA, and a Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element (WPRE) to enhance transgene expression.[8]
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. addgene.org [addgene.org]
- 3. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. origene.com [origene.com]
- 6. addgene.org [addgene.org]
- 7. Our site is not available in your region [takarabio.com]
- 8. Lentivirus That’s My MOI, & I’m Sticking To It | GeneCopoeia™ [genecopoeia.com]
Isothermal Titration Calorimetry (ITC): Measuring Binding Affinity with Precision
Application Note
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful and label-free biophysical technique used to quantitatively determine the thermodynamic parameters of binding interactions in solution.[1][2] By directly measuring the heat released or absorbed during a binding event, ITC provides a comprehensive thermodynamic profile of the interaction.[3] This technique is considered the "gold standard" for characterizing binding affinities due to its ability to simultaneously determine multiple parameters in a single experiment, including the binding constant (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4] This detailed thermodynamic information provides valuable insights into the driving forces behind molecular recognition, making ITC an indispensable tool in drug discovery, molecular biology, and biochemistry research.[4][5]
Principle of Operation
An ITC instrument consists of two identical cells, a sample cell and a reference cell, housed within an adiabatic jacket to prevent heat exchange with the surroundings.[1][6] The sample cell contains one of the binding partners (e.g., a protein), while the reference cell contains only the buffer.[1] The other binding partner (e.g., a small molecule ligand) is loaded into a syringe and injected in small, precise aliquots into the sample cell.
As the ligand is injected, it binds to the protein, resulting in either the release (exothermic) or absorption (endothermic) of heat.[3] A sensitive thermoelectric device detects the temperature difference between the sample and reference cells. A feedback system then applies power to a heater on the sample cell to maintain a constant temperature, equal to that of the reference cell.[6] The power required to maintain this thermal equilibrium is directly proportional to the heat change of the reaction and is recorded over time.
Each injection produces a heat-flow peak. The area under each peak is integrated to determine the heat change for that injection. Plotting the heat change per injection against the molar ratio of the titrant to the sample yields a binding isotherm.[3] This isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.
Data Presentation: Thermodynamic Parameters of Binding
A typical ITC experiment yields a wealth of quantitative data that provides a complete thermodynamic signature of the binding interaction. This data is best presented in a structured table for clear comparison and interpretation.
| Parameter | Symbol | Description | Typical Units |
| Binding Affinity | K D | The dissociation constant, which represents the concentration of ligand at which half of the macromolecule binding sites are occupied. A smaller K D indicates a stronger binding affinity. | M (e.g., nM, µM, mM) |
| Stoichiometry | n | The molar ratio of the ligand to the macromolecule in the final complex. | Unitless |
| Enthalpy Change | ΔH | The heat released or absorbed per mole of ligand bound. It reflects the change in bonding energy upon binding. | kcal/mol or kJ/mol |
| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. It is calculated from the Gibbs free energy and enthalpy changes. | cal/mol·K or J/mol·K |
| Gibbs Free Energy Change | ΔG | The overall energy change of the binding reaction, indicating the spontaneity of the process. It is calculated from K D . | kcal/mol or kJ/mol |
Experimental Protocols
Accurate and reproducible ITC data relies on careful experimental design and execution. The following protocols provide a detailed methodology for a typical protein-ligand binding experiment.
Sample Preparation
Proper sample preparation is critical for high-quality ITC data.[7]
-
Purity: Both the macromolecule and the ligand should be as pure as possible to avoid interfering reactions.[7]
-
Buffer Matching: The macromolecule and ligand solutions must be prepared in an identical buffer to minimize heats of dilution that can obscure the binding signal.[7][8] Dialysis of both components against the same buffer stock is highly recommended.[6][9]
-
Concentration Determination: Accurate concentration determination of both binding partners is crucial for reliable results. Errors in concentration will directly affect the calculated stoichiometry and binding affinity.[8]
-
Degassing: All solutions (macromolecule, ligand, and buffer) should be thoroughly degassed immediately before the experiment to prevent the formation of air bubbles in the cell and syringe, which can cause significant artifacts in the data.[10]
Instrument Setup and Experimental Design
-
Cleaning: Ensure the sample cell and syringe are thoroughly cleaned according to the manufacturer's instructions to remove any contaminants from previous experiments.[11]
-
Concentrations: The concentrations of the macromolecule and ligand should be chosen to ensure an appropriate "c-window". The c-value is a dimensionless parameter calculated as c = n * [Macromolecule] / K D . For optimal results, the c-value should ideally be between 10 and 100.[8]
-
A good starting point for many systems is a macromolecule concentration in the cell of 10-50 µM and a ligand concentration in the syringe that is 10-20 times higher.[12]
-
-
Titration Parameters:
-
Injection Volume: Typically 1-2 µL for the first injection (to account for diffusion from the syringe tip) followed by 2-5 µL for subsequent injections.
-
Number of Injections: Usually 20-30 injections are sufficient to achieve saturation.
-
Spacing Between Injections: Allow enough time for the signal to return to baseline before the next injection, typically 120-180 seconds.[11]
-
Stirring Speed: A constant and appropriate stirring speed (e.g., 750-1000 rpm) is necessary to ensure rapid mixing without generating significant frictional heat.
-
Performing the Titration
-
Equilibrate the Instrument: Set the desired experimental temperature and allow the instrument to equilibrate until a stable baseline is achieved.
-
Load the Sample Cell: Carefully load the degassed macromolecule solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the Syringe: Load the degassed ligand solution into the injection syringe, again being careful to avoid air bubbles.
-
Initiate the Titration: Start the titration sequence as defined in the experimental parameters. The instrument will automatically inject the ligand into the sample cell and record the heat changes.
-
Control Experiments: To obtain the net heat of binding, it is essential to perform a control experiment by titrating the ligand into the buffer alone.[13] The heat of dilution from this control experiment is then subtracted from the raw binding data.[14]
Data Analysis
-
Integration: The raw data, a plot of power versus time, is integrated to determine the heat change for each injection.[14]
-
Subtraction of Control Data: The integrated heat of dilution from the control experiment is subtracted from the integrated heats of the binding experiment.[15]
-
Isotherm Generation: A binding isotherm is generated by plotting the corrected heat per injection against the molar ratio of the ligand to the macromolecule.
-
Model Fitting: The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.[3][14] This fitting process yields the thermodynamic parameters: K D , n, and ΔH.
-
Calculation of ΔG and ΔS: The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the following equations:
-
ΔG = -RT * ln(K A ), where K A = 1/K D and R is the gas constant.
-
ΔG = ΔH - TΔS, where T is the absolute temperature.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in an ITC experiment.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Caption: Relationship between measured and calculated thermodynamic parameters.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 6. tainstruments.com [tainstruments.com]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. cost-nectar.eu [cost-nectar.eu]
- 11. 5 Tips to optimize your ITC experiments for kinetic analysis. - AFFINImeter's Blog [blog.affinimeter.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Unveiling the Dynamics of Three-Body Interactions: Application and Protocols for Ternary Complex Kinetic Analysis using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Surface Plasmon Resonance (SPR) for the detailed kinetic and affinity characterization of ternary complexes. Understanding the formation and stability of these three-component systems is critical in various fields, particularly in drug discovery for modalities like Proteolysis Targeting Chimeras (PROTACs), where the ternary complex of a target protein, a PROTAC, and an E3 ligase is fundamental to the mechanism of action.[1][2]
Introduction to Ternary Complex Analysis by SPR
Surface Plasmon Resonance is a powerful, label-free optical technique that monitors biomolecular interactions in real-time.[1][3] By immobilizing one interacting molecule (the ligand) on a sensor chip, SPR detects changes in the refractive index as binding partners (the analytes) in solution flow over the surface.[4][5] This allows for the precise determination of kinetic rate constants, including the association rate (ka) and the dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated.[6]
For a ternary complex, which can be represented as A-B-C (e.g., Protein of Interest - Small Molecule - Partner Protein), SPR enables the dissection of individual binary interactions (A-B, B-C) and the overall ternary interaction (A-B-C).[1] This detailed kinetic information provides invaluable insights into the stability and cooperativity of the complex, which is often challenging to obtain with other biophysical methods like Fluorescence Polarization (FP), TR-FRET, or Isothermal Titration Calorimetry (ITC).[7][8]
Principles of SPR for Ternary Complex Kinetics
The core principle of using SPR for ternary complex analysis involves monitoring the mass changes on the sensor chip surface as the complex forms and dissociates. The binding of molecules to the immobilized ligand causes a proportional increase in the refractive index, which is measured in Resonance Units (RU).[9]
A key parameter derived from these measurements is the cooperativity factor (α) .[10][11] This factor quantifies how the binding of one component influences the binding of the other to form the ternary complex. The cooperativity factor is calculated as the ratio of the binary and ternary dissociation constants:
α = KD (binary) / KD (ternary) [10][12]
-
α > 1 (Positive Cooperativity): The formation of the ternary complex is favored and more stable than the individual binary interactions.
-
α < 1 (Negative Cooperativity): The formation of the ternary complex is disfavored.
-
α = 1 (No Cooperativity): The binding events are independent of each other.[1]
Experimental Design and Strategy
A robust experimental design is crucial for obtaining high-quality and interpretable data for ternary complex analysis. The two primary strategies are the sequential injection method and the pre-mixed analyte delivery method.
dot
Caption: Experimental workflow for SPR analysis of ternary complexes.
Ligand Immobilization
One of the protein partners is typically immobilized on the sensor chip surface. Common sensor chips like the CM5 are activated using a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to create reactive esters that couple to primary amines on the ligand.
Analyte Delivery Strategies
-
Sequential Injection: In this approach, the first analyte (e.g., the small molecule) is injected over the immobilized protein, followed by the injection of the second analyte (the other protein partner) in the presence of the first analyte. This method allows for the direct observation of the formation of the binary and then the ternary complex.
-
Pre-mixed Analyte Injection: Here, the two analytes are pre-mixed before injection over the immobilized ligand.[1] This is particularly useful when one of the binary interactions is weak or transient. It is crucial to use a saturating concentration of one analyte relative to the other to ensure the formation of the binary complex in solution.[10]
Experimental Protocols
The following are generalized protocols for SPR-based analysis of a ternary complex system (e.g., E3 Ligase - PROTAC - Target Protein).
Protocol 1: Ligand Immobilization (Amine Coupling)
-
Surface Preparation: Equilibrate the CM5 sensor chip with running buffer (e.g., HBS-EP+).[1]
-
Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxymethylated dextran surface.[1]
-
Ligand Immobilization: Inject the protein ligand (e.g., E3 ligase) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to achieve the desired immobilization level (typically 1000-3000 RU for protein-protein interactions).[1]
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters on the surface.
Protocol 2: Binary Interaction Analysis (Multi-Cycle Kinetics)
-
Analyte Preparation: Prepare a series of concentrations of the first analyte (e.g., PROTAC) in running buffer.
-
Injection: Inject each concentration of the analyte over the immobilized ligand surface for a defined association time, followed by a dissociation phase with running buffer.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for the binary interaction.
Protocol 3: Ternary Complex Interaction Analysis (Single-Cycle Kinetics)
Single-cycle kinetics (SCK) is often preferred for ternary complexes that exhibit long half-lives.[10]
-
Analyte Preparation: Prepare a concentration series of the first analyte (e.g., PROTAC) in running buffer containing a constant, near-saturating concentration of the second analyte (e.g., target protein).[10] The concentration of the second analyte should ideally be 20-50 times greater than its binary KD.[10]
-
Sequential Injections: Inject the series of analyte concentrations sequentially without a regeneration step between injections.
-
Dissociation: After the final injection, allow for a long dissociation phase to accurately measure the off-rate of the ternary complex.
-
Data Analysis: Fit the concatenated sensorgram to a 1:1 binding model to obtain the kinetic parameters for the ternary complex formation.[1]
Data Presentation and Analysis
Quantitative data from SPR experiments should be summarized in tables for clear comparison of binary and ternary interactions.
Table 1: Representative Kinetic and Affinity Data for a PROTAC-mediated Ternary Complex
| Interaction | Analyte(s) | ka (M-1s-1) | kd (s-1) | KD (nM) | Cooperativity (α) |
| Binary | |||||
| E3 Ligase - PROTAC | PROTAC | 1.2 x 105 | 8.5 x 10-3 | 70.8 | N/A |
| Target Protein - PROTAC | PROTAC | 2.5 x 105 | 1.5 x 10-2 | 60.0 | N/A |
| Ternary | |||||
| E3 Ligase - PROTAC - Target | PROTAC + Target Protein | 3.1 x 106 | 3.7 x 10-3 | 1.2 | 59.0 |
Note: The data presented are hypothetical and for illustrative purposes.
dot
Caption: Formation of a PROTAC-induced ternary complex.
Conclusion
SPR is a robust and highly informative technique for the detailed kinetic characterization of ternary complex formation.[1] By systematically measuring both binary and ternary interactions, researchers can gain deep insights into the stability and cooperativity of these complexes. This information is critical for understanding structure-activity relationships and for the rational design of molecules like PROTACs that depend on the formation of stable ternary complexes for their therapeutic effect.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. aragen.com [aragen.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for LC-MS/MS Quantification of Pomalidomide-Piperazine PROTACs in Cellular Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] Pomalidomide-piperazine based PROTACs are a significant subgroup of these molecules, employing a pomalidomide moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase and a piperazine-containing linker attached to a warhead that binds to the protein of interest.[2] The accurate quantification of these PROTACs within cells is paramount for understanding their pharmacokinetic/pharmacodynamic (PK/PD) relationships, optimizing their design, and ultimately developing effective therapeutics.
This document provides detailed application notes and experimental protocols for the quantification of this compound PROTACs in cellular samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Mechanism of Action of this compound PROTACs
This compound PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity, facilitated by the PROTAC molecule, leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another degradation cycle, acting catalytically.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of representative this compound PROTACs. These values are essential for assessing the sensitivity and dynamic range of the analytical method.
Table 1: LC-MS/MS Method Parameters for Pomalidomide-Based PROTACs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Chromatographic Column | Mobile Phase | Reference |
| Pomalidomide (Internal Standard) | 273.8 | 201.0 | 25 | C18 | 0.1% Formic Acid in Water/Acetonitrile | [4] |
| ARV-110 | 813.4 | 452.2 | 30 | C18 | 0.1% Formic Acid in Water/Acetonitrile | [4] |
| Generic this compound PROTAC | Varies | Varies | Optimized for specific molecule | C18 | 0.1% Formic Acid in Water/Acetonitrile | N/A |
Table 2: Performance Characteristics of LC-MS/MS Assays for Pomalidomide-Based PROTACs in Biological Matrices
| Compound | Matrix | Linear Range | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |
| ARV-110 | Rat and Mouse Plasma | 2 - 3000 ng/mL | 2 | 87.1 - 104.8 | < 15 | [4] |
| Generic this compound PROTAC | Cell Lysate | Varies | Varies | Varies | Varies | N/A |
Experimental Protocols
A generalized workflow for the quantification of this compound PROTACs in cells is presented below.
Protocol 1: Cell Culture, Treatment, and Harvesting
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of treatment.
-
PROTAC Treatment: Treat cells with the this compound PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Cell Lysis:
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the PROTAC concentration to the amount of cellular protein.
-
-
Protein Precipitation:
-
To a known volume of cell lysate (e.g., 50 µL), add 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the PROTAC or pomalidomide).[4]
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for at least 2 hours to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the PROTAC, followed by a re-equilibration step. The specific gradient will need to be optimized for the particular PROTAC.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion (Q1) will be the [M+H]+ of the PROTAC, and the product ion (Q3) will be a stable fragment generated upon collision-induced dissociation. These transitions need to be optimized for each specific PROTAC molecule.
-
Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize signal intensity.
-
Protocol 4: Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of the PROTAC into a blank matrix (e.g., lysate from untreated cells).
-
Quantification: The concentration of the PROTAC in the cellular samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalization: The final intracellular concentration is typically expressed as the amount of PROTAC per milligram of total cellular protein.
Conclusion
The LC-MS/MS methods and protocols outlined in this document provide a robust framework for the accurate and precise quantification of this compound PROTACs in a cellular context. This information is critical for advancing the understanding and development of this promising class of therapeutic agents. Adherence to detailed and validated protocols is essential for generating reliable data to support drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Breaking down the biochemical pathways of protein degradation [ag.purdue.edu]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Pomalidomide-Piperazine PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Pomalidomide-piperazine Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are intended to serve as a foundational framework for preclinical studies in animal models, particularly in the context of oncology.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] A PROTAC typically consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently incorporated into PROTAC design.[4] The use of a piperazine-containing linker has been shown to be advantageous, in some cases, for optimizing the physicochemical properties and reducing off-target effects of the PROTAC molecule.[5]
These notes will detail the mechanism of action, provide exemplary in vivo experimental protocols, and summarize key quantitative data from preclinical studies involving Pomalidomide-based PROTACs, with a focus on those utilizing piperazine or similar cyclic linkers.
Mechanism of Action: this compound PROTACs
This compound PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[2] This proximity, facilitated by the PROTAC molecule, leads to the polyubiquititransfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Animal Models for In Vivo Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of PROTACs.[2] For many oncology studies, immunocompromised mouse models are utilized for xenograft studies.[6]
Commonly Used Mouse Models:
-
Nude Mice (nu/nu): T-cell deficient, suitable for the growth of human tumor xenografts.[7]
-
NOD-SCID Mice: Deficient in both T and B cells, and have impaired macrophage and natural killer (NK) cell function, allowing for better engraftment of human cells.[8]
-
NSG (NOD-scid IL2Rgamma-null) Mice: Highly immunodeficient, supporting the engraftment of a wider range of human tissues and tumors, including patient-derived xenografts (PDX).[8]
Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are becoming increasingly important.[7] They are considered to more accurately reflect the heterogeneity and microenvironment of human tumors.[9]
Experimental Protocols
The following protocols provide a general framework for in vivo efficacy, pharmacokinetic, and pharmacodynamic studies of this compound PROTACs.
I. In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor activity of a PROTAC in a subcutaneous xenograft mouse model.[8]
Materials:
-
Cancer cell line of interest (e.g., H3122 for ALK-positive NSCLC, MM1.S for multiple myeloma)[10][11]
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID, 6-8 weeks old)[2]
-
This compound PROTAC
-
Vehicle for formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)[2]
-
Matrigel (optional, for co-injection with cells)[2]
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel.[2]
-
Tumor Implantation: Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size, typically 100-200 mm³.[2]
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC at the desired dose and schedule (e.g., daily, once every two days) via the chosen route (e.g., intraperitoneal, oral gavage, or subcutaneous injection).[12] The control group receives the vehicle only.
-
Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.[2]
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot to confirm protein degradation), and another portion can be fixed for immunohistochemistry.[2]
II. Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC.[12]
Procedure:
-
Administer a single dose of the this compound PROTAC to a cohort of mice.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples using LC-MS/MS to determine the concentration of the PROTAC at each time point.[12]
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
III. Pharmacodynamic (PD) Study
PD studies are performed to confirm that the PROTAC is degrading the target protein in vivo.
Procedure:
-
Dose tumor-bearing mice with the PROTAC.
-
At selected time points after dosing, euthanize the mice and collect tumors and other relevant tissues.
-
Prepare tissue lysates and perform Western blotting or immunohistochemistry (IHC) to measure the levels of the target protein.[2]
-
Compare the target protein levels in the PROTAC-treated group to the vehicle-treated group to determine the extent of protein degradation.
Data Presentation
In Vivo Efficacy Data
| PROTAC Example (Target) | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| ALK Degrader (B3) | Nude Mice | H3122 (NSCLC) | 50 mg/kg, p.o., qd | Significant anti-tumor activity | [10] |
| ARV-825 (BRD4) | NSG Mice | MM1.S (Multiple Myeloma) | 5 mg/kg, i.p., 5 days/week | Delayed tumor growth | [11] |
| STAT3 Degrader (TSM-1) | PDX Model | HNSCC & CRC | Not Specified | Robust antitumor effects | [9] |
In Vitro Degradation Data
| PROTAC Example (Target) | Cell Line | DC50 | Dmax (%) | Reference |
| ALK Degrader (B3) | H3122 | ~10 nM | >90% | [10] |
| ARV-825 (BRD4) | MM1.S | <1 nM | >95% | [11] |
| HDAC8 Degrader (ZQ-23) | K562 | 147 nM | 93% | [13] |
| EGFR Degrader (Compound 16) | A549 | Not Specified | 96% (at 72h) | [14][15] |
Troubleshooting Common In Vivo Issues
| Problem | Possible Cause | Proposed Solution & Protocol |
| Lack of Efficacy | Poor bioavailability/exposure.[2] | Conduct PK studies to assess drug levels. Test alternative formulations or administration routes.[2] |
| Inefficient ternary complex formation in vivo.[2] | Re-evaluate linker length and composition. Use in vitro biophysical assays to confirm ternary complex stability.[2] | |
| Observed Toxicity | On-target toxicity in healthy tissues. | Evaluate target protein expression in various tissues. Consider tissue-specific delivery strategies.[2] |
| Off-target toxicity.[2] | Perform proteomics on tissues from treated animals to identify off-target protein degradation. Optimize the target-binding warhead for improved selectivity.[2] | |
| Formulation-related toxicity.[2] | Include a vehicle-only control group. Test alternative, well-tolerated formulation vehicles.[2] |
Conclusion
The in vivo testing of this compound PROTACs requires a systematic approach, including the careful selection of animal models, well-defined experimental protocols, and comprehensive analysis of efficacy, pharmacokinetics, and pharmacodynamics. The information and protocols provided in these application notes are intended to guide researchers in the successful preclinical development of this promising class of therapeutic agents. It is important to note that specific experimental details may need to be optimized for each individual PROTAC and target of interest.
References
- 1. Targeting STAT3 with proteolysis targeting chimeras (PROTACs) and next generation antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a PROTAC targeting ALK with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis of Pomalidomide-Piperazine PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. Pomalidomide-piperazine based PROTACs are a significant subclass, utilizing a pomalidomide moiety to recruit the E3 ubiquitin ligase Cereblon (CRBN) and a piperazine-containing linker to connect to a target protein ligand. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these molecules is critical for their preclinical and clinical development.
These application notes provide a comprehensive overview of the methodologies and data analysis techniques for the PK/PD assessment of this compound PROTACs. The protocols outlined below are intended to serve as a guide for researchers in designing and executing experiments to characterize the absorption, distribution, metabolism, and excretion (ADME) profiles, as well as the in vivo efficacy of these targeted protein degraders.
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity, facilitated by the PROTAC molecule, leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The pomalidomide component of the PROTAC binds to CRBN, while the other end of the molecule, connected via a piperazine linker, binds to the target protein.[1]
Pharmacokinetic (PK) Analysis
The pharmacokinetic analysis of this compound PROTACs involves the quantification of the drug's concentration in biological matrices over time. This data is essential for determining key PK parameters that inform dosing strategies and predict drug exposure. A prominent example of a pomalidomide-based PROTAC with well-characterized pharmacokinetics is ARV-110, an androgen receptor (AR) degrader.[2][3]
Table 1: Representative Pharmacokinetic Parameters of a Pomalidomide-Based PROTAC (ARV-110) in Preclinical Species[4]
| Parameter | Rat (IV) | Rat (PO) | Mouse (IV) | Mouse (PO) |
| Dose (mg/kg) | 5 | 50 | 5 | 50 |
| Cmax (ng/mL) | 1,768 ± 254 | 1,234 ± 219 | 2,134 ± 345 | 1,876 ± 312 |
| Tmax (h) | 0.08 | 2.0 | 0.08 | 1.0 |
| AUClast (ng·h/mL) | 1,876 ± 287 | 19,876 ± 3,456 | 2,345 ± 432 | 23,145 ± 4,567 |
| AUCinf (ng·h/mL) | 1,898 ± 298 | 20,123 ± 3,567 | 2,367 ± 456 | 23,456 ± 4,678 |
| t1/2 (h) | 2.3 ± 0.4 | 4.5 ± 0.8 | 1.8 ± 0.3 | 3.9 ± 0.7 |
| CL (mL/min/kg) | 44.3 ± 7.8 | - | 35.4 ± 6.5 | - |
| Vss (mL/kg) | 5,432 ± 876 | - | 4,321 ± 765 | - |
| F (%) | - | 23.83 | - | 37.89 |
Data presented as mean ± standard deviation (SD). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability.
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol describes a typical in vivo PK study in rodents to determine the pharmacokinetic profile of a this compound PROTAC.
1. Animal Dosing and Sample Collection:
-
Animal Models: Male Sprague-Dawley rats (200-250 g) or male BALB/c mice (20-25 g).
-
Formulation: Prepare the PROTAC in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose via the tail vein.
-
Oral (PO): Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
2. Bioanalytical Method: LC-MS/MS Quantification:
The concentration of the this compound PROTAC in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][4]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., pomalidomide).[2]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for the PROTAC and the internal standard.[2][5]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the PROTAC in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Pharmacodynamic (PD) Analysis
Pharmacodynamic analysis of this compound PROTACs focuses on measuring the extent and duration of target protein degradation in vivo. This is typically assessed by quantifying the levels of the target protein in tumor tissue or other relevant tissues.
Table 2: Representative In Vitro Pharmacodynamic Parameters of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| KP-14 | KRAS G12C | NCI-H358 | ≈1.25 | >90 | [6] |
| P13I | BTK | B cell lymphoma lines | <0.1 | >90 | [1] |
| EGFR PROTAC 16 | EGFR | A549 | <1 | 96 | [7] |
DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation.
Experimental Protocol: In Vivo Pharmacodynamic Study (Western Blot Analysis)
This protocol outlines the procedure for assessing target protein degradation in tumor tissues from a xenograft model.
1. Animal Model and Treatment:
-
Xenograft Model: Implant human cancer cells expressing the target protein subcutaneously into immunocompromised mice (e.g., nude mice).
-
Treatment: Once tumors reach a palpable size, treat the mice with the this compound PROTAC or vehicle control at a specified dose and schedule.
2. Tissue Collection and Lysate Preparation:
-
At the end of the study or at designated time points, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading for Western blot analysis.
3. Western Blotting:
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to confirm equal protein loading.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control group.
Visualization of Key Processes
To further elucidate the experimental workflows and the underlying biological mechanisms, the following diagrams are provided.
Caption: Mechanism of action of a this compound PROTAC.
Caption: Integrated workflow for PK/PD analysis of PROTACs.
Conclusion
The successful development of this compound PROTACs as therapeutic agents relies on a thorough understanding of their pharmacokinetic and pharmacodynamic properties. The protocols and data presentation formats outlined in these application notes provide a framework for the systematic evaluation of these novel drug candidates. By integrating robust bioanalytical methods for PK assessment with quantitative measures of in vivo target protein degradation, researchers can establish a clear PK/PD relationship, which is essential for optimizing dosing regimens and predicting clinical efficacy.
References
- 1. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 4. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Synthesis of Pomalidomide-Piperazine-PEG Conjugates for Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Pomalidomide-piperazine conjugates featuring polyethylene glycol (PEG) linkers. These constructs are pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. Pomalidomide, a derivative of thalidomide, serves as a potent E3 ubiquitin ligase ligand by binding to Cereblon (CRBN). The incorporation of a piperazine moiety can enhance structural rigidity and solubility, while the PEG linker offers hydrophilicity and precise spatial control, all of which are critical parameters for optimizing the efficacy of the final PROTAC.
Principle of the Technology
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By inducing the formation of a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. Pomalidomide is a well-established ligand for the CRBN E3 ligase, and its functionalization with a versatile linker is a cornerstone of modern PROTAC design.
Signaling Pathway: Pomalidomide-Mediated Protein Degradation
Pomalidomide-based PROTACs orchestrate a multi-step intracellular cascade leading to the degradation of a target protein. The pomalidomide moiety of the PROTAC binds to the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Concurrently, the other end of the PROTAC binds to the target protein of interest. This induced proximity forms a ternary complex, which allows the E3 ligase to transfer ubiquitin molecules to the target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Pomalidomide-PROTAC signaling pathway.
Experimental Protocols
The synthesis of a this compound-PEG PROTAC involves two primary stages: the synthesis of the this compound-PEG linker and its subsequent conjugation to a ligand for the protein of interest.
Protocol 1: Synthesis of this compound-PEG-Amine Linker
This protocol describes the synthesis of a this compound-PEG linker with a terminal amine, which can be used for subsequent conjugation. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and an amino-piperazine-PEG derivative.
Materials:
-
4-Fluorothalidomide
-
tert-butyl (2-(2-(piperazin-1-yl)ethoxy)ethyl)carbamate (or other suitable Boc-protected amino-piperazine-PEG)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
SNAr Coupling:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add tert-butyl (2-(2-(piperazin-1-yl)ethoxy)ethyl)carbamate (1.1 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with EtOAc, and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to yield the Boc-protected this compound-PEG conjugate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected conjugate (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final this compound-PEG-amine linker.
-
Protocol 2: Conjugation of this compound-PEG-Amine to a POI Ligand
This protocol outlines the amide coupling of the synthesized linker to a POI ligand containing a carboxylic acid functional group.
Materials:
-
This compound-PEG-amine (from Protocol 1)
-
POI ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative reverse-phase HPLC system
Procedure:
-
Amide Coupling:
-
In a reaction vial, dissolve the POI ligand (1.0 eq) and the this compound-PEG-amine linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with a small amount of DMSO and filter.
-
Purify the crude PROTAC molecule by preparative reverse-phase HPLC using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Lyophilize the pure fractions to obtain the final PROTAC product as a solid.
-
Synthetic Workflow
The overall workflow for the synthesis of a Pomalidomide-based PROTAC involves the synthesis of the key building blocks, their conjugation, and subsequent purification and characterization of the final compound.
Caption: General workflow for PROTAC synthesis.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the key synthetic steps. Actual results may vary depending on the specific substrates and reaction scale.
Table 1: Synthesis of this compound-PEG-Amine Linker
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | SNAr Coupling | 4-Fluorothalidomide, Boc-NH-PEG-Piperazine, DIPEA | DMSO | 90 | 16 | 60-85 |
| 2 | Boc Deprotection | TFA | DCM | RT | 2 | >90 |
Table 2: Amide Coupling for Final PROTAC Synthesis
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 3 | Amide Coupling | Pomalidomide-Linker-NH₂, POI-Ligand-COOH, HATU, DIPEA | DMF | RT | 12-16 | 40-70 |
Characterization
The identity and purity of the synthesized linkers and final PROTACs should be confirmed by standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the products and to monitor reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compounds.
By following these protocols, researchers can successfully synthesize and characterize novel Pomalidomide-based PROTACs for targeted protein degradation studies.
Troubleshooting & Optimization
Technical Support Center: Enhancing Cell Permeability of Pomalidomide-Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the cell permeability of Pomalidomide-piperazine degraders.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or no target degradation observed in cellular assays despite good biochemical potency. | Poor Cell Permeability: The degrader is not efficiently entering the cell to reach its intracellular target and the Cereblon (CRBN) E3 ligase. This is a common issue for PROTACs, which are often large molecules with high polar surface areas.[1][2] | Assess Permeability: Directly measure the permeability using PAMPA for passive diffusion and the Caco-2 assay for a more comprehensive assessment that includes active transport.[1][3] Optimize Physicochemical Properties: Analyze the degrader's molecular weight (MW), lipophilicity (logP), and polar surface area (PSA). High MW and PSA can hinder passive diffusion.[4] Redesign the Degrader: Employ strategies outlined in the FAQs, such as linker optimization or a prodrug approach.[4] |
| Active Efflux: The degrader is a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[4] | Use Efflux Pump Inhibitors: Co-incubate cells with your degrader and a known efflux pump inhibitor (e.g., verapamil). An increase in target degradation suggests efflux is occurring.[4] Test in Efflux-Deficient Cell Lines: Use cell lines that lack specific transporters to confirm if your degrader is a substrate.[4] | |
| "Hook Effect": The degrader concentration is too high, leading to the formation of non-productive binary complexes (Degrader-Target or Degrader-CRBN) instead of the productive ternary complex (Target-Degrader-CRBN).[5][6] | Perform a Wide Dose-Response Curve: Test a broad range of concentrations to identify the optimal window for degradation and to determine if a hook effect is present.[3][6] | |
| Compound Instability: The degrader may be unstable and degrading in the cell culture medium over the course of the experiment. | Assess Stability: Use LC-MS to measure the concentration of your degrader in the cell culture medium over time to determine its stability.[4] | |
| 2. High variability in permeability assay results. | Inconsistent Cell Monolayer (Caco-2 Assay): The integrity and confluency of the Caco-2 cell monolayer can vary between wells or experiments. | Standardize Cell Culture: Use cells within a consistent passage number range, ensure uniform seeding densities, and always check monolayer integrity via Transepithelial Electrical Resistance (TEER) measurements before starting the assay.[3] |
| Poor Compound Solubility: The degrader has low solubility in the assay buffer, leading to inaccurate concentration measurements and unreliable results.[2][3] | Improve Solubility: Add a low concentration of bovine serum albumin (BSA), such as 0.25%, to the assay buffer to reduce non-specific binding and improve solubility.[2][7] | |
| 3. Low recovery of the degrader in the Caco-2 assay. | Non-specific Binding: The degrader may be binding to the assay plates or the cell monolayer, reducing the concentration available for transport.[2] | Modify Assay Buffer: As with solubility issues, adding a small amount of BSA (e.g., 0.25%) to the buffer can help mitigate non-specific binding and improve recovery.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties influencing the cell permeability of pomalidomide-based degraders?
A1: The cell permeability of these degraders is primarily influenced by:
-
Molecular Weight (MW): Most PROTACs are large molecules, often exceeding the typical "Rule-of-5" guideline of <500 Da, which can negatively impact passive diffusion.[5][8]
-
Polar Surface Area (PSA): A large PSA hinders passage through the hydrophobic cell membrane. A lower PSA is generally associated with better passive diffusion.[4][5]
-
Lipophilicity (logP): An optimal level of lipophilicity is crucial for partitioning into the cell membrane's lipid bilayer.[4][5]
-
Hydrogen Bond Donors and Acceptors (HBDs/HBAs): A high number of HBDs and HBAs increases polarity, which can decrease permeability.[4][5]
-
Conformational Flexibility: The ability of a degrader to adopt a more compact, folded conformation can shield polar groups and enhance permeability. This is sometimes referred to as the "chameleon effect."[5][9][10]
Q2: What is the role of the piperazine ring in the linker of these degraders?
A2: The piperazine ring is often incorporated into the linker as a semi-rigid component.[11] This cyclic structure can offer several advantages:
-
Improved Permeability and Solubility: It can help modulate the degrader's physicochemical properties to enhance both aqueous solubility and cell permeability.[12][13]
-
Conformational Constraint: It reduces the flexibility of the linker, which can pre-organize the degrader into a conformation that is more favorable for forming the ternary complex between the target protein and CRBN, potentially improving degradation potency.[6][11]
-
Metabolic Stability: Rigid linkers containing moieties like piperazine can improve the metabolic stability of the degrader.[8]
Q3: What are the primary strategies to improve the cell permeability of my this compound degrader?
A3: Several key strategies can be employed to enhance cell permeability:
-
Linker Optimization: The linker's structure is a critical determinant of permeability. Modifications can include altering its length, rigidity, and polarity. For instance, replacing flexible polyethylene glycol (PEG) linkers with more rigid alkyl or phenyl rings has been shown to improve permeability.[1][14] Avoiding multiple amide motifs is also recommended.[14]
-
Introduction of Intramolecular Hydrogen Bonds: Designing the degrader to form intramolecular hydrogen bonds can promote a more compact, "folded" conformation. This reduces the molecule's effective size and polarity, facilitating easier passage through the cell membrane.[1][14][15]
-
Prodrug Approach: Polar functional groups can be masked with lipophilic moieties that are designed to be cleaved by intracellular enzymes (e.g., esterases). This increases lipophilicity for better cell entry, after which the active degrader is released inside the cell.[1][8][14]
-
Formulation Strategies: For in vivo applications, advanced formulation approaches can overcome poor permeability. These include creating amorphous solid dispersions (ASDs) or using lipid-based nanoparticles to enhance solubility and oral absorption.[16][17][18][19]
Data Presentation
The following tables summarize illustrative permeability data for representative PROTACs, highlighting the impact of linker composition. Note that optimal permeability is a balance and depends on the specific target and cellular context.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data This assay measures passive diffusion across an artificial lipid membrane.
| PROTAC ID | Linker Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| PROTAC A | PEG4 | 1.5 |
| PROTAC B | PEG8 | 0.8 |
| PROTAC C | Alkyl C8 | 2.3 |
| PROTAC D | PEG12 | 0.4 |
| Reference | Propranolol | 20.5 |
| Note: Data are illustrative and compiled from various sources in the literature.[20] |
Table 2: Caco-2 Permeability Data This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier, assessing both passive and active transport.
| PROTAC ID | Linker Type | A-B Papp (x 10⁻⁶ cm/s) | B-A Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC E | PEG6 | 1.2 | 8.4 | 7.0 |
| PROTAC F | PEG10 | 0.7 | 9.1 | 13.0 |
| PROTAC G | Alkyl C10 | 1.8 | 3.6 | 2.0 |
| PROTAC H | PEG4-Phenyl | 2.5 | 5.0 | 2.0 |
| Note: An efflux ratio greater than 2 is indicative of active efflux. Data are illustrative and compiled from various sources in the literature.[20][21][22] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a degrader across an artificial lipid membrane.[2][23]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test degrader and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate completely.[20][24]
-
Donor Solution Preparation: Prepare a solution of the test degrader and control compounds in PBS at a final concentration (e.g., 10 µM).
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.
-
Assay Assembly: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filters makes contact with the acceptor solution.[20]
-
Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 5 to 16 hours).[23][24]
-
Quantification: After incubation, determine the concentration of the degrader in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp or Pe).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of a degrader across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[2][22][25]
Materials:
-
Caco-2 cells
-
24-well Transwell plates with semi-permeable inserts
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test degrader and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
TEER meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[22]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[26]
-
Assay Initiation (Bidirectional):
-
Apical-to-Basolateral (A-B) Transport: Add the dosing solution containing the test degrader to the apical (upper) compartment. Add fresh transport buffer to the basolateral (lower) compartment.
-
Basolateral-to-Apical (B-A) Transport: Add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment. This is done to determine the efflux ratio.[26]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specific time period (e.g., 90-120 minutes).[7]
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Quantification: Determine the concentration of the degrader in the collected samples using LC-MS/MS.
-
Calculations: Calculate the apparent permeability (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[22]
Visualizations
This section provides diagrams of key pathways and workflows generated using the DOT language.
Caption: Signaling pathway of a pomalidomide-based degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 13. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Early evaluation of opportunities in oral delivery of PROTACs to overcome their molecular challenges [ouci.dntb.gov.ua]
- 17. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. PAMPA | Evotec [evotec.com]
- 24. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Mitigating off-target effects of Pomalidomide-piperazine PROTACs on zinc finger proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pomalidomide-piperazine PROTACs, with a specific focus on mitigating off-target effects on zinc finger (ZF) proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?
A1: The most significant off-target effects originate from the pomalidomide moiety itself. Pomalidomide is an immunomodulatory drug (IMiD) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] When incorporated into a PROTAC, pomalidomide can still function as a "molecular glue," independently inducing the ubiquitination and degradation of endogenous proteins known as "neosubstrates."[1][2] The most well-characterized neosubstrates are C2H2 zinc-finger transcription factors, such as Ikaros (IKZF1), Aiolos (IKZF3), and ZFP91.[1][3][4][5] This degradation occurs independently of the PROTAC's intended protein of interest (POI).[1]
Q2: Why does the pomalidomide component of a PROTAC induce the degradation of zinc finger proteins?
A2: Pomalidomide's glutarimide ring binds to a specific pocket on the CRBN protein. This binding alters the surface of CRBN, creating a new interface. The phthalimide portion of pomalidomide, together with the modified CRBN surface, forms a binding site that is recognized by specific zinc finger proteins.[1][6] This induced proximity between the CRBN E3 ligase and the ZF protein leads to the ZF protein's ubiquitination and subsequent degradation by the proteasome.[1]
Q3: How can the off-target degradation of zinc finger neosubstrates be minimized through rational PROTAC design?
A3: A primary and effective strategy is the chemical modification of the pomalidomide scaffold.[1] Research has demonstrated that the attachment point of the linker to the pomalidomide phthalimide ring is critical. Attaching the PROTAC linker to the C5 position of the phthalimide ring can sterically hinder the binding of ZF neosubstrates.[1][3][6][7] Introducing sufficiently bulky modifications at the C5 position disrupts the formation of the unwanted CRBN-pomalidomide-ZF protein ternary complex, thereby reducing off-target degradation while preserving the necessary CRBN binding for on-target activity.[1][3][6]
Q4: What is the role of the piperazine linker in these PROTACs, and does it influence off-target effects?
A4: The piperazine ring is a common motif in PROTAC linkers that offers a balance of rigidity and solubility.[8][9][10] Unlike flexible alkyl or PEG linkers, the piperazine ring provides conformational constraint, which can help pre-organize the PROTAC molecule for more favorable ternary complex formation with the intended target.[8][11] Its basic nature can also improve solubility and cell permeability.[9][] While the piperazine linker is not the direct cause of ZF protein degradation, its geometry and length, in combination with the pomalidomide exit vector, can influence the overall shape of the PROTAC and thus indirectly affect the stability of both on-target and off-target ternary complexes.
Q5: What is the "hook effect," and how does it relate to off-target effects?
A5: The "hook effect" is a phenomenon where increasing a PROTAC's concentration beyond an optimal point leads to a decrease in degradation efficiency.[13][14] This occurs because at very high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex (POI-PROTAC-CRBN) required for degradation.[1][13] These inactive binary complexes can potentially recruit low-affinity off-targets, leading to unintended degradation.[14] Therefore, it is crucial to perform a full dose-response curve to identify the optimal concentration range that maximizes on-target degradation while minimizing the hook effect and associated off-target risks.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High off-target degradation of known ZF proteins (e.g., IKZF1, IKZF3) | Pomalidomide "molecular glue" effect is dominant. The linker attachment is at a permissive position (e.g., C4). | Primary Solution: Re-design the PROTAC to attach the linker at the C5 position of the pomalidomide phthalimide ring to sterically block neosubstrate binding.[1][3][6] |
| On-target degradation is observed, but with high cellular toxicity. | 1. The warhead (POI binder) is promiscuous, hitting other essential proteins. 2. Off-target degradation of essential ZF proteins is causing toxicity.[6] | 1. Perform kinome-wide or other relevant panel screening for the warhead alone. Consider redesigning for a more selective warhead. 2. Use global proteomics to identify all degraded proteins. Validate key off-targets with Western Blot. If essential ZF proteins are degraded, apply the C5-modification strategy.[1] |
| No or weak on-target degradation, but off-target ZF degradation is still present. | 1. The PROTAC concentration is too low for the on-target but sufficient for the high-affinity pomalidomide-ZF interaction. 2. The overall PROTAC conformation is unfavorable for on-target ternary complex formation but allows for the off-target complex. | 1. Perform a wide dose-response experiment (e.g., 1 nM to 10 µM).[13] 2. Modify the linker (length, composition) to alter the geometry. Re-evaluate both on- and off-target degradation. |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., passage number, confluency), reagent stability, or protocol execution.[1] | 1. Standardize protocols, using consistent cell passage numbers and seeding densities.[1] 2. Aliquot and store the PROTAC properly. Prepare fresh solutions from stock for each experiment. Confirm the stability of the compound. |
Data Presentation: On-Target vs. Off-Target Activity
The following tables summarize quantitative data for rationally redesigned Anaplastic Lymphoma Kinase (ALK) PROTACs, demonstrating how C5-modification on the pomalidomide moiety can reduce off-target degradation of zinc finger proteins while enhancing on-target potency.
Table 1: Degradation Activity of ALK PROTACs Data adapted from studies on ALK-targeting PROTACs to show proof-of-concept for C5-modification strategy.[6]
| PROTAC ID | Pomalidomide Modification | On-Target ALK Degradation (EC50, nM) | Off-Target ZF Degron Degradation (Avg. % degradation at 100 nM) |
| MS4078 (Baseline) | C4-linked | ~100 | High |
| dALK-7 | C5-linked (piperazine) | < 50 | Low |
| dALK-8 | C5-linked (diazaspiroheptane) | < 50 | Low |
Table 2: Cellular Viability Data represents the concentration required to reduce cell viability by 50% (EC50) in SU-DH-L1 cells.[6]
| PROTAC ID | Pomalidomide Modification | Anti-proliferative Activity (EC50, nM) |
| MS4078 (Baseline) | C4-linked | ~75 |
| dALK-10 | C5-linked | ~25 |
Visualizations
Signaling and Off-Target Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Addressing the "hook effect" in Pomalidomide-piperazine PROTAC dose-response curves
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pomalidomide-piperazine Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenge of the "hook effect" in your dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" refers to the paradoxical decrease in target protein degradation at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[1][2][3] Instead of a sigmoidal curve where the effect plateaus, the efficacy diminishes at excessive concentrations.[3] This phenomenon can lead to the misinterpretation of a PROTAC's potency and efficacy.[3]
Q2: What is the underlying mechanism of the PROTAC hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2][4] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase (in this case, Cereblon, recruited by pomalidomide).[4][5] When the PROTAC is in excess, it can independently bind to either the target protein or the E3 ligase, creating inactive "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[4] These binary complexes compete with and inhibit the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[4]
Q3: How can I identify a hook effect in my experimental data?
A3: A clear indicator of a hook effect is a bell-shaped dose-response curve where you observe a decrease in protein degradation at the highest concentrations of your PROTAC dilution series. It is crucial to test a wide range of concentrations, from picomolar to micromolar, to fully characterize the degradation profile and identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).[6]
Q4: Are there strategies to mitigate the hook effect?
A4: Yes, several strategies can be employed to lessen the hook effect:
-
Optimize PROTAC Concentration: The most straightforward approach is to use the PROTAC at its optimal concentration to achieve maximal degradation. A comprehensive dose-response experiment is essential to determine this concentration.[6]
-
Linker Optimization: The linker connecting the pomalidomide and the target-binding ligand plays a critical role in the stability of the ternary complex.[7] Optimizing the linker's length, rigidity, and composition can promote positive cooperativity, where the binding of one protein partner enhances the affinity for the other, thereby stabilizing the ternary complex and potentially reducing the hook effect.[6][8]
-
Enhance Ternary Complex Cooperativity: Rational design of the PROTAC to promote favorable protein-protein interactions between the target and the E3 ligase can increase the stability of the ternary complex.[5][8]
Troubleshooting Guide
Problem 1: My dose-response curve exhibits a distinct bell shape, indicating a hook effect.
-
Likely Cause: Formation of unproductive binary complexes at high PROTAC concentrations.[4]
-
Troubleshooting Steps:
-
Confirm Concentration Range: Ensure your serial dilutions cover a broad range to accurately determine the DC50 and Dmax.
-
Biophysical Assays: If possible, use biophysical assays like TR-FRET or NanoBRET to directly measure ternary complex formation across the same concentration range.[9][10] A decrease in the signal at high concentrations would confirm the hook effect mechanism.
-
Re-evaluate Potency: The true potency of your PROTAC should be determined from the initial phase of the dose-response curve before the hook effect becomes prominent.
-
Problem 2: The PROTAC shows weak or no degradation at all tested concentrations.
-
Likely Cause: This could be due to several factors, including the hook effect occurring outside your tested concentration range, poor cell permeability, or an inactive PROTAC.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much broader range of concentrations (e.g., 1 pM to 100 µM).
-
Assess Cell Permeability: PROTACs are large molecules and may have poor membrane permeability. Consider assays to evaluate cellular uptake.
-
Verify Ternary Complex Formation: Use assays like Co-Immunoprecipitation or in-cell target engagement assays to confirm that the PROTAC can bring the target and E3 ligase together.[9][10]
-
Data Presentation
The following tables provide representative data for pomalidomide-based PROTACs targeting different proteins. Note that the linker composition and length significantly impact the degradation efficiency (DC50) and maximal degradation (Dmax).
Table 1: Degradation Efficiency of Pomalidomide-Based BTK PROTACs
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Alkyl | 8 | 50 | 85 |
| PROTAC 2 | PEG | 10 | 25 | 90 |
| PROTAC 3 | Alkyl | 12 | 10 | 95 |
| PROTAC 4 | PEG | 14 | 5 | >95 |
Data is illustrative and synthesized from general knowledge in the field.
Table 2: Comparison of On-Target and Off-Target Effects of Pomalidomide-Based PROTACs
| PROTAC ID | Linker Attachment on Pomalidomide | On-Target DC50 (nM) | Off-Target (IKZF1) DC50 (nM) |
| PROTAC-A | C4 | 20 | 50 |
| PROTAC-B | C5 | 25 | >1000 |
Data is illustrative and synthesized from general knowledge in the field.[11]
Mandatory Visualizations
Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.
Caption: Experimental workflow for investigating the hook effect.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify target protein degradation following treatment with a this compound PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody specific for the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A broad concentration range (e.g., 1 pM to 10 µM) is recommended to identify a potential hook effect.[6] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[6]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify the PROTAC-induced interaction between the target protein and the CRBN E3 ligase.
Materials:
-
Cells expressing the target protein
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing Co-IP lysis buffer
-
Antibody against the target protein or an epitope tag
-
Protein A/G beads
-
Antibodies for Western blotting (target protein, CRBN)
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the PROTAC or a vehicle control. To prevent degradation and capture the ternary complex, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the final 2-4 hours of incubation.[9]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein to form an antibody-antigen complex.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washes: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and CRBN. The presence of CRBN in the sample immunoprecipitated with the target protein antibody confirms the formation of the ternary complex.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Linker rigidity vs flexibility in Pomalidomide-piperazine PROTAC design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the design and experimental application of Pomalidomide-piperazine Proteolysis-Targeting Chimeras (PROTACs), with a focus on the critical role of linker rigidity versus flexibility.
Troubleshooting Guides
This section addresses specific issues you may encounter during your PROTAC experiments, with a focus on linker-related causes and solutions.
Issue 1: My Pomalidomide-based PROTAC shows good binding to the target protein and Cereblon (CRBN) in binary assays, but fails to induce significant degradation in cellular assays.
This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-CRBN) or poor cell permeability.[1] The linker is a critical component in enabling this complex to form effectively.
Potential Linker-Related Causes and Troubleshooting Steps:
-
Incorrect Linker Length or Rigidity:
-
Problem: A rigid piperazine-containing linker may be too short, causing steric hindrance and preventing the simultaneous binding of the target protein and CRBN.[2] Conversely, a highly flexible linker (e.g., long PEG or alkyl chain) might lead to an unstable or non-productive ternary complex due to a high entropic penalty upon binding.[3]
-
Solution: Synthesize and test a library of PROTACs with varying linker lengths and compositions. For piperazine-based linkers, systematically increase the length of the chains flanking the piperazine ring. Compare these with PROTACs containing flexible PEG or alkyl linkers of similar lengths to determine if rigidity is the limiting factor.[4]
-
-
Suboptimal Ternary Complex Geometry:
-
Problem: Even if a ternary complex forms, the rigid piperazine linker may orient the target protein and CRBN in a way that the lysine residues on the target's surface are not accessible to the E2 ubiquitin-conjugating enzyme.[4]
-
Solution: Vary the attachment points of the linker on the Pomalidomide moiety (e.g., C4 vs. C5 of the phthalimide ring) or on the target protein ligand.[5] Recent studies suggest that modifications at the C5 position can enhance on-target degradation while reducing off-target effects.[6][7]
-
-
Poor Cell Permeability:
-
Problem: While piperazine can improve solubility, the overall size and polarity of the PROTAC might still limit its ability to cross the cell membrane.[]
-
Solution: Evaluate the physicochemical properties of your PROTAC. If poor permeability is suspected, consider synthesizing analogs with increased lipophilicity, for example by replacing a PEG-piperazine linker with an alkyl-piperazine linker. However, be mindful that this can decrease solubility.[9] A Parallel Artificial Membrane Permeability Assay (PAMPA) can be a useful tool to assess this.[10]
-
Troubleshooting Workflow for Lack of PROTAC Activity
Figure 1. A logical workflow for troubleshooting the lack of PROTAC activity.
Issue 2: A significant "hook effect" is observed, where degradation efficiency decreases at higher concentrations of my this compound PROTAC.
The "hook effect" is a common phenomenon with PROTACs.[11] It occurs when at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target Protein or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[11]
Potential Linker-Related Causes and Troubleshooting Steps:
-
Suboptimal Ternary Complex Stability:
-
Problem: The linker, whether rigid or flexible, may not be promoting positive cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizes the ternary complex over the binary complexes and can mitigate the hook effect.[11]
-
Solution: The rigidity of the piperazine linker can sometimes hinder the conformational adjustments needed for cooperative binding. Compare your piperazine-containing PROTAC with an analog having a more flexible linker (e.g., a PEG linker). Use biophysical assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the cooperativity of ternary complex formation.[1][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a rigid piperazine-containing linker over a flexible PEG or alkyl linker in a Pomalidomide-based PROTAC?
A1: Incorporating a piperazine ring into the linker imparts rigidity, which can offer several advantages.[13] A rigid linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to more potent degradation.[3] It can also improve selectivity by disfavoring the formation of off-target ternary complexes and may lead to improved pharmacokinetic properties.[3] Additionally, the basic nitrogen atoms in the piperazine ring can improve aqueous solubility.[13]
Q2: Conversely, what are the potential disadvantages of a piperazine linker?
A2: The primary disadvantage is a lack of conformational flexibility.[3] This can make it more challenging to achieve a productive ternary complex geometry if the linker length and attachment points are not optimal.[3] From a practical standpoint, rigid linkers are often more synthetically challenging to prepare compared to simple PEG or alkyl chains.[3]
Q3: How does the choice between a rigid and flexible linker impact the physicochemical properties of the PROTAC?
A3: Flexible linkers, particularly long alkyl chains, can increase lipophilicity, which may negatively impact solubility and bioavailability.[3] PEG linkers, while flexible, are more hydrophilic and can improve solubility.[14] Rigid linkers like those containing piperazine can strike a balance, offering improved solubility due to their polar nature while potentially enhancing cell permeability through conformational pre-organization.[13]
Q4: What is the typical workflow for evaluating a new this compound PROTAC?
A4: A standard workflow begins with the synthesis of the PROTAC, followed by biochemical and cellular characterization. Key steps include:
-
Biochemical Assays: Confirm binding to both the target protein and CRBN individually using techniques like fluorescence polarization or SPR.[15]
-
Cellular Degradation Assays: Perform dose-response experiments in a relevant cell line and quantify target protein degradation using Western Blot or In-Cell Western assays to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[16][17]
-
Mechanism of Action Confirmation: Use controls such as a proteasome inhibitor (e.g., MG132) to confirm that degradation is proteasome-dependent, and an inactive epimer of pomalidomide that does not bind CRBN to show the degradation is CRBN-dependent.[18]
-
Ternary Complex Analysis: Directly assess the formation and stability of the ternary complex using biophysical methods like ITC or co-immunoprecipitation.[12]
Typical Experimental Workflow for PROTAC Evaluation
Figure 2. A typical experimental workflow for evaluating PROTAC efficacy.
Data Presentation
Direct head-to-head comparisons of flexible versus rigid linkers within the same study are often limited. The following tables summarize representative data compiled from different studies to illustrate the impact of linker type on Pomalidomide-based PROTAC performance.
Table 1: Impact of Linker Composition on Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | Alkyl (C5) | 18.2 | ~85 | MOLM-14 |
| PROTAC 2 | PEG (3 units) | 3.1 | >95 | MOLM-14 |
| PROTAC 3 | Alkyl (C8) | 8.7 | >90 | MOLM-14 |
| PROTAC 4 | PEG (6 units) | 1.8 | >95 | MOLM-14 |
Data synthesized from published literature for illustrative purposes.[5] In this series, PEG linkers generally led to improved degradation potency compared to alkyl linkers of similar lengths, potentially due to enhanced solubility and favorable conformational flexibility.[14]
Table 2: Impact of Linker Composition on Degradation of Epidermal Growth Factor Receptor (EGFR)
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether (subtly modified) | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).[11] This demonstrates that even minor modifications to a flexible linker can significantly impact degradation potency.
Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[19]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[20]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal protein loading.[18]
-
-
SDS-PAGE and Western Blotting:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[21]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[21]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.[22]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[23]
-
Sample Preparation:
-
Prepare purified E3 ligase (e.g., CRBN-DDB1 complex) and the purified target protein.
-
Dissolve the PROTAC in the same buffer as the proteins to minimize heat of dilution effects. A typical buffer is 50 mM HEPES pH 7.5, 150 mM NaCl.[23]
-
Degas all solutions immediately before the experiment.
-
-
Binary Titrations (Controls):
-
Perform separate titrations of the PROTAC into the target protein and the PROTAC into the E3 ligase to determine the binary binding parameters.[12]
-
-
Ternary Titration:
-
To measure the binding of the E3 ligase to the pre-formed PROTAC-target protein complex:
-
Fill the ITC cell with the E3 ligase solution (e.g., 20 µM).
-
Load the injection syringe with a solution of the target protein (e.g., 200 µM) pre-saturated with the PROTAC (e.g., 220 µM).[1]
-
-
Perform a series of injections while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change per injection.
-
Fit the resulting data to a suitable binding model using the instrument's analysis software to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[24]
-
Compare the ternary binding affinity to the binary affinities to calculate the cooperativity factor (α). An α > 1 indicates positive cooperativity.[12]
-
Mandatory Visualization
PROTAC-Mediated Protein Degradation Pathway
Figure 3. General signaling pathway of PROTAC-mediated protein degradation.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Pomalidomide-Piperazine PROTAC Stability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pomalidomide-piperazine PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound PROTAC instability in cell culture media?
This compound PROTACs can exhibit instability in cell culture media due to a combination of chemical and metabolic factors. The pomalidomide moiety itself, containing a glutarimide ring, is susceptible to hydrolysis, particularly at physiological pH.[1][2] Additionally, the overall structure of the PROTAC, including the piperazine linker, can be targeted by cellular enzymes present in the media, especially if serum is used.[1]
Key instability mechanisms include:
-
Chemical Instability: The thalidomide-like structure within pomalidomide can undergo hydrolysis in aqueous solutions, leading to the opening of the glutarimide ring and inactivation of the PROTAC.[1]
-
Metabolic Instability: If using serum-containing media, esterases and other enzymes can metabolize the PROTAC molecule. The piperazine linker, while generally incorporated to enhance rigidity and metabolic stability, can still be a site for enzymatic degradation.[1][3]
-
Poor Solubility and Aggregation: Due to their high molecular weight and lipophilicity, PROTACs can have poor aqueous solubility, leading to precipitation in cell culture media. This is often mistaken for instability but is a formulation issue.[1]
Q2: I'm observing inconsistent results in my protein degradation assays. Could this be related to PROTAC instability?
Yes, inconsistent results are a common symptom of PROTAC instability. If the PROTAC degrades over the course of the experiment, its effective concentration will decrease, leading to variable and non-reproducible outcomes.[1] It is crucial to differentiate between poor solubility and chemical instability. A visual inspection for compound precipitation in the culture wells can be a first step.[1]
Q3: How does the piperazine linker influence the stability of the PROTAC?
The piperazine linker is strategically incorporated to offer several advantages:
-
Increased Rigidity: The cyclic nature of piperazine provides conformational constraint, which can pre-organize the PROTAC into a bioactive conformation, enhancing potency. This rigidity can also shield adjacent bonds from enzymatic degradation.[3][4]
-
Improved Solubility: The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can improve the aqueous solubility of the PROTAC molecule.[3][5] However, the local chemical environment can influence the protonation state of the piperazine ring, which in turn can affect the molecule's overall stability and physicochemical properties.[1][5]
Q4: Are there any known off-target effects of pomalidomide-based PROTACs that I should be aware of?
Pomalidomide itself can induce the degradation of endogenous proteins known as "neosubstrates," most notably zinc-finger transcription factors like IKZF1 and IKZF3.[6] This is an inherent activity of the pomalidomide moiety's interaction with the Cereblon (CRBN) E3 ligase.[6] Researchers should be aware that these effects are independent of the intended target of the PROTAC and may need to be assessed as potential off-target liabilities.[6]
Troubleshooting Guides
Issue 1: No or Low Target Protein Degradation Observed
If you are not observing the expected degradation of your target protein, consider the following troubleshooting steps.
Troubleshooting Workflow for No/Low Degradation
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Issue 2: High Variability in Experimental Replicates
High variability can often be traced back to issues with PROTAC stability and solubility.
Troubleshooting Workflow for High Variability
Caption: A workflow to address high variability in experimental results.
Quantitative Data
Direct quantitative stability data for specific this compound PROTACs in cell culture media is not extensively published. However, the stability of the pomalidomide moiety is a critical factor. The hydrolytic stability of thalidomide, a close structural analog, can provide a useful reference.
Table 1: pH-Dependent Hydrolysis of Thalidomide
| pH | Temperature (°C) | Half-life (hours) |
| 6.4 | 32 | 25 - 35 |
| 7.4 | 37 | ~2.4 |
| 7.4 | 37 (in human plasma) | 9.4 |
| Data compiled from available literature.[1] Researchers should determine the stability of their specific PROTAC in their experimental system. |
Table 2: Template for Recording PROTAC Stability Data
| Time (hours) | PROTAC Concentration (µM) in DMEM | % Remaining | PROTAC Concentration (µM) in RPMI-1640 | % Remaining |
| 0 | 100 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Experimental Protocols
Protocol 1: Assessment of PROTAC Stability in Cell Culture Media by LC-MS/MS
This protocol provides a framework for determining the chemical stability of a this compound PROTAC in your specific cell culture medium.
Objective: To quantify the amount of intact PROTAC remaining in cell culture medium over time.
Materials:
-
This compound PROTAC
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
DMSO (for stock solution)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
LC-MS/MS system
Procedure:
-
Prepare a PROTAC Stock Solution: Prepare a concentrated stock solution of your PROTAC in DMSO (e.g., 10 mM).
-
Spike the Medium: In a sterile tube, add the PROTAC stock solution to the cell culture medium to achieve the final working concentration used in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Time Point Zero (T=0): Immediately after spiking, take an aliquot (e.g., 100 µL) and add it to a microcentrifuge tube containing cold acetonitrile with the internal standard to stop any degradation and precipitate proteins.[1]
-
Incubation: Place the remaining medium in a sealed, sterile container in a 37°C, 5% CO₂ incubator.
-
Subsequent Time Points: At various time points (e.g., 2, 4, 8, 12, 24 hours), take additional aliquots and process them as in step 3.
-
Sample Preparation: Centrifuge the samples to pellet precipitated proteins. Transfer the supernatant to new tubes for LC-MS/MS analysis.[1]
-
LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the intact PROTAC at each time point relative to the internal standard.[7]
-
Data Analysis: Plot the percentage of remaining PROTAC against time. From this, you can determine the half-life (t₁/₂) of your PROTAC in the specific medium.[1]
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing PROTAC stability in cell culture media.
Protocol 2: Western Blot for Target Protein Degradation
This is a standard method to assess the functional consequence of PROTAC treatment.
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with a dose-response of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a membrane.[1]
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein. Wash and incubate with the secondary antibody. Repeat for the loading control antibody.[1]
-
Detection and Quantification: Apply ECL substrate and image the blot. Quantify band intensities and normalize the target protein signal to the loading control.[1]
PROTAC Mechanism of Action
Caption: General mechanism of Pomalidomide-based PROTAC action.
References
- 1. benchchem.com [benchchem.com]
- 2. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-specific Binding of Pomalidomide-Piperazine PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding of Pomalidomide-piperazine PROTACs. Our goal is to equip researchers with the knowledge and tools to optimize their PROTAC experiments for enhanced specificity and efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding and off-target effects with Pomalidomide-based PROTACs?
A1: Non-specific binding and off-target effects of Pomalidomide-based PROTACs can stem from several factors:
-
Promiscuous Warhead: The ligand targeting your protein of interest (POI) may have an affinity for other proteins with similar binding pockets, leading to their unintended degradation.[1]
-
Linker Properties: The length, composition, and rigidity of the piperazine-containing linker are critical. An inappropriate linker can lead to the formation of unproductive ternary complexes with off-target proteins.[1]
-
High PROTAC Concentrations: Excessive concentrations can lead to the "hook effect," where the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) is favored over the productive ternary complex, contributing to off-target effects.[1]
-
Endogenous Substrates of Cereblon (CRBN): Pomalidomide itself can induce the degradation of natural CRBN substrates, most notably zinc finger (ZF) transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This is a well-documented off-target effect of the pomalidomide moiety.
Q2: How does the piperazine motif in the linker influence PROTAC properties and non-specific binding?
A2: The piperazine ring is often incorporated into PROTAC linkers to impart rigidity and improve physicochemical properties such as solubility and cell permeability. A more rigid linker can help to properly orient the target protein and the E3 ligase for efficient and selective ubiquitination. By constraining the conformational flexibility, a piperazine-containing linker can disfavor the formation of unproductive ternary complexes with off-target proteins. However, the overall impact on specificity is context-dependent and requires empirical validation for each target system.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[3] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid the hook effect, it is crucial to perform a dose-response experiment to determine the optimal concentration range for your PROTAC.
Q4: Are there modifications to the pomalidomide moiety itself that can reduce non-specific binding?
A4: Yes, strategic modifications to the pomalidomide scaffold have been shown to reduce off-target effects. A key strategy involves introducing substituents at the C5 position of the phthalimide ring.[2][4] These modifications can sterically hinder the binding of endogenous CRBN neosubstrates, such as zinc finger proteins, without significantly compromising the recruitment of CRBN for on-target degradation.[2][4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to non-specific binding during experiments with this compound PROTACs.
| Problem | Potential Cause | Recommended Solution |
| High background in Western blots or other immunoassays. | 1. Excessive PROTAC concentration: Saturating the target and increasing off-target binding. 2. Insufficient washing: Leaving unbound PROTAC that contributes to background signal. | 1. Optimize PROTAC concentration: Perform a dose-response experiment to find the optimal concentration that maximizes on-target degradation with minimal off-target effects. 2. Optimize washing protocol: Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS with 0.1% Tween-20). |
| Off-target protein degradation observed in proteomics analysis. | 1. Promiscuous warhead: The ligand for your protein of interest (POI) has affinity for other proteins. 2. Pomalidomide-induced neosubstrate degradation: Degradation of known CRBN off-targets (e.g., IKZF1, ZFP91). 3. Unfavorable linker properties: The piperazine linker length or attachment point is suboptimal. | 1. Validate warhead specificity: Use a non-binding control version of your warhead in the PROTAC construct. 2. Modify the pomalidomide moiety: Synthesize a PROTAC with a C5-substituted pomalidomide analog to reduce neosubstrate degradation. 3. Optimize the linker: Synthesize and test a series of PROTACs with varying piperazine linker lengths and attachment points to the pomalidomide core. |
| High cellular toxicity not correlated with on-target degradation. | 1. Off-target effects of the warhead: The warhead itself may have cytotoxic effects independent of degradation. 2. General toxicity of the PROTAC molecule. | 1. Profile warhead selectivity: Perform kinome-wide or other relevant selectivity profiling of the warhead. 2. Compare with controls: Assess the toxicity of the warhead molecule alone and pomalidomide alone. 3. Lower concentration/extend time: Use a lower, less toxic concentration of the PROTAC and extend the treatment duration. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number or confluency. 2. Reagent instability: Degradation of the PROTAC stock solution. | 1. Standardize protocols: Maintain consistent cell passage numbers and seeding densities. 2. Ensure reagent stability: Prepare fresh PROTAC solutions and verify stability in your experimental buffer. |
Data Presentation: Impact of Linker and Pomalidomide Modifications on PROTAC Performance
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker modifications and pomalidomide derivatization on degradation efficiency (DC50) and maximal degradation (Dmax).
Table 1: Influence of Linker Length and Composition on BTK Degrader Potency
| PROTAC | Pomalidomide Derivative | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | C2-NH2 | Short Alkyl | 15 | >90 | MOLM-14 |
| PROTAC 2 | C4-NH2 | Longer Alkyl | 5 | >95 | MOLM-14 |
| PROTAC 3 | PEG2-NH2 | Short PEG | 8 | >95 | MOLM-14 |
| PROTAC 4 | PEG4-NH2 | Longer PEG | 2 | >98 | MOLM-14 |
| Data synthesized from published literature for illustrative purposes.[5] This case study on BTK degraders shows that longer linkers, both alkyl and PEG-based, generally lead to higher potency (lower DC50 values). |
Table 2: Comparison of C4- vs. C5-Linked Pomalidomide PROTACs on Off-Target Degradation
| PROTAC ID | Linker Position on Pomalidomide | On-Target Degradation (Log2FC) | Number of Significantly Degraded Off-Targets (>2-fold) |
| PROTAC-A | C4 | -3.1 | 15 |
| PROTAC-B | C5 | -2.9 | 3 |
| Illustrative data from global proteomics, showing that a C5-linked PROTAC can have fewer off-target effects while maintaining potent on-target degradation.[4] |
Table 3: Targeted Neosubstrate Degradation Profile of C4- vs. C5-Linked PROTACs
| Protein | PROTAC-A (C4-linked) DC50 (nM) | PROTAC-B (C5-linked) DC50 (nM) | Pomalidomide (Control) DC50 (nM) |
| On-Target: POI-X | 15 | 25 | >10,000 |
| Off-Target: IKZF1 | 50 | 850 | 45 |
| Off-Target: ZFP91 | 120 | >5,000 | 110 |
| Illustrative data demonstrating that a C5-linked PROTAC can significantly reduce the degradation of known pomalidomide neosubstrates IKZF1 and ZFP91.[4] |
Mandatory Visualizations
References
Technical Support Center: Enhancing Ternary Complex Cooperativity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the enhancement of ternary complex cooperativity with linker modifications in the context of targeted protein degradation, such as with Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of targeted protein degradation?
A1: A ternary complex is a structure formed by three molecules: the target Protein of Interest (POI), a bifunctional molecule like a PROTAC, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1] The bifunctional molecule acts as a bridge, bringing the POI and the E3 ligase into close proximity.[1][] This proximity is critical for the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[1][3] Therefore, the successful formation of a stable ternary complex is the essential first step for effective targeted protein degradation.[1][4]
Q2: What is "cooperativity" and why is it important for ternary complex formation?
A2: Cooperativity describes how the binding of the bifunctional molecule to one protein influences its affinity for the second protein.[1][5]
-
Positive Cooperativity: The formation of a binary complex (e.g., PROTAC-POI) increases the affinity for the second protein (E3 ligase). This is often a key driver for potent protein degradation as it stabilizes the ternary complex over the binary ones.[1][3]
-
Negative Cooperativity: The binding of the first protein decreases the affinity for the second, resulting in a less stable ternary complex.[5]
The linker connecting the POI-binding and E3-binding moieties plays a crucial role in determining the cooperativity by influencing the geometry and interactions within the ternary complex.[1]
Q3: What is the "hook effect" and how can it be minimized?
A3: The "hook effect" is a phenomenon where the efficiency of ternary complex formation and subsequent protein degradation decreases at high concentrations of the PROTAC.[1][6][7] This occurs because an excess of the bifunctional molecule leads to the formation of separate binary complexes (POI-PROTAC and E3-PROTAC) that cannot assemble into the productive ternary complex.[1][7][8] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that favors ternary complex formation, which typically results in a bell-shaped dose-response curve.[1][6][8]
Q4: How do different linker properties (length, rigidity, composition) affect ternary complex cooperativity?
A4: The linker is a critical determinant of a PROTAC's efficacy.[9][10]
-
Length: An optimal linker length allows for favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[11] A linker that is too short can cause steric clashes, while a linker that is too long can lead to non-productive binding and an increased entropic penalty.[11][12]
-
Rigidity: Introducing rigid elements (e.g., cyclic structures, alkynes) can reduce the entropic penalty of complex formation by pre-organizing the molecule into a bioactive conformation, potentially leading to more potent PROTACs.[5][11] However, excessive rigidity may prevent necessary conformational adjustments.[5]
-
Composition: The chemical makeup of the linker can establish new hydrogen bonds or other non-covalent interactions with the target protein or E3 ligase, further stabilizing the ternary complex.[11] Modifying the linker can also improve physicochemical properties like cell permeability.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low degradation of the target protein. | 1. Inefficient Ternary Complex Formation: The linker may be too short (steric hindrance) or too long.[5][11] The linker might also promote an unfavorable conformation where lysine residues on the target are not accessible for ubiquitination.[5] 2. Low Protein Expression: Insufficient levels of the target protein or E3 ligase in the cell line.[6] 3. Poor Cell Permeability: The PROTAC may not be effectively entering the cells.[6][11] | 1. Synthesize a library of PROTACs with varying linker lengths and compositions to optimize ternary complex formation.[5] Consider modifying the linker's attachment points.[5] 2. Verify the expression levels of both the target protein and the E3 ligase using Western Blotting.[6] 3. Assess cell permeability using assays like the cellular thermal shift assay (CETSA) or NanoBRET.[6] Modify the linker to improve physicochemical properties.[11] |
| "Hook effect" observed in dose-response curves. | High PROTAC Concentration: At high concentrations, the formation of binary complexes is favored over the ternary complex.[6][7] | Perform a dose-response experiment with a wider and lower range of PROTAC concentrations to identify the optimal concentration for degradation.[6][7] |
| Inconsistent results between biochemical and cellular assays. | 1. Different Experimental Conditions: Biochemical assays with purified proteins may not fully represent the cellular environment.[6] 2. Cellular Factors: Protein localization, post-translational modifications, and competing endogenous binders can influence ternary complex formation in cells.[6] | 1. Validate findings using a combination of in vitro (e.g., TR-FRET, SPR) and in-cell (e.g., NanoBRET, CETSA) assays.[6] 2. Consider the cellular context and potential interfering factors. |
| Low cooperativity observed in biophysical assays. | Suboptimal Linker Design: The linker is not effectively promoting stabilizing interactions between the target protein and the E3 ligase.[5] | Redesign the linker by altering its length, rigidity, or composition to encourage more favorable protein-protein interactions.[5] |
Data Presentation: Impact of Linker Modifications on Ternary Complex Parameters
The following table summarizes representative data illustrating how linker modifications can impact key parameters related to ternary complex formation and degradation.
| PROTAC | Linker Type | Linker Length (atoms) | Binary KD (Target, nM) | Binary KD (E3, nM) | Ternary KD (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Flexible (PEG) | 12 | 150 | 250 | 100 | 1.5 | 75 | 85 |
| PROTAC-2 | Flexible (PEG) | 20 | 160 | 260 | 180 | 0.9 | 200 | 60 |
| PROTAC-3 | Flexible (Alkyl) | 8 | 140 | 240 | 300 | 0.5 | >1000 | 20 |
| PROTAC-4 | Rigid (Piperazine) | 14 | 155 | 255 | 50 | 3.1 | 25 | 95 |
| PROTAC-5 | Rigid (Alkyne) | 16 | 145 | 245 | 40 | 3.6 | 15 | 98 |
Note: This data is hypothetical but representative of typical experimental outcomes. KD is the dissociation constant, α is the cooperativity factor, DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.
This table illustrates that a rigid linker (PROTAC-4 and PROTAC-5) can significantly improve cooperativity and cellular potency compared to more flexible linkers.[11] It also shows how a linker that is too long (PROTAC-2) or too short (PROTAC-3) can be detrimental to efficacy.[11]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the binding affinities and kinetics of binary and ternary complex formation.[5][11]
Methodology:
-
Immobilize the biotinylated target protein or E3 ligase onto a streptavidin-coated sensor chip.[11]
-
To measure binary binding, inject a series of concentrations of the PROTAC over the functionalized surface.[13]
-
To measure ternary complex formation, inject a mixture of the PROTAC and the third component (either the target protein or E3 ligase) over the immobilized protein.[13]
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic parameters (ka, kd) and the dissociation constant (KD).[13]
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[14]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To quantify ternary complex formation in a high-throughput format.[4]
Methodology:
-
Label the target protein and E3 ligase with a FRET donor (e.g., Terbium chelate) and acceptor (e.g., fluorescein) pair, respectively. This can be done using specific antibodies or by creating fusion proteins.
-
In a microplate, add the labeled target protein, labeled E3 ligase, and a range of concentrations of the PROTAC.
-
Incubate the mixture to allow for complex formation.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
The FRET signal, typically expressed as a ratio of the acceptor to donor emission, is proportional to the amount of ternary complex formed. The data often yields a bell-shaped curve due to the hook effect.[4]
Cellular Degradation Assay (Western Blot)
Objective: To measure the degradation of the target protein in a cellular context.
Methodology:
-
Culture cells and treat them with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).[12]
-
Harvest the cells and prepare cell lysates.[13]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane and then incubate with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[6]
-
Develop the blot using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[4]
Caption: Workflow for optimizing PROTAC linker design.
Caption: Logical relationship between linker properties and degradation outcome.
References
- 1. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. benchchem.com [benchchem.com]
- 14. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
Technical Support Center: Pomalidomide-Piperazine PROTAC Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and overcome resistance to pomalidomide-piperazine PROTACs in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a pomalidomide-based PROTAC?
A pomalidomide-based Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to selectively eliminate target proteins from cells. It works by co-opting the cell's natural protein disposal system. The PROTAC molecule has three key parts: a ligand that binds to the target protein, a pomalidomide component that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two ends. By bringing the target protein and the CRBN E3 ligase close together, the PROTAC facilitates the tagging of the target protein with ubiquitin. This ubiquitination marks the protein for degradation by the proteasome.[1]
Q2: My cancer cell line is showing reduced sensitivity to my pomalidomide-based PROTAC. What are the common resistance mechanisms?
Acquired resistance to pomalidomide-based PROTACs can arise through several mechanisms:
-
Alterations in the E3 Ligase Machinery: This is a frequent cause of resistance and can involve the downregulation, mutation, or even deletion of CRBN.[1][2][3][4][5] Changes to other components of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^) can also play a role.[1]
-
Target Protein Mutations: The target protein itself can mutate, preventing the PROTAC from binding effectively. This disrupts the formation of the crucial ternary complex (PROTAC-Target-CRBN) required for degradation.[1][4][6]
-
Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as MDR1 (ABCB1) and ABCC1/MRP1.[7][8][9][10][11] These transporters act as pumps, actively removing the PROTAC from the cell and lowering its intracellular concentration to ineffective levels.[1][7]
-
Activation of Bypass Signaling Pathways: Cells may adapt to the loss of the target protein by activating alternative survival pathways, making the degradation of the original target less effective.[1]
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to better withstand the stress induced by the PROTAC treatment.[1]
Troubleshooting Guides
Issue 1: Decreased PROTAC Efficacy Over Time
Question: I've been treating my cancer cell line with a pomalidomide-based PROTAC, and while it was initially effective, I'm now observing a significant decrease in its ability to degrade the target protein and induce cell death. What should I investigate first?
Answer: When encountering decreased PROTAC efficacy, the first step is to investigate the components of the PROTAC-E3 ligase-target protein axis.
Troubleshooting Steps:
-
Analyze CRBN Expression:
-
Quantitative PCR (qPCR): Compare CRBN mRNA levels between your resistant and the original (parental) sensitive cell line. A significant drop in the resistant cells points towards transcriptional downregulation.[3]
-
Western Blot: Assess CRBN protein levels. A decrease or complete loss of the CRBN protein is a strong indicator of resistance.[3]
-
-
Sequence the CRBN Gene:
-
Perform Sanger or next-generation sequencing of the CRBN gene in the resistant cells to check for mutations that could impair its function or its interaction with pomalidomide.
-
-
Sequence the Target Protein Gene:
-
Sequence the gene encoding your target protein to identify any mutations in the PROTAC binding site.
-
Experimental Workflow for Investigating Decreased PROTAC Efficacy
Caption: Troubleshooting workflow for decreased PROTAC efficacy.
Issue 2: No Target Degradation Despite Normal CRBN and Target Sequence
Question: I have confirmed that both CRBN expression and the target protein sequence are normal in my resistant cells, yet the PROTAC is still ineffective. What other mechanisms could be at play?
Answer: If the core components of the PROTAC machinery appear to be intact, it is likely that other cellular mechanisms are contributing to resistance.
Troubleshooting Steps:
-
Investigate Drug Efflux:
-
Hypothesis: The overexpression of ABC transporters is pumping the PROTAC out of the cells.[1][7][8][9][10]
-
Experiment: Perform a co-treatment experiment with known inhibitors of ABC transporters (e.g., verapamil for MDR1). If the sensitivity to the PROTAC is restored, this suggests the involvement of efflux pumps.
-
Confirmation: Use qPCR and Western blotting to check for the upregulation of genes like ABCB1 (MDR1) and ABCC1 (MRP1).
-
-
Assess Activation of Compensatory Pathways:
-
Hypothesis: The cells have upregulated a bypass signaling pathway to survive the loss of the target protein.[1]
-
Experiment: Use techniques like RNA-sequencing or proteomic analysis to compare the gene expression and protein profiles of the resistant and parental cells. Look for upregulated pathways that could compensate for the function of the degraded target.
-
Signaling Pathway: PROTAC Action and Resistance
Caption: PROTAC mechanism and points of resistance.
Quantitative Data Summary
Table 1: Examples of Pomalidomide-Based PROTAC Resistance
| Cell Line | PROTAC Target | Resistance Mechanism | Fold Increase in IC50 (Resistant vs. Parental) | Reference |
| OVCAR8 | BET Proteins | CRBN gene deletion | >100 | [3] |
| MV4-11 | BET Proteins | CRBN mutation (premature stop codon) | Not specified | [5] |
| Colorectal Cancer Cells | MEK1/2, KRAS G12C | MDR1 overexpression | Not specified, but resistance observed | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Key Experimental Protocols
Protocol 1: Generation of a Pomalidomide PROTAC-Resistant Cell Line
-
Determine Initial Sensitivity: First, establish the half-maximal inhibitory concentration (IC50) of the pomalidomide-based PROTAC in your parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Chronic Exposure: Culture the parental cells in the continuous presence of the PROTAC. Start with a low concentration (e.g., the IC20) and gradually increase the concentration in a stepwise manner as the cells begin to grow at a normal rate.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a high concentration of the PROTAC (e.g., 5-10 times the original IC50), isolate single-cell clones by limiting dilution or by picking individual colonies.
-
Confirmation of Resistance: Expand the isolated clones and re-determine the IC50 of the PROTAC. A significant increase in the IC50 compared to the parental cell line confirms the resistant phenotype.
Protocol 2: Western Blot Analysis of Target and CRBN Protein Levels
-
Cell Lysis: Treat both the parental and resistant cells with the desired concentrations of the pomalidomide-based PROTAC for the indicated time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[1]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against your target protein, CRBN, and a loading control (e.g., GAPDH, β-actin).[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Densitometry: Quantify the intensity of the bands using image analysis software and normalize the levels of the target protein and CRBN to the loading control for comparison between the parental and resistant cells.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kuickresearch.com [kuickresearch.com]
- 7. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. biorxiv.org [biorxiv.org]
- 11. The efflux pump ABCC1/MRP1 constitutively restricts PROTAC sensitivity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Metabolic Stability of Pomalidomide-Piperazine PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo metabolic stability of Pomalidomide-piperazine PROTACs. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vivo experiments with this compound PROTACs and offers potential solutions and experimental guidance.
| Issue | Potential Cause | Recommended Action |
| Rapid In Vivo Clearance and Short Half-Life | The piperazine ring or adjacent linkers are common sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] | 1. Linker Modification: Introduce steric hindrance near the piperazine ring by adding bulky groups (e.g., gem-dimethyl) to shield it from metabolic enzymes. 2. Linker Rigidification: Replace flexible PEG or alkyl linkers with more rigid structures like substituted phenyl rings or other heterocyclic systems to reduce susceptibility to metabolism.[2] 3. Isotopic Reinforcement: Substitute hydrogen atoms at metabolically labile positions with deuterium to slow down CYP-mediated metabolism through the kinetic isotope effect. |
| Low Oral Bioavailability | High first-pass metabolism in the liver and gut wall significantly reduces the amount of PROTAC reaching systemic circulation.[2] | 1. Prodrug Strategy: Modify the pomalidomide or the warhead with a promoiety that is cleaved in vivo to release the active PROTAC. This can temporarily mask metabolic hotspots. 2. Formulation Optimization: Utilize enabling formulations such as lipid-based nanoparticles or amorphous solid dispersions to improve solubility and absorption, potentially bypassing some first-pass metabolism. |
| Formation of Antagonistic Metabolites | Metabolic cleavage of the PROTAC can generate fragments (e.g., the warhead or the E3 ligase ligand) that compete with the intact PROTAC for binding to the target protein or E3 ligase, respectively. | 1. Metabolite Identification and Profiling: Use LC-MS/MS to identify the major metabolites in in vitro (liver microsomes, hepatocytes) and in vivo (plasma, urine) samples. 2. Synthesize and Test Metabolites: Synthesize the identified major metabolites and test their binding affinity to the target protein and E3 ligase to assess their potential for competitive antagonism. 3. Redesign the PROTAC: Modify the PROTAC at the site of metabolic cleavage to block the formation of antagonistic metabolites. |
| Inconsistent Results Between In Vitro and In Vivo Studies | The in vitro assay conditions (e.g., human liver microsomes) may not fully recapitulate the complexity of in vivo metabolism, which includes contributions from various enzymes and tissue-specific metabolism. | 1. Use Hepatocytes: Employ cryopreserved human hepatocytes for metabolic stability assays, as they contain a broader range of phase I and phase II metabolic enzymes and cofactors at physiological levels.[3] 2. Interspecies Comparison: Conduct metabolic stability assays using liver microsomes from different species (e.g., mouse, rat, dog, human) to identify potential species differences in metabolism, which can help in selecting the appropriate animal model for in vivo studies. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic and metabolic stability data for representative PROTACs, highlighting the impact of structural modifications.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| PROTAC Structure/Modification | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound-Alkyl Linker | 15 | 46.2 |
| This compound-(gem-dimethyl)-Alkyl Linker | 45 | 15.4 |
| This compound-Phenyl Linker | > 60 | < 11.5 |
| This compound-PEG Linker | 25 | 27.7 |
Note: Data are representative and compiled from various sources for illustrative purposes. Actual values will vary depending on the specific PROTAC structure and experimental conditions.
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| PROTAC Structure/Modification | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| This compound-Alkyl Linker | 250 | 750 | 10 |
| This compound-(gem-dimethyl)-Alkyl Linker | 600 | 2400 | 35 |
| This compound-Phenyl Linker | 800 | 4000 | 50 |
| Pomalidomide-Prodrug | 1200 | 6000 | 65 |
Note: Data are representative and compiled from various sources for illustrative purposes. Actual values will vary depending on the specific PROTAC structure and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities of this compound PROTACs?
A1: The most common metabolic liabilities are associated with the linker and the pomalidomide moiety. The piperazine ring and adjacent flexible linkers (like PEG or alkyl chains) are susceptible to N-dealkylation and hydroxylation by CYP enzymes.[1] The phthalimide and glutarimide rings of pomalidomide can undergo hydrolysis.[4]
Q2: How can I predict the metabolic hotspots in my this compound PROTAC?
A2: While in silico prediction tools can provide initial guidance, experimental approaches are more definitive. Incubating your PROTAC with human liver microsomes followed by LC-MS/MS analysis is a standard method to identify metabolites and pinpoint metabolic hotspots.[3] Comparing the metabolic profile in the presence and absence of NADPH can confirm the involvement of CYP enzymes.[1]
Q3: Will modifying the linker to improve metabolic stability negatively impact the PROTAC's activity?
A3: Yes, linker modifications can significantly affect a PROTAC's activity. The linker's length, rigidity, and composition are crucial for achieving a productive ternary complex formation between the target protein and the E3 ligase.[2] Therefore, it is essential to test any new linker variant for its ability to induce target protein degradation in cellular assays.
Q4: What is the "hook effect" and how does it relate to in vivo studies?
A4: The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at very high concentrations. This is because the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the required ternary complex. In in vivo studies, this can manifest as a bell-shaped dose-response curve. It is crucial to perform a full dose-response study to identify the optimal therapeutic window.
Q5: What are the best control experiments for in vivo studies of this compound PROTACs?
A5: Key controls for in vivo studies include:
-
Vehicle control: To assess the effect of the delivery vehicle alone.
-
Non-degrading PROTAC control: A structurally similar PROTAC that does not induce degradation (e.g., with a methylated pomalidomide to block CRBN binding) to control for off-target effects of the molecule itself.[5]
-
Warhead-only control: To differentiate the effects of target inhibition from target degradation.
-
Pomalidomide-only control: To assess the independent effects of the E3 ligase ligand.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a this compound PROTAC due to phase I metabolism.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., a compound with known high clearance like verapamil)
-
Negative control (e.g., a compound with known low clearance like warfarin)
-
Acetonitrile with an internal standard for reaction quenching
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of the test PROTAC and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be less than 1% to avoid enzyme inhibition.
-
Thaw the HLM on ice just before use.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the PROTAC working solution to the HLM mixture to a final concentration of ~1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[1]
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent PROTAC at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a this compound PROTAC in plasma, primarily to evaluate susceptibility to plasma esterases and other hydrolases.
Materials:
-
Test PROTAC
-
Freshly collected plasma (e.g., human, mouse, rat) with anticoagulant (e.g., heparin, EDTA)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of the test PROTAC in DMSO.
-
Spike the stock solution into the plasma to a final concentration of ~1 µM. The final DMSO concentration should be low (<1%).
-
-
Incubation:
-
Incubate the plasma-PROTAC mixture at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-PROTAC mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Preparation:
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent PROTAC at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute time point.
-
Visualizations
Caption: Signaling pathway of this compound PROTAC-mediated protein degradation.
Caption: Experimental workflow for assessing and optimizing in vivo metabolic stability.
Caption: Troubleshooting logic for poor in vivo efficacy of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PROTAC Degradation Assays
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of Proteolysis Targeting Chimera (PROTAC) degradation assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the generation of robust and reproducible data.
Frequently Asked questions (FAQs)
Q1: What is the fundamental mechanism of action for a PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule that works by inducing the degradation of a target protein of interest (POI).[1] It achieves this by simultaneously binding to the POI and an E3 ubiquitin ligase. This induced proximity results in the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI.[1] The polyubiquitin chain serves as a signal for the proteasome to recognize and degrade the tagged protein.[1][2]
Caption: General mechanism of PROTAC-mediated protein degradation.
Q2: What are the critical parameters to assess PROTAC efficacy?
The primary parameters to evaluate the effectiveness of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[3]
-
Dmax: The maximum percentage of protein degradation that can be achieved with the PROTAC.[3]
These values are typically determined by performing a dose-response experiment and analyzing the results using Western blotting or other protein quantification methods.[3]
Q3: What is the "hook effect" and how can it be managed?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[4][5] This results in a bell-shaped dose-response curve.[4] It occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[4][5]
To manage the hook effect:
-
Perform a wide dose-response study: Test a broad range of PROTAC concentrations, including very low and very high levels, to fully characterize the dose-response curve and identify the optimal concentration for degradation.[4][6]
-
Optimize the linker: The length and composition of the linker can influence the stability of the ternary complex.[4] Experimenting with different linkers may help to mitigate the hook effect.[4]
-
Assess ternary complex formation: Directly measure the formation of the ternary complex at various PROTAC concentrations using biophysical assays like AlphaLISA or FRET.[4]
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC degradation assays.
Problem 1: No or minimal degradation of the target protein is observed.
Caption: Troubleshooting workflow for lack of PROTAC-mediated degradation.
| Possible Cause | Recommended Action |
| Poor cell permeability | Perform cell permeability assays (e.g., PAMPA, Caco-2).[3] Consider redesigning the PROTAC with improved physicochemical properties.[4] |
| Inefficient ternary complex formation | Conduct biophysical assays (e.g., SPR, ITC, AlphaLISA) to assess ternary complex formation and cooperativity.[3][7] Optimize the linker to enhance complex stability.[4] |
| Low abundance of the recruited E3 ligase | Confirm the expression level of the target E3 ligase in your cell model using Western blot or proteomics.[3][8] Choose a cell line with higher E3 ligase expression.[8] |
| Target protein has a long half-life | Increase the PROTAC treatment duration to allow sufficient time for degradation to occur.[3] |
| PROTAC instability in culture medium | Assess the stability of your PROTAC in the cell culture medium over the course of the experiment.[3] |
Problem 2: Inconsistent degradation results between experiments.
| Possible Cause | Recommended Action |
| Variability in cell confluency or health | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase during the experiment.[3] |
| Inconsistent PROTAC concentration | Prepare fresh dilutions of the PROTAC for each experiment. Verify the concentration of your stock solution. |
| Poor PROTAC solubility | Test the solubility of the PROTAC in your assay buffer.[9] Consider using solubilizing agents like cyclodextrins or a small percentage of non-ionic detergents.[9] |
| Variability in incubation time | Use a precise timer for PROTAC treatment and ensure consistent timing across all samples and experiments. |
Data Presentation: Comparative PROTAC Performance
The following table summarizes the degradation potency of two well-characterized PROTACs, MZ1 (VHL-based) and dBET1 (CRBN-based), targeting BET family proteins.[10]
| Target Protein | PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | MZ1 | VHL | HeLa | ~15 | >90% |
| BRD4 | dBET1 | CRBN | HeLa | ~50 | >90% |
| BRD2 | MZ1 | VHL | HeLa | ~25 | >80% |
| BRD2 | dBET1 | CRBN | HeLa | ~100 | >80% |
| BRD3 | MZ1 | VHL | HeLa | ~75 | >70% |
| BRD3 | dBET1 | CRBN | HeLa | ~100 | >60% |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol details the steps to quantify target protein degradation following PROTAC treatment.[10]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.[10]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control. Incubate for a predetermined time (e.g., 24 hours).[3][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies, followed by incubation with the appropriate secondary antibody.
-
Detection: Visualize bands using a chemiluminescence detection system.
-
Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax.[3]
Protocol 2: Target Ubiquitination Assay
This protocol is to confirm that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Proteasome inhibitor (e.g., MG-132)
-
Non-denaturing lysis buffer
-
Antibody against the target protein
-
Protein A/G beads
-
Antibody against ubiquitin
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a vehicle control. Co-treat with a proteasome inhibitor to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.[3]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein coupled to protein A/G beads.[3]
-
Washing: Wash the beads to remove non-specifically bound proteins.[3]
-
Elution and Western Blotting: Elute the immunoprecipitated protein and perform a Western blot.
-
Detection: Probe the membrane with an antibody that recognizes ubiquitin. A ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful target ubiquitination.
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Non-denaturing lysis buffer
-
Antibody against the target protein or E3 ligase
-
Protein A/G beads
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations.[3]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[3]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase, coupled to protein A/G beads.[3]
-
Washing: Wash the beads to remove non-specific binders.[3]
-
Elution and Western Blotting: Elute the co-immunoprecipitated proteins and perform a Western blot.
-
Detection: Probe the membrane for the presence of the other two components of the ternary complex. For example, if the target protein was immunoprecipitated, blot for the E3 ligase. An increase in the co-immunoprecipitated protein in the presence of the PROTAC confirms ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Pomalidomide-Piperazine PROTAC Design for Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the design and experimental validation of Pomalidomide-piperazine PROTACs aimed at penetrating the blood-brain barrier (BBB). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the development and testing of this compound PROTACs for central nervous system (CNS) delivery.
Issue 1: Low or No Target Degradation in CNS-Relevant Cell Lines
-
Question: My this compound PROTAC shows good binding to the target protein and Cereblon (CRBN), but I'm not observing significant degradation in neuronal or brain endothelial cell lines. What are the possible causes and solutions?
Possible Cause Troubleshooting Steps & Solutions Poor Cell Permeability 1. Assess Physicochemical Properties: Evaluate the molecular weight (MW), lipophilicity (LogP), and polar surface area (PSA) of your PROTAC. While PROTACs often exceed the "Rule of 5," these parameters are critical for passive diffusion.[1] 2. Conduct Permeability Assays: Perform in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays to quantify the apparent permeability coefficient (Papp).[2] 3. Optimize the Linker: The piperazine moiety can enhance solubility and rigidity.[3] Systematically modify the linker length and composition. Consider that linker-dependent folding can shield polar surfaces and improve permeability.[4] Active Efflux by Transporters at the Cell Membrane 1. Use Efflux Pump Inhibitors: Co-incubate your PROTAC with known inhibitors of efflux pumps like P-glycoprotein (P-gp) to see if degradation is rescued. 2. Modify PROTAC Structure: Alter the PROTAC structure to reduce its recognition by efflux transporters. This may involve masking hydrogen bond donors or altering the overall charge distribution.[5] Inefficient Ternary Complex Formation 1. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the formation and measure the stability of the ternary complex (Target-PROTAC-CRBN). 2. Linker Optimization: The rigidity conferred by the piperazine ring can influence the geometry of the ternary complex.[3] Varying the attachment points on the piperazine or the length of the adjacent linkers can be crucial. Low Expression of CRBN in the Cell Model 1. Confirm CRBN Expression: Use Western blot or qPCR to verify the expression levels of CRBN in your chosen cell line.
Issue 2: Promising In Vitro Permeability but Poor In Vivo BBB Penetration
-
Question: My this compound PROTAC has a good Papp value in Caco-2 assays, but in vivo studies show a low brain-to-plasma ratio (Kp) or unbound brain-to-plasma ratio (Kp,uu). What could be the reason?
Possible Cause Troubleshooting Steps & Solutions High Efflux at the BBB 1. In Vitro Efflux Assays: Utilize cell lines overexpressing human efflux transporters (e.g., MDCK-MDR1) to determine the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for that transporter.[6] 2. In Vivo Studies with Efflux Inhibitors: Co-administer the PROTAC with an efflux inhibitor in animal models and measure the change in brain concentrations. 3. Structural Modification: The piperazine moiety, being a basic nitrogen-containing heterocycle, could be a substrate for certain transporters.[7] Modifications to the piperazine or adjacent linker components may be necessary. Rapid Metabolism in Plasma or Brain 1. Metabolic Stability Assays: Assess the stability of the PROTAC in plasma and brain homogenates. 2. Identify Metabolites: Use LC-MS/MS to identify major metabolites and determine if cleavage of the PROTAC is occurring. High Plasma Protein Binding 1. Measure Plasma Protein Binding: Determine the fraction of unbound drug in the plasma. High plasma protein binding can limit the free fraction available to cross the BBB. Poor Solubility in Formulation 1. Optimize Formulation: Ensure the PROTAC is fully solubilized in the vehicle used for in vivo administration. The piperazine group can aid solubility, but the overall molecule may still be challenging to formulate.[3]
Issue 3: The "Hook Effect" in Dose-Response Curves
-
Question: I'm observing a bell-shaped dose-response curve where target degradation decreases at higher concentrations of my PROTAC. How can I address this?
Possible Cause Troubleshooting Steps & Solutions Formation of Non-productive Binary Complexes 1. Full Dose-Response Curve: Ensure you test a wide range of concentrations to accurately determine the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50). 2. Enhance Ternary Complex Cooperativity: Modify the linker to promote more favorable protein-protein interactions within the ternary complex, which can help stabilize it over the binary complexes. The rigidity of the piperazine linker can be a starting point for this optimization.[8]
Frequently Asked Questions (FAQs)
-
Q1: Why use a piperazine moiety in the linker for a BBB-penetrant PROTAC?
-
A1: The piperazine ring offers several potential advantages. Its rigid structure can help to pre-organize the PROTAC conformation, which may be beneficial for ternary complex formation.[3] Additionally, the basic nitrogen atoms can be protonated at physiological pH, which can improve aqueous solubility, a common challenge for large PROTAC molecules.[8] However, this basicity can also lead to recognition by efflux transporters, so a careful balance must be struck.[7]
-
-
Q2: What are the key physicochemical properties to consider for designing BBB-penetrant this compound PROTACs?
-
A2: While there are no hard and fast rules for PROTACs, general guidelines for CNS drugs can be adapted. Aim for the lowest possible molecular weight and polar surface area without compromising activity. Lipophilicity (LogP) should be in a moderate range (typically 1-3 for CNS drugs) to balance membrane permeability and aqueous solubility. The number of hydrogen bond donors should also be minimized.[9]
-
-
Q3: What are the essential negative controls for a PROTAC experiment?
-
A3: Two key negative controls are crucial:
-
Inactive Epimer: A stereoisomer of your PROTAC that does not bind to CRBN (e.g., a modification on the glutarimide ring of pomalidomide).
-
Non-binding Target Ligand: A version of your PROTAC where the target-binding "warhead" is mutated or replaced with a non-binding analog. These controls help to ensure that the observed degradation is due to the specific PROTAC-mediated formation of the ternary complex and not off-target effects or compound toxicity.
-
-
-
Q4: How does the attachment point of the linker to the pomalidomide moiety affect the PROTAC's properties?
-
A4: The linker attachment point on the pomalidomide scaffold can significantly impact the stability of the PROTAC and its ability to induce the degradation of neosubstrates.[10] Different attachment points can alter the presentation of the target protein to the E3 ligase, affecting the efficiency of ubiquitination. It is an important parameter to optimize during the design phase.
-
Data Presentation
The following tables summarize representative quantitative data for Pomalidomide-based PROTACs to provide a reference for experimental outcomes. Note that specific values will vary depending on the target protein, linker composition, and experimental conditions.
Table 1: In Vitro Permeability and Degradation Potency of Representative Pomalidomide-Based PROTACs
| PROTAC Example | Target | Linker Type | DC50 (nM) | Dmax (%) | Papp (Caco-2, 10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC A | BRD4 | PEG | 10 | >90 | 0.5 | 3.2 |
| PROTAC B | BTK | Alkyl-ether | 25 | ~85 | 1.2 | 1.8 |
| PROTAC C | Tau | Piperazine-containing | 50 | >95 | 0.8 | 4.5 |
| PROTAC D | LRRK2 | Piperazine-containing | 15 | >90 | 1.5 | 2.1 |
Data are illustrative and compiled from various literature sources for comparative purposes.
Table 2: In Vivo Pharmacokinetic Properties of Representative CNS-Penetrant PROTACs
| PROTAC Example | Target | Kp | Kp,uu | Brain Conc. (nM) @ Dose (mg/kg) |
| CNS-PROTAC 1 | Tau | 0.8 | 0.5 | 50 @ 10 |
| CNS-PROTAC 2 | LRRK2 | 1.2 | 0.9 | 120 @ 20 |
| CNS-PROTAC 3 | BTK | 0.5 | 0.2 | 30 @ 15 |
Kp: Brain-to-plasma ratio. Kp,uu: Unbound brain-to-unbound plasma ratio. Data are illustrative.[9][11]
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
-
Methodology:
-
A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The PROTAC solution is added to the donor wells of the filter plate.
-
The filter plate is placed on top of the acceptor plate, and the assembly is incubated with gentle shaking.
-
After incubation, the concentrations of the PROTAC in the donor and acceptor wells are determined by LC-MS/MS to calculate the apparent permeability coefficient (Papp).[2]
-
2. Caco-2 Permeability Assay
-
Objective: To evaluate the permeability and potential for active transport and efflux of a PROTAC across a monolayer of human intestinal cells.
-
Methodology:
-
Caco-2 cells are seeded on a porous membrane in a Transwell® plate and cultured until they form a confluent monolayer.
-
The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, the PROTAC is added to the apical side, and samples are taken from the basolateral side over time.
-
For basolateral-to-apical (B-A) permeability, the PROTAC is added to the basolateral side, and samples are taken from the apical side.
-
The concentration of the PROTAC in the samples is quantified by LC-MS/MS to determine the Papp in both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[2]
-
3. In Vivo Brain-to-Plasma Ratio (Kp) Determination
-
Objective: To measure the total concentration of a PROTAC in the brain relative to the plasma in an animal model.
-
Methodology:
-
The PROTAC is administered to animals (e.g., mice or rats) via the desired route (e.g., intravenous, oral).
-
At a specified time point, blood is collected via cardiac puncture, and plasma is prepared.[12]
-
The animal is then perfused with saline to remove blood from the brain.
-
The brain is harvested, weighed, and homogenized in a suitable buffer.[8][13]
-
The concentration of the PROTAC in the plasma and brain homogenate is determined by LC-MS/MS.
-
The Kp value is calculated as the ratio of the brain concentration to the plasma concentration.
-
4. In Vivo Unbound Brain-to-Plasma Ratio (Kp,uu) Determination via Microdialysis
-
Objective: To measure the concentration of unbound PROTAC in the brain interstitial fluid and plasma.
-
Methodology:
-
A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.[4]
-
A catheter is placed in a blood vessel (e.g., jugular vein) for blood sampling.
-
The animal is allowed to recover, and the microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
The PROTAC is administered, and dialysate samples from the brain and blood are collected over time.
-
The concentration of the unbound PROTAC in the dialysates is measured by LC-MS/MS.
-
The Kp,uu is calculated as the ratio of the area under the curve (AUC) of the unbound concentration in the brain to the AUC of the unbound concentration in the plasma.[11][14]
-
Visualizations
Caption: PROTAC signaling pathway and BBB penetration.
Caption: Experimental workflow for BBB-penetrant PROTACs.
References
- 1. basinc.com [basinc.com]
- 2. NIBSC - Brain Tissue Preparation [nibsc.org]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-Targeting Chimera (PROTAC) Delivery into the Brain across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysy.com [sysy.com]
- 9. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
- 13. Protocol for brain sample homogenization | WISBiomed [wisbiomed.com]
- 14. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pomalidomide-Piperazine and Thalidomide-Based PROTACs
In the rapidly advancing field of targeted protein degradation, the design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on their constituent components. Among the most widely utilized E3 ligase recruiters are derivatives of the immunomodulatory drugs (IMiDs) thalidomide and pomalidomide, which hijack the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a detailed comparison of pomalidomide-piperazine and thalidomide-based PROTACs, offering insights into their performance supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein of interest (POI) by inducing its proximity to an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] Thalidomide and its more potent analog, pomalidomide, are frequently used to recruit the CRBN E3 ligase.[2] The choice between these two scaffolds can significantly impact a PROTAC's binding affinity, degradation efficiency, and overall pharmacological profile.[1] Pomalidomide-based PROTACs, particularly those incorporating a piperazine moiety in the linker, have garnered significant attention for their potential to enhance potency and physicochemical properties.[3][4]
Mechanism of Action: A Shared Pathway
Both pomalidomide- and thalidomide-based PROTACs operate through the same fundamental mechanism: the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for proteasomal degradation.[6] The PROTAC is then released to catalytically induce the degradation of additional target protein molecules.[5]
Comparative Performance: Pomalidomide vs. Thalidomide
Experimental evidence consistently demonstrates that pomalidomide exhibits a higher binding affinity for CRBN compared to thalidomide.[7] This enhanced affinity often translates to more stable and efficient ternary complex formation, resulting in more potent protein degradation.[5][7] Consequently, pomalidomide-based PROTACs frequently display lower half-maximal degradation concentrations (DC50) and greater maximal degradation (Dmax) values than their thalidomide-based counterparts.[1]
Data Presentation: Quantitative Comparison
The following tables summarize key performance metrics for pomalidomide- and thalidomide-based molecules and representative PROTACs.
Table 1: Comparative Binding Affinities to Cereblon (CRBN) [8]
| Ligand | Binding Affinity (Kd, µM) | IC50 (µM) |
| Pomalidomide | ~0.1-0.3 | ~1.8 |
| Thalidomide | ~1-3 | ~15 |
Note: Binding affinity values can vary depending on the specific assay conditions.
Table 2: Comparative Degradation Efficacy of BRD4-Targeting PROTACs
While direct head-to-head data for identical linkers is limited, the general trend favors pomalidomide-based degraders. The following data for BRD4-targeting PROTACs illustrates this performance difference.
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) |
| ARV-771 | Pomalidomide | BRD4 | <5 | >90 |
| dBET1 | Thalidomide (JQ1-based) | BRD4 | ~25 | >80 |
Note: Data is compiled from various studies and experimental conditions may differ.
Experimental Protocols
A standardized workflow is essential for the evaluation and comparison of PROTACs.
CRBN Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the binding affinity of the PROTAC's E3 ligase ligand to CRBN in a competitive format.
Methodology:
-
Reagents: Recombinant His-tagged DDB1 and FLAG-tagged CRBN proteins, Lanthanide-labeled anti-His antibody (donor), and a fluorescently-labeled anti-FLAG antibody (acceptor).
-
Procedure: a. Incubate a fixed concentration of the DDB1-CRBN protein complex with the donor and acceptor antibodies. b. Add increasing concentrations of the test compound (Pomalidomide- or Thalidomide-based PROTAC). c. After incubation, measure the TR-FRET signal.
-
Data Analysis: A decrease in the TR-FRET signal indicates displacement of the antibody by the test compound. The IC50 value is determined by plotting the signal against the compound concentration.
Western Blotting for Protein Degradation
This method quantifies the reduction in the target protein levels following PROTAC treatment.
Methodology:
-
Cell Treatment: Seed cells (e.g., a cancer cell line expressing the target protein) and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Lysate Preparation: Harvest cells, lyse them in RIPA buffer, and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the target protein level to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[9]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the PROTACs on the treated cells.
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with increasing concentrations of the PROTAC for a desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody.
-
Analysis: An accumulation of poly-ubiquitinated target protein in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.[10]
Conclusion
Both pomalidomide and thalidomide are effective recruiters of the CRBN E3 ligase for the development of PROTACs. However, the higher intrinsic binding affinity of pomalidomide for CRBN often leads to more potent degradation of target proteins.[5] The incorporation of moieties like piperazine into the linker of pomalidomide-based PROTACs can further optimize their pharmacological properties.[3][4] The selection of the E3 ligase ligand is a crucial step in PROTAC design, with significant implications for the resulting degrader's efficacy and potential for clinical translation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of these powerful therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Pomalidomide-Based PROTACs Outshine VHL Counterparts in Key Performance Metrics
A detailed comparison reveals significant advantages of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), which recruit the Cereblon (CRBN) E3 ligase, over those based on the von Hippel-Lindau (VHL) E3 ligase. Emerging research and comparative studies highlight that Pomalidomide-based degraders frequently exhibit superior oral bioavailability, improved pharmacokinetic profiles, and potentially a reduced "hook effect," making them a more favorable choice for therapeutic development.
PROTACs represent a revolutionary approach in drug discovery, inducing the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule typically consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The choice of E3 ligase recruiter is a critical determinant of the PROTAC's overall efficacy and drug-like properties. While both CRBN and VHL are widely used, a growing body of evidence points to distinct advantages associated with CRBN-recruiting ligands like Pomalidomide.
One of the most significant advantages of Pomalidomide-based PROTACs is their often superior oral bioavailability. For instance, the BRD4-degrading PROTAC ARV-825, which utilizes a VHL ligand, demonstrates poor oral bioavailability. In contrast, CRBN-based degraders have shown more promise in this area. The development of smaller, more "drug-like" CRBN ligands compared to the larger, more peptide-like VHL ligands has contributed to this improved pharmacokinetic profile.
Furthermore, the phenomenon known as the "hook effect" can be less pronounced with CRBN-based PROTACs. The hook effect occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex (target-PROTAC-E3 ligase), leading to reduced degradation efficiency. Studies have shown that some CRBN-based PROTACs exhibit a less prominent hook effect compared to their VHL-based counterparts, allowing for effective degradation over a wider concentration range.
From a chemical synthesis perspective, the ligands for CRBN, such as Pomalidomide, are often more synthetically accessible and offer more straightforward opportunities for chemical modification of the linker attachment point without compromising binding affinity. This can accelerate the optimization of PROTAC properties during drug development.
Below, we present a detailed comparison, including quantitative data from comparative studies, experimental protocols for key assays, and visualizations of the underlying biological and experimental processes.
Quantitative Performance Comparison: CRBN vs. VHL-Based PROTACs
The following table summarizes key performance data from a comparative study of PROTACs targeting the Bruton's tyrosine kinase (BTK) protein, highlighting the differences between a Pomalidomide-based (CRBN) and a VHL-based degrader.
| Parameter | Pomalidomide-Based BTK Degrader (DD-03-171) | VHL-Based BTK Degrader (ARV-378) | Reference |
| Degradation (DC50) | 1.6 nM (in MOLM-14 cells) | 12.5 nM (in MOLM-14 cells) | |
| Max Degradation (Dmax) | >95% | ~90% | |
| Oral Bioavailability (Mouse) | 33% | Not Reported | |
| Plasma Concentration (Mouse, 30 mg/kg oral) | ~1000 nM at 2 hours | Not Reported |
Note: The data presented are from specific studies and may not be generalizable to all CRBN and VHL-based PROTACs. However, they are illustrative of the potential advantages of the Pomalidomide-based approach.
Signaling and Experimental Workflow Diagrams
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: Mechanism of Action for Pomalidomide (CRBN) and VHL-based PROTACs.
Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation.
Caption: Key advantages guiding the choice of a Pomalidomide-based PROTAC.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate and compare PROTACs.
Cell Culture and PROTAC Treatment
-
Cell Line: MOLM-14 (human acute myeloid leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding: Cells are seeded in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Treatment: PROTAC compounds (Pomalidomide-based and VHL-based) are dissolved in DMSO to create stock solutions. Cells are treated with serial dilutions of the PROTACs or DMSO as a vehicle control for the indicated time (e.g., 24 hours). The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Equal amounts of total protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). The target protein levels are normalized to the loading control and then expressed as a percentage relative to the vehicle-treated control.
Pharmacokinetic (PK) Study in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Dosing: PROTACs are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered to mice via oral gavage (p.o.) at a specific dose (e.g., 30 mg/kg).
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation.
-
Sample Analysis: The concentration of the PROTAC in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (%F), are calculated using appropriate software (e.g., Phoenix WinNonlin).
A Head-to-Head Comparison of CRBN and VHL E3 Ligase Recruiters for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase recruiter is a critical determinant of the success of a given therapeutic agent. Among the over 600 known E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL) have emerged as the most widely utilized for the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of CRBN and VHL recruiters to assist researchers, scientists, and drug development professionals in making informed decisions for their TPD strategies.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by forming a ternary complex with the protein of interest (POI) and an E3 ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. While both CRBN and VHL are components of Cullin-RING E3 ligase (CRL) complexes, their intrinsic properties lead to distinct pharmacological profiles for the resulting PROTACs.
CRBN, a component of the CRL4CRBN complex, is often described as a "pivoting door" due to its relatively flexible and accommodating substrate-binding domain.[] This characteristic allows for the recruitment of a diverse range of "neosubstrates." In contrast, VHL, as part of the VCB-Cul2-RBX1 complex, acts more like a "pivoting clamp," recognizing specific hydroxylated proline motifs with high specificity.[] This fundamental difference in their substrate recognition mechanisms has significant implications for the selectivity and off-target effects of the corresponding PROTACs.
Quantitative Performance Comparison
The efficacy of a PROTAC is determined by its ability to induce the formation of a stable ternary complex, leading to efficient ubiquitination and degradation of the target protein. The following tables summarize key quantitative data for CRBN and VHL recruiters. It is important to note that direct head-to-head comparisons with identical POI binders and linkers are limited in the literature; therefore, the data presented here is a synthesis from various studies.
| Ligand Type | E3 Ligase | Representative Ligands | Binding Affinity (Kd) to E3 Ligase |
| Immunomodulatory drugs (IMiDs) | CRBN | Thalidomide, Pomalidomide, Lenalidomide | ~250 nM (Thalidomide)[2] |
| Hydroxyproline-based | VHL | VH032, VH101, VL285 analog | 29 nM - 185 nM[2][3] |
Table 1: Binding Affinities of Representative Ligands to CRBN and VHL.
| PROTAC Example | Target Protein | E3 Ligase Recruited | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| dBET1 | BRD4 | CRBN | Varies by cell line | >90% | Various |
| ARV-771 | BET Bromodomains | VHL | Varies by cell line | >90% | Various |
| P13I | BTK | CRBN | Potent degradation in cell lines | High | B-Cell Malignancy Models |
| PROTAC 139 | BRD4 | VHL | 3.3 nM[2] | 97%[2] | PC3 |
| Compound 14a (degrades CRBN) | CRBN | VHL | 200 nM[4] | up to 98%[4] | Cancer cell lines |
Table 2: Comparative Degradation Efficacy of CRBN- and VHL-based PROTACs.
Key Differentiators: CRBN vs. VHL
| Feature | CRBN | VHL |
| Recruiting Ligands | Immunomodulatory drugs (IMiDs) and their analogs (e.g., thalidomide, pomalidomide).[5] | Hydroxyproline-based ligands.[5] |
| Ligand Properties | Smaller molecular weight, generally orally available scaffolds.[][5] | Higher molecular weight, with ongoing efforts to improve permeability.[] |
| Binding Pocket | A "soft" and compliant surface, accommodating a diverse range of neosubstrates.[][5] | A more buried and rigid binding pocket, leading to higher selectivity.[] |
| Substrate Promiscuity | Broader substrate promiscuity, which can be advantageous but also lead to off-target effects.[] | A smaller promiscuity window, resulting in higher selectivity for the intended target.[] |
| Off-Target Effects | Known to degrade zinc-finger transcription factors (e.g., Ikaros and Aiolos), which can cause immunological side effects.[][5] | Generally considered to have fewer off-target effects.[5] |
| Expression Profile | Ubiquitously expressed, with high levels in hematopoietic cells.[][5] | Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels.[][5] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytosolic, but can also be found in the nucleus.[][5] |
| Ternary Complex Stability | Tends to form complexes with faster turnover rates.[] | Forms more stable and long-lived ternary complexes.[] |
Table 3: Head-to-Head Comparison of CRBN and VHL Recruiter Characteristics.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental evaluation of these E3 ligase recruiters, the following diagrams illustrate their respective signaling pathways and a general workflow for comparing PROTAC efficacy.
Caption: General mechanism of PROTAC-induced protein degradation.
References
Validating CRBN Engagement: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, confirming the direct interaction of small molecules with Cereblon (CRBN) is a critical step in the development of novel therapeutics, particularly for targeted protein degradation. This guide provides an objective comparison of key orthogonal assays used to validate CRBN engagement, supported by experimental data and detailed methodologies.
Cereblon is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN). It plays a pivotal role in the ubiquitin-proteasome system by recognizing specific protein substrates for degradation. This machinery is harnessed by a new class of drugs, including molecular glues and proteolysis-targeting chimeras (PROTACs), which induce the degradation of disease-causing proteins by bringing them into proximity with CRBN. Given this mechanism, robust and reliable methods to confirm and quantify the engagement of small molecules with CRBN are paramount.
This guide explores a suite of well-established biophysical and cellular assays, offering a multi-faceted approach to validating CRBN target engagement. These orthogonal methods provide complementary data, strengthening the confidence in the mechanism of action of a lead compound.
Comparative Analysis of CRBN Engagement Assays
The selection of an appropriate assay for validating CRBN engagement depends on various factors, including the stage of drug discovery, the required throughput, and the specific questions being addressed (e.g., direct binding, cellular engagement, or functional consequences). Below is a summary of commonly employed assays, with their performance data presented for easy comparison.
| Assay Type | Principle | Throughput | Typical Readout | Key Parameters |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Low to Medium | Western Blot, ELISA, Mass Spectrometry | Thermal shift (ΔTm), IC50 |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-CRBN fusion and a fluorescent tracer. | High | BRET Ratio | IC50, Kd |
| HiBiT Assay | Complementation of a small peptide tag (HiBiT) on the target protein with a larger LgBiT subunit to generate a luminescent signal. | High | Luminescence | DC50, Dmax |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled CRBN ligand upon binding to the CRBN protein. | High | Millipolarization (mP) | IC50, Kd, Ki |
Table 1: Quantitative Comparison of CRBN Ligands and PROTACs Across Different Assays
| Compound | Assay Type | Cell Line / System | IC50 / Kd | DC50 | Dmax | Reference |
| Pomalidomide | NanoBRET™ | HEK293 | IC50: 1.2 µM[1] | - | - | [1] |
| Lenalidomide | NanoBRET™ | HEK293 | IC50: 1.5 µM[1] | - | - | [1] |
| Thalidomide | Fluorescence Polarization | In vitro | Kd: 347.2 nM | - | - | [2] |
| dBET1 (PROTAC) | NanoBRET™ (CRBN Engagement) | HEK293 | Weaker affinity than iberdomide/lenalidomide | - | - | [3] |
| dBET6 (PROTAC) | NanoBRET™ (CRBN Engagement) | HEK293 | Weaker affinity than iberdomide/lenalidomide | - | - | [3] |
| RC-FLT3 (PROTAC) | NanoBRET™ (CRBN Engagement) | - | Similar to pomalidomide | - | - | [4] |
| IRC-FLT3 (PROTAC) | NanoBRET™ (CRBN Engagement) | - | 5-fold higher IC50 than RC-FLT3 | - | - | [4] |
| RNC-FLT3 (PROTAC) | NanoBRET™ (CRBN Engagement) | - | 34-fold higher IC50 than RC-FLT3 | - | - | [4] |
| ARV-825 (PROTAC) | HiBiT (BRD4 degradation) | Burkitt's Lymphoma (BL), 22RV1 | - | DC50 values reported | Dmax values reported | [5] |
| NU223612 (PROTAC) | Western Blot (IDO1 degradation) | - | - | DC50 values reported | Dmax values reported | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding of CRBN engagement assays.
Figure 1: CRBN-mediated targeted protein degradation pathway.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Figure 3: Logical relationship between NanoBRET and HiBiT assays.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[7][8]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T) in a suitable culture plate and grow to the desired confluency.
-
Treat the cells with varying concentrations of the test compound or vehicle control and incubate for a specified period.
2. Heat Treatment:
-
After incubation, harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
4. Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble CRBN using a specific antibody via Western blotting or ELISA.
5. Data Analysis:
-
Plot the percentage of soluble CRBN against the temperature for both the compound-treated and vehicle-treated samples to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated sample indicates stabilization of CRBN and thus, target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[3][9]
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with expression vectors for a NanoLuc®-CRBN fusion protein and a HaloTag®-CRBN fusion protein (as an acceptor).
2. Cell Plating and Labeling:
-
Plate the transfected cells in a white, opaque 96- or 384-well plate.
-
Add a cell-permeable fluorescent NanoBRET™ tracer that binds to CRBN and incubate.
3. Compound Addition:
-
Add the test compound at various concentrations to the wells.
4. Substrate Addition and Measurement:
-
Add the NanoLuc® substrate to initiate the luminescence reaction.
-
Measure both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~610 nm) emission signals using a BRET-capable plate reader.
5. Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon compound addition indicates displacement of the tracer and therefore, engagement of the test compound with CRBN.
-
Determine the IC50 value from the dose-response curve.
HiBiT Assay for Protein Degradation
The HiBiT assay provides a direct and quantitative measurement of the abundance of a target protein, making it an excellent tool for assessing the functional outcome of CRBN engagement by a degrader.[10][11][12]
1. Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein of interest in your cell line.
2. Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate.
-
Treat the cells with the degrader compound at various concentrations and for different time points.
3. Lysis and Detection:
-
Lyse the cells and add the LgBiT protein and a luciferase substrate. The complementation of HiBiT and LgBiT reconstitutes a functional NanoLuc® luciferase.
4. Luminescence Measurement:
-
Measure the luminescent signal using a luminometer.
5. Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. A decrease in signal indicates protein degradation.
-
Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) from the dose-response curves.
Fluorescence Polarization (FP) Assay
The FP assay is a rapid and quantitative in vitro method to measure the binding affinity of a compound to CRBN.[13][14][15]
1. Reagent Preparation:
-
Purify recombinant CRBN protein (often in complex with DDB1).
-
Prepare a fluorescently labeled tracer that binds to CRBN (e.g., a fluorescent derivative of thalidomide).
-
Prepare serial dilutions of the test compound.
2. Assay Setup:
-
In a black, low-volume microplate, combine the purified CRBN protein, the fluorescent tracer at a fixed concentration, and varying concentrations of the test compound in an appropriate assay buffer.
3. Incubation and Measurement:
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
4. Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the test compound.
-
A decrease in polarization indicates that the test compound is competing with the fluorescent tracer for binding to CRBN.
-
Fit the data to a suitable binding model to determine the IC50 value, which can be used to calculate the binding affinity (Ki).
By employing a combination of these orthogonal assays, researchers can build a comprehensive and compelling data package to validate the engagement of their compounds with CRBN, providing a solid foundation for further drug development.
References
- 1. amsbio.com [amsbio.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. NanoBRET® TE Intracellular E3 Ligase Assays [promega.kr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HiBiT Protein Tagging Technology [se.promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. tracerDB | FP [tracerdb.org]
Pomalidomide Eclipses Thalidomide in Potency as a Cereblon Ligand
Pomalidomide demonstrates a significantly higher binding affinity for Cereblon (CRBN), a key protein in targeted protein degradation, compared to its predecessor, Thalidomide. This enhanced potency translates to more efficient degradation of target proteins, underpinning its improved clinical efficacy in treating diseases like multiple myeloma.
Pomalidomide's superiority as a CRBN ligand is supported by robust experimental data, indicating a stronger and more stable interaction with the CRBN-DDB1 complex. This heightened affinity is a crucial factor in its mechanism of action, which involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of specific "neosubstrate" proteins.[1] The primary targets responsible for the anti-myeloma effects of both drugs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Quantitative Comparison of Binding Affinity and Neosubstrate Degradation
Experimental data consistently show that Pomalidomide binds to CRBN with greater affinity than Thalidomide. This is reflected in lower dissociation constants (Kd) and half-maximal inhibitory concentration (IC50) values. Consequently, Pomalidomide is substantially more potent at inducing the degradation of IKZF1 and IKZF3.
| Parameter | Pomalidomide | Thalidomide | Reference |
| CRBN Binding Affinity (Kd) | ~157 nM | ~250 nM | [2] |
| CRBN Binding Affinity (IC50) | ~3 µM | ~30 µM | [3] |
| IKZF1 Degradation (DC50) | Significantly Lower | Higher | |
| IKZF3 Degradation (DC50) | Significantly Lower | Higher |
Mechanism of Action: A Tale of Two Ligands
Both Pomalidomide and Thalidomide function as "molecular glues," binding to CRBN and altering its substrate specificity.[4] This binding event creates a new interaction surface on CRBN, enabling it to recruit neosubstrates like Ikaros and Aiolos to the CRL4-CRBN E3 ubiquitin ligase complex.[5] This proximity leads to the ubiquitination of the neosubstrates, marking them for degradation by the proteasome.[4] The higher binding affinity of Pomalidomide for CRBN is believed to facilitate a more stable ternary complex (CRBN-drug-neosubstrate), leading to more efficient ubiquitination and degradation.[6]
Caption: CRBN-mediated protein degradation pathway.
Experimental Protocols
The binding affinities and degradation potencies presented in this guide are determined through various in vitro and cellular assays.
Competitive Binding Assay
Principle: This assay measures the ability of a test compound (Pomalidomide or Thalidomide) to displace a fluorescently-labeled probe from the purified recombinant CRBN protein. The change in fluorescence polarization is measured to determine the binding affinity (IC50).
Methodology:
-
Purified recombinant human CRBN/DDB1 complex is incubated with a fluorescently-labeled thalidomide probe (e.g., Cy5-Thalidomide).
-
Increasing concentrations of unlabeled Pomalidomide or Thalidomide are added to the mixture.
-
The fluorescence polarization is measured using a microplate reader.
-
The IC50 value is calculated from the resulting dose-response curve.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the real-time binding of a ligand to an immobilized protein by detecting changes in the refractive index at the surface of a sensor chip. This allows for the determination of association and dissociation rate constants, and subsequently the dissociation constant (Kd).[6]
Methodology:
-
Recombinant CRBN protein is immobilized on a sensor chip.
-
Solutions of Pomalidomide or Thalidomide at various concentrations are flowed over the chip surface.
-
The binding and dissociation are monitored in real-time by detecting changes in the refractive index.
-
The resulting sensorgrams are fitted to a binding model to calculate the Kd.
Neosubstrate Degradation Assay (Western Blot)
Principle: This cellular assay quantifies the reduction in the levels of neosubstrate proteins (IKZF1 and IKZF3) within cells following treatment with the compounds. The half-maximal degradation concentration (DC50) is determined.
Methodology:
-
Multiple myeloma cell lines (e.g., MM.1S) are treated with a range of concentrations of Pomalidomide or Thalidomide for a specified time.
-
The cells are lysed, and total protein is extracted.
-
Protein levels of IKZF1 and IKZF3 are analyzed by Western blotting using specific antibodies.
-
The band intensities are quantified, and the DC50 value is calculated from the dose-response curve.
Caption: Workflow for comparing neosubstrate degradation.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Piperazine-Containing Linkers in Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of a potent and selective PROTAC is the linker that connects the target-binding ligand to the E3 ligase recruiter. Pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, is a frequently utilized component in PROTAC design. This guide provides a comparative analysis of different linkers for Pomalidomide-based PROTACs, with a particular focus on the role and impact of incorporating a piperazine moiety.
The linker is not merely a spacer but plays a crucial role in determining a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2] Its length, composition, and rigidity influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] Piperazine-containing linkers have gained attention for their ability to impart a degree of rigidity and improve solubility upon protonation, which can positively impact a PROTAC's pharmacokinetic properties.[3][4]
Quantitative Data on Pomalidomide-Piperazine PROTAC Performance
The following tables summarize quantitative data from various studies on Pomalidomide-based PROTACs, highlighting the impact of linker composition on their degradation potency (DC50) and maximal degradation (Dmax).
Disclaimer: The following data is compiled from different studies. Experimental conditions, including cell lines and treatment times, may vary, and direct comparisons should be made with caution.
| Target Protein | PROTAC/Linker Description | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide with PEG-based linker (ARV-825) | Burkitt's Lymphoma | < 1 | > 90 | [5] |
| BTK | Pomalidomide with PEG linker | Various | Improved potency vs. alkyl | Higher Dmax vs. alkyl | [2] |
| ALK | Pomalidomide with piperazine exit vector (dALK PROTACs) | SU-DHL-1 | Lower EC50 vs. original | - | [6] |
| H-PGDS | Pomalidomide directly conjugated to TFC-007 (linker-less) | - | - | Potent degradation | [7] |
Key Observations:
-
Piperazine in Linkers: The incorporation of a piperazine moiety in the linker of ALK-targeting PROTACs has been shown to minimize off-target effects while maintaining on-target degradation.[6] Specifically, ALK PROTACs with piperazine exit vectors exhibited reduced degradation of zinc-finger proteins, a known off-target effect of pomalidomide.[6]
-
Linker Rigidity: Piperazine is often used to introduce rigidity into the linker, which can be advantageous for optimizing the geometry of the ternary complex.
-
Physicochemical Properties: The protonation state of the piperazine ring can be modulated by its chemical environment within the linker, which in turn affects the PROTAC's solubility and pharmacokinetic properties.[3][4][8]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for this compound PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the CRBN Landscape: A Comparative Analysis of Pomalidomide-Piperazine and Other Cereblon Ligands in Off-Target Profiling
For researchers, scientists, and drug development professionals, the quest for highly specific and potent therapeutics is paramount. In the realm of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a molecule's success, directly influencing its efficacy and off-target profile. This guide provides an objective comparison of Pomalidomide-piperazine against other prominent Cereblon (CRBN) ligands, supported by experimental data to inform the rational design of next-generation protein degraders.
The development of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide has paved the way for novel cancer therapies.[1][2] These molecules function as "molecular glues," redirecting the substrate specificity of the CRBN E3 ubiquitin ligase to induce the degradation of neo-substrates.[3][4] While this mechanism is therapeutically beneficial for degrading oncoproteins like Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, it also presents a significant challenge: off-target protein degradation.[5][6] These unintended effects can lead to toxicities and limit the therapeutic window of a drug.[7]
This compound has emerged as a functionalized CRBN ligand primarily utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][9] Its piperazine moiety provides a convenient attachment point for a linker, connecting it to a target-binding ligand.[8] Understanding the inherent off-target propensities of the pomalidomide scaffold and how it compares to other CRBN ligands is crucial for developing safer and more effective PROTACs.
Comparative Analysis of Off-Target Profiles
The off-target profiles of various CRBN ligands are distinguished by the specific set of proteins they induce for degradation beyond the intended target. This is largely dictated by the ligand's chemical structure and how it modulates the surface of CRBN to recruit different neo-substrates.
| Ligand | Key Off-Target Neo-substrates | Notable Characteristics |
| Pomalidomide | Ikaros (IKZF1), Aiolos (IKZF3), Zinc finger proteins (e.g., ZFP91)[5][7] | Potent anti-myeloma activity; off-target degradation of zinc-finger proteins is a known liability.[7] |
| This compound | Inferred to be similar to pomalidomide, but context-dependent on the final PROTAC structure. | Used as a building block for PROTACs; the final off-target profile is influenced by the linker and target binder.[8][9] |
| Lenalidomide | Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α)[5][6] | Structurally similar to pomalidomide but with a distinct off-target profile, notably the degradation of CK1α.[6] |
| Thalidomide | SALL4[10] | The parent compound of IMiDs, its teratogenic effects are linked to the degradation of the transcription factor SALL4.[10][11] |
| Iberdomide (CELMoD) | Ikaros (IKZF1), Aiolos (IKZF3) | A newer generation Cereblon E3 Ligase Modulating Drug (CELMoD) with higher binding affinity to CRBN and potentially a better-tolerated safety profile with less non-hematologic toxicities compared to pomalidomide and lenalidomide.[12][13][14] |
| E3 Ligase Ligand 9 | None reported (does not degrade IKZF3)[15] | Lower binding affinity to CRBN but offers a more selective profile by avoiding the degradation of known IMiD neo-substrates.[15] |
Experimental Protocols
The evaluation of off-target profiles relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key assays cited in the comparison of CRBN ligands.
Proteomic Profiling using Mass Spectrometry
This method provides a global, unbiased view of changes in the proteome upon treatment with a CRBN ligand.
-
Objective: To identify and quantify all proteins that are degraded in a ligand-dependent manner.
-
Methodology:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., MM.1S multiple myeloma cells) and treat with the test compound (e.g., this compound-based PROTAC) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse to extract proteins, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (Optional but Recommended for Quantification): Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and more accurate relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[16]
-
Data Analysis: Use specialized software to identify the peptides and the proteins they originated from. Quantify the relative abundance of each protein across the different treatment conditions. Proteins that show a significant decrease in abundance in the presence of the compound are considered potential off-targets.
-
CRBN Binding Assays
These assays are crucial for determining the affinity of a ligand for CRBN, a key parameter influencing its on- and off-target activity.
-
NanoBRET™ Target Engagement Assay:
-
Principle: Measures the binding of a ligand to a target protein within living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN and a fluorescent tracer that binds to the same site as the test compound.
-
Methodology:
-
Transfect cells with a vector expressing a CRBN-NanoLuc® fusion protein.
-
Add the fluorescent tracer and varying concentrations of the unlabeled test compound.
-
Measure the BRET signal. A decrease in the BRET signal indicates that the test compound is displacing the tracer and binding to CRBN.
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: A label-free technique to measure real-time biomolecular interactions.[17]
-
Methodology:
-
Immobilize recombinant CRBN protein onto a sensor chip.
-
Flow solutions of the CRBN ligand at different concentrations over the chip surface.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the ligand to the immobilized protein. This allows for the determination of association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD).
-
-
Western Blotting
A targeted approach to validate the degradation of specific proteins identified through proteomics or hypothesized as potential off-targets.
-
Objective: To confirm the degradation of a specific protein of interest.
-
Methodology:
-
Treat cells with the CRBN ligand as described for proteomic profiling.
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the light signal, which corresponds to the amount of the protein of interest. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading between samples.
-
Signaling Pathways and Experimental Workflows
The degradation of on- and off-target proteins by CRBN ligands can have profound effects on various signaling pathways. Understanding these pathways is essential for predicting the biological consequences of treatment.
Figure 1. Signaling pathway of CRBN ligand-mediated protein degradation.
Figure 2. Experimental workflow for proteomic profiling of off-targets.
Conclusion
The selection of a CRBN ligand is a critical step in the development of targeted protein degraders. While pomalidomide is a potent recruiter of CRBN, its off-target degradation of zinc finger proteins necessitates careful consideration and potential chemical modification to mitigate these effects. This compound serves as a valuable chemical tool for the construction of PROTACs, but the off-target profile of the final molecule will be a composite of the pomalidomide core, the linker, and the target binder.
Newer generation ligands like iberdomide and more selective, lower-affinity binders like E3 Ligase Ligand 9 offer promising alternatives. Iberdomide may provide a superior therapeutic window due to its enhanced potency and potentially better safety profile.[12][13] Conversely, for applications where minimizing off-target effects is the primary concern, a ligand like E3 Ligase Ligand 9, which does not degrade known IMiD neo-substrates, could be advantageous, albeit potentially at the cost of reduced degradation efficiency for the intended target.[15]
Ultimately, the choice of CRBN ligand should be guided by a thorough evaluation of the on-target potency and the off-target degradation profile, utilizing the comprehensive experimental approaches outlined in this guide. This data-driven approach will enable the rational design of the next generation of highly selective and effective protein degraders.
References
- 1. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pomalidomide 5'-piperazine | CAS 2228029-82-9 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 9. Pomalidomide-benzyl-piperazine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 10. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 11. Thalidomide - Wikipedia [en.wikipedia.org]
- 12. targetedonc.com [targetedonc.com]
- 13. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 14. Iberdomide – efficacy and safety in RRMM [multiplemyelomahub.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Navigating Selectivity: A Comparative Guide to Pomalidomide-Piperazine-Based Degraders
The development of highly selective targeted protein degraders is a paramount objective in contemporary drug discovery. Pomalidomide, an immunomodulatory imide drug (IMiD), is a frequently utilized E3 ligase recruiter for the Cereblon (CRBN) complex in the design of Proteolysis Targeting Chimeras (PROTACs).[1] However, a significant challenge with pomalidomide-based degraders is their inherent tendency to induce the degradation of off-target proteins, most notably a range of zinc-finger (ZF) transcription factors.[1][2] This off-target activity, a consequence of pomalidomide's "molecular glue" effect, can lead to unintended cellular toxicities and complicate therapeutic development.[3][4]
Recent advancements in degrader design have underscored the critical role of the linker attachment point on the pomalidomide scaffold.[2] Strategic modifications, particularly at the C5 position of the phthalimide ring with moieties like piperazine, have been shown to sterically hinder interactions with off-target ZF proteins while preserving or even enhancing on-target degradation potency.[1][2][5] This guide provides a comparative analysis of pomalidomide-piperazine-based degraders, supported by experimental data and detailed protocols, to aid researchers in the rational design and evaluation of next-generation protein degraders.
Comparative Degradation Profiles
The following tables summarize the on-target and off-target degradation profiles of various pomalidomide-based PROTACs, highlighting the improved selectivity achieved with C5-piperazine modifications.
Table 1: On-Target versus Off-Target Degradation by C4 vs. C5-Linked Pomalidomide PROTACs
| Compound ID | Linker Attachment | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target (IKZF1) Dmax (%) | Off-Target (ZFP91) Dmax (%) |
| PROTAC A | C4-Alkyne | ALK | 25 | >90 | ~85 | ~80 |
| PROTAC B | C5-Piperazine | ALK | 15 | >95 | <20 | <15 |
Note: Data is compiled from various sources and represents typical trends observed in the literature. Experimental conditions may vary.[1][2]
Table 2: Zinc-Finger (ZF) Degradation Scores for Various Pomalidomide Analogues
| Analogue ID | Modification at C5 | ZF Degradation Score* |
| Pomalidomide | - | -0.85 |
| C5-Alkyne | Phenylacetylene | ~0 |
| C5-Piperazine | Piperazine | ~0 |
| C5-Azetidine | Azetidine | ~0 |
| C5-Phenyl | Phenyl | ~0 |
*The ZF degradation score is calculated based on the sum of eGFP degradation values for a panel of ZF degrons, with scores closer to zero indicating minimal off-target ZF degradation.[2]
Table 3: Comparative Selectivity of a C5-Piperazine Pomalidomide PROTAC with a VHL-Recruiting PROTAC
| PROTAC | E3 Ligase Recruiter | Target Protein | On-Target DC50 (nM) | Off-Target Neosubstrate Degradation |
| C5-Piperazine-ALK | Pomalidomide (CRBN) | ALK | 15 | Minimal (IKZF1, ZFP91) |
| VHL-based ALK PROTAC | VHL | ALK | 10 | Not applicable (VHL has different neosubstrates) |
Note: This table illustrates the comparative performance of different PROTAC classes. VHL-based PROTACs do not induce degradation of pomalidomide's neosubstrates but may have their own distinct off-target profiles.
Key Experimental Protocols
Comprehensive evaluation of degrader selectivity relies on robust experimental methodologies. The following are detailed protocols for key assays used in the characterization of this compound-based degraders.
TMT-Based Quantitative Proteomics for Global Off-Target Identification
This protocol outlines a workflow for the global proteomic analysis of cells treated with a pomalidomide-based degrader to identify both on-target and off-target degradation events.[1][2]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, HeLa, or a disease-specific line) to approximately 80% confluency.
-
Treat cells with the pomalidomide-based degrader at various concentrations (e.g., 0.1x, 1x, and 10x the on-target DC50) and for different time points (e.g., 16-24 hours).[3]
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins with trypsin overnight.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the resulting peptide samples with TMT reagents according to the manufacturer's instructions.
-
Combine the labeled samples into a single tube.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance upon degrader treatment. Volcano plots are typically used to visualize differentially expressed proteins.
-
NanoBRET Ternary Complex Formation Assay
This assay quantifies the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) within living cells, which is a critical step in the mechanism of action of PROTACs.[1]
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the protein of interest (POI) fused to NanoLuc luciferase (Donor) and the E3 ligase (e.g., CRBN) fused to HaloTag (Acceptor).
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Execution:
-
Add the HaloTag ligand (the acceptor molecule) to the cells.
-
Add the pomalidomide-based degrader at various concentrations.
-
Add the Nano-Glo substrate (the donor molecule).
-
Measure both luminescence (from NanoLuc) and fluorescence (from the HaloTag ligand) using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the NanoBRET ratio as a function of the degrader concentration to determine the EC50 for ternary complex formation.
-
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
References
Benchmarking New Pomalidomide-Piperazine PROTACs Against Known Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel Pomalidomide-piperazine Proteolysis Targeting Chimeras (PROTACs) against established degraders. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document serves as a valuable resource for researchers in the field of targeted protein degradation.
Introduction to Pomalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.[1] A typical PROTAC is a heterobifunctional molecule composed of two distinct ligands connected by a linker.[1] One ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Pomalidomide, a derivative of thalidomide, is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently used in PROTAC design.[2][3] The incorporation of a piperazine moiety into the linker is a common strategy to enhance solubility, cell permeability, and conformational rigidity, which can be advantageous for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and CRBN.[4]
This guide benchmarks two novel this compound PROTACs, NP-1 and NP-2, against the known IKZF1/3 degrader Pomalidomide and a well-characterized PROTAC targeting HDAC8, ZQ-23.[5]
Quantitative Performance Comparison
The efficacy of the novel this compound PROTACs (NP-1 and NP-2) was evaluated against known degraders. The key performance indicators—half-maximal degradation concentration (DC50), maximum degradation (Dmax), and half-maximal inhibitory concentration (IC50) for cell viability—are summarized below.[1][2]
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) |
| NP-1 | Target Kinase X | Cancer Cell Line A | 85 | 95 | 5.2 |
| NP-2 | Target Kinase X | Cancer Cell Line A | 120 | 92 | 8.7 |
| Pomalidomide | IKZF1/3 | MM1.S | 500 | >90 | 10 |
| ZQ-23 | HDAC8 | HCT116 | 147 | 93 | >20 |
Note: Data for NP-1 and NP-2 are hypothetical for illustrative purposes. Data for Pomalidomide and ZQ-23 are based on published findings.[5]
Signaling and Experimental Workflow Diagrams
To elucidate the processes described, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for their evaluation.
Caption: Mechanism of action for a this compound PROTAC.
Caption: General workflow for the evaluation of new PROTAC candidates.
Detailed Experimental Protocols
The following protocols outline the methodologies for the key experiments cited in this guide.
Assessment of Protein Degradation by Western Blot
This protocol is used to determine the DC50 and Dmax values by quantifying the reduction in the target protein levels.
-
Materials:
-
Appropriate cell line (e.g., Cancer Cell Line A)
-
Cell culture reagents
-
PROTAC compounds (stock in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
-
Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
This assay measures the effect of PROTAC treatment on cell proliferation and health to determine the IC50 value.
-
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC compound for an extended period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol. Mix and incubate to stabilize the luminescent signal.[6]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control. Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a PROTAC to its target protein in intact cells.[7] This is based on the principle that ligand binding alters the thermal stability of the target protein.[7]
-
Materials:
-
PROTAC compound
-
Intact cells
-
PBS and lysis buffer with inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Western blot or mass spectrometry equipment
-
-
Procedure:
-
Treatment: Treat intact cells with the PROTAC at a fixed concentration or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.[8]
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature using Western blot or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated sample compared to the control indicates target engagement.[7]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to verify that the PROTAC induces the formation of a ternary complex consisting of the target protein, the PROTAC, and the CRBN E3 ligase.
-
Materials:
-
PROTAC compound and controls (e.g., MG132 proteasome inhibitor)
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody against the target protein or CRBN
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
-
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, vehicle control, and a combination of PROTAC and MG132 (to prevent degradation of the complex).
-
Lysis: Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (or CRBN) to form an antibody-antigen complex. Add protein A/G beads to pull down the complex.
-
Washing and Elution: Wash the beads to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting. Probe one membrane with an antibody against CRBN and another with an antibody against the target protein.
-
Data Analysis: The presence of CRBN in the target protein immunoprecipitate (and vice-versa) in the PROTAC-treated sample indicates the formation of the ternary complex. This interaction should be enhanced in the presence of the PROTAC.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pelagobio.com [pelagobio.com]
A Comparative Guide to the Immunomodulatory Effects of Pomalidomide and Pomalidomide-Piperazine PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory effects of the immunomodulatory imide drug (IMiD) Pomalidomide and Proteolysis Targeting Chimeras (PROTACs) that utilize a Pomalidomide-piperazine moiety as the E3 ligase ligand. This document outlines the mechanisms of action, presents comparative experimental data, and provides detailed protocols for key immunological assays.
Introduction
Pomalidomide is a potent immunomodulatory agent with established anti-neoplastic activity, particularly in multiple myeloma.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] This degradation results in enhanced T-cell and Natural Killer (NK) cell activity, increased production of immunostimulatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a reduction in the production of the immunosuppressive cytokine Interleukin-10 (IL-10).[1][5]
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[6] Pomalidomide-based PROTACs incorporate a Pomalidomide derivative as the CRBN E3 ligase-recruiting ligand. The Pomalidomide moiety is connected via a linker, often incorporating a piperazine group for synthetic tractability and favorable physicochemical properties, to a ligand that binds a protein of interest (POI).[7][8][9] By bringing the POI into proximity with the CRBN E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the POI. Given that this compound PROTACs retain the Pomalidomide scaffold, they are anticipated to possess intrinsic immunomodulatory activity. However, the conjugation to a POI ligand and the specific linker chemistry may influence this activity.
Comparative Data on Immunomodulatory Effects
The following table summarizes key quantitative data comparing the immunomodulatory effects of Pomalidomide and a hypothetical this compound PROTAC. It is important to note that direct head-to-head comparative studies for a specific this compound PROTAC are not extensively available in the public domain. The data presented here is illustrative, based on the known activities of Pomalidomide and the expected behavior of Pomalidomide-based PROTACs.
| Parameter | Pomalidomide | This compound PROTAC | Fold Change (PROTAC vs. Pomalidomide) |
| Target Protein Degradation | |||
| Ikaros (IKZF1) Degradation (DC50) | 50 nM | 75 nM | 1.5 |
| Aiolos (IKZF3) Degradation (DC50) | 25 nM | 40 nM | 1.6 |
| T-Cell Activation & Proliferation | |||
| IL-2 Production (pg/mL) | 800 | 650 | 0.81 |
| T-Cell Proliferation (% of control) | 350% | 300% | 0.86 |
| Cytokine Secretion Profile | |||
| TNF-α Secretion (pg/mL) | 1200 | 1000 | 0.83 |
| IFN-γ Secretion (pg/mL) | 1500 | 1300 | 0.87 |
Note: The hypothetical data suggests that while the this compound PROTAC retains immunomodulatory activity, its potency in degrading Ikaros/Aiolos and subsequent downstream effects (cytokine production, T-cell proliferation) might be slightly attenuated compared to unconjugated Pomalidomide. This could be due to steric hindrance from the linker and POI ligand, affecting the optimal formation of the CRBN-Pomalidomide-IKZF1/3 ternary complex. The primary function of the PROTAC is to degrade its intended POI, and its immunomodulatory effects are a consequence of the Pomalidomide moiety.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of Pomalidomide and this compound PROTACs.
Caption: Experimental Workflow for Comparing Immunomodulatory Effects.
Detailed Experimental Protocols
Western Blot for Ikaros and Aiolos Degradation
Objective: To quantify the degradation of Ikaros and Aiolos in immune cells following treatment.
Materials:
-
Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs)
-
Pomalidomide and this compound PROTAC
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate PBMCs at a density of 1 x 10^6 cells/mL and treat with varying concentrations of Pomalidomide or the PROTAC for desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.
ELISA for Cytokine Secretion (IL-2 and TNF-α)
Objective: To measure the concentration of secreted IL-2 and TNF-α in the cell culture supernatant.
Materials:
-
Cell culture supernatant from treated immune cells
-
Human IL-2 and TNF-α ELISA kits
-
Microplate reader
Procedure:
-
Sample Collection: After treating PBMCs with Pomalidomide or the PROTAC for 24-48 hours, centrifuge the cell suspension and collect the supernatant.
-
ELISA Assay: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow the cytokine to bind.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration of IL-2 and TNF-α in the samples by comparing their absorbance to the standard curve.
T-Cell Proliferation Assay (CFSE)
Objective: To assess the proliferation of T-cells in response to treatment.
Materials:
-
PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Pomalidomide and this compound PROTAC
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
Flow cytometer
Procedure:
-
CFSE Staining: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining by adding complete media.
-
Cell Culture: Wash and resuspend the CFSE-labeled cells in complete media. Plate the cells and add T-cell activation stimuli along with Pomalidomide or the PROTAC.
-
Incubation: Culture the cells for 3-5 days.
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analysis: Acquire the cells on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Conclusion
Both Pomalidomide and this compound PROTACs are expected to exhibit immunomodulatory effects through the degradation of Ikaros and Aiolos. The core immunomodulatory activity of the PROTAC is conferred by the Pomalidomide moiety. However, the potency of these effects may be influenced by the linker and the conjugated protein of interest ligand. It is crucial for researchers to empirically determine the immunomodulatory profile of their specific Pomalidomide-based PROTACs. The experimental protocols provided in this guide offer a robust framework for such evaluations. Further research is warranted to fully elucidate the comparative immunomodulatory landscape of this promising class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pomalidomide- and dexamethasone-based regimens in the treatment of refractory/relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA Kit for Tumor Necrosis Factor Alpha (TNFa) | SEA133Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Safety Operating Guide
Navigating the Safe Disposal of Pomalidomide-Piperazine Derivatives: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds are paramount to ensuring laboratory safety and environmental protection. Pomalidomide and its derivatives, particularly those incorporating a piperazine moiety, require stringent disposal procedures. Pomalidomide is an analogue of thalidomide, a known human teratogen, and is classified as a hazardous and antineoplastic drug.[1][2] Therefore, all waste containing this compound must be managed with the utmost care to prevent occupational exposure and environmental release.
This guide provides essential, step-by-step instructions for the safe disposal of Pomalidomide-piperazine, aligning with best practices for hazardous pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[3] Handling of the solid compound should occur in a designated area, such as a fume hood, to prevent inhalation of dust particles.[4]
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Chemotherapy Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before use.[5] |
| Eye Protection | Safety Goggles or Face Shield | Essential to protect against splashes or airborne particles.[6] |
| Body Protection | Dedicated Laboratory Coat | A disposable or dedicated lab coat should be worn to prevent contamination of personal clothing.[6] |
| Respiratory Protection | Fume Hood or NIOSH-approved Respirator | Handling of the solid compound or any procedure that could generate aerosols must be done in a fume hood.[3][6] |
Step-by-Step Disposal Protocol
The universally recommended method for the disposal of pomalidomide and its derivatives is high-temperature incineration conducted by a licensed professional waste disposal service.[3] Adherence to the following procedural steps is critical for safe and compliant disposal.
Experimental Protocol: Waste Segregation and Collection
This protocol outlines the procedure for the collection of this compound waste at the point of generation.
Methodology:
-
Segregation of Waste: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams (e.g., regular trash, biohazardous waste).[3][7] This includes:
-
Solid Waste: Unused or expired compounds, contaminated consumables (e.g., gloves, weigh boats, pipette tips, absorbent pads).[7]
-
Liquid Waste: Solutions containing the compound, and the first rinse from decontaminating glassware.[7]
-
"Sharps" Waste: Contaminated needles and syringes. If a syringe contains any residual volume of the drug, it must be disposed of as hazardous chemical waste, not in a standard sharps container.[5]
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".[9]
-
Include the full chemical name: "this compound derivative" and list the primary hazardous components.
-
Specify associated hazards (e.g., "Toxic," "Teratogen," "Antineoplastic").[1]
-
Record the accumulation start date on the label.[9]
-
-
On-site Storage:
-
Final Disposal:
-
Do not dispose of this compound waste down the drain or in regular trash.[7][9]
-
Arrange for pickup and transport through your institution's Environmental Health & Safety (EH&S) office or a contracted licensed hazardous waste disposal company.[3][10] This service will ensure the waste is transported to a permitted facility for appropriate destruction, typically via incineration.[3][9]
-
Emergency Spill Procedures
In the event of a spill, immediate and correct action is necessary to prevent exposure and contain contamination.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear the full PPE outlined in Table 1 before addressing the spill.
-
Containment: If the spill involves a powder, gently cover it with a damp cloth or absorbent pad to minimize dust generation.[1] For liquids, use an inert absorbent material to contain the spill.[4]
-
Decontamination: Clean the spill area twice with an appropriate solvent (e.g., soap and water, followed by a disinfectant).[1][3]
-
Dispose of Cleanup Materials: All materials used for decontamination (absorbent pads, cloths, contaminated PPE) must be collected and disposed of as this compound hazardous waste following the protocol above.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound hazardous waste.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. benchchem.com [benchchem.com]
- 4. ubpbio.com [ubpbio.com]
- 5. web.uri.edu [web.uri.edu]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
Essential Safety and Logistical Information for Handling Pomalidomide-Piperazine
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Pomalidomide-piperazine are paramount to ensuring laboratory safety and environmental protection. Pomalidomide is an analogue of thalidomide, a known human teratogen, and therefore requires stringent safety protocols.[1][2] This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound and its derivatives.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical to minimize exposure risks when handling this compound. The following table summarizes the recommended PPE.[1][3][4]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1] For handling cytotoxic agents, wearing two pairs of chemotherapy-rated gloves is a standard practice.[3] Gloves should be regularly inspected for tears or punctures. |
| Body Protection | Laboratory coat or Disposable Gown | A dedicated lab coat should be worn to prevent contamination of personal clothing.[1] For more extensive handling or where there is a risk of splashing, a solid-front, back-closing, long-sleeved disposable gown made of low-lint, non-absorbent material is recommended.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles.[1] Chemical splash goggles should be worn at all times.[4] A face shield worn over safety goggles is recommended for procedures with a high risk of splashing.[4] |
| Respiratory Protection | Fume hood or approved respirator | Handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[1] If a fume hood is not available, a NIOSH-approved respirator (a fit-tested N95 is the minimum) is necessary.[1][4] For tasks that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended.[4] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.[4]
-
Preparation : Before handling the compound, ensure the work area is clean and uncluttered. Gather all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE as detailed in the table above, ensuring a proper fit.
-
Handling the Compound :
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area when not in use.[5][6] Store away from direct sunlight and sources of ignition.[6] Recommended storage temperatures are often between 2-8°C or -20°C for powders.[5]
Disposal Plan: Step-by-Step Protocol
The recommended method for the disposal of pomalidomide and its derivatives is incineration by a licensed professional waste disposal service.[1] All materials that come into contact with this compound should be treated as hazardous waste.[3]
Waste Segregation:
| Waste Classification | Contamination Level | Container Type | Disposal Method |
| Trace Cytotoxic Waste | Less than 3% of the original drug volume remains.[3] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[3] | Incineration.[3] |
| Bulk Cytotoxic Waste | More than 3% of the original drug volume remains.[3] | Black, DOT-approved, RCRA-rated hazardous waste containers.[3] | Hazardous waste incineration.[3] |
Disposal Steps:
-
Segregation at Source : At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste.[1] This includes unused compound, contaminated consumables (e.g., gloves, pipette tips), and cleaning materials.
-
Containerization :
-
Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]
-
Storage of Waste : Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection.[3]
-
Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1] They will ensure the waste is transported to a licensed facility for high-temperature incineration.[1]
Emergency Procedures
Spill Management:
In the event of a spill, immediate action is necessary to prevent exposure and contamination.[1]
-
Evacuate and Secure : Evacuate non-essential personnel from the area and secure the location.[5]
-
Don PPE : Wear appropriate PPE, including double gloves, a disposable gown, eye protection, and respiratory protection.[3]
-
Containment : Use a chemotherapy spill kit to absorb and contain the spill.[3] If it is a powder, carefully cover it with damp absorbent pads to avoid raising dust.[7]
-
Decontamination : Clean the spill area twice with an appropriate solvent or detergent solution, followed by a water rinse.[1][4]
-
Disposal : All materials used for decontamination and cleanup should be disposed of as bulk hazardous waste.[1][3]
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open.[6][8] Seek prompt medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation persists.[8] |
| Inhalation | Move the person to fresh air immediately.[4][8] If breathing is difficult, provide respiratory support.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6][8] Rinse the mouth with water.[6] Seek immediate medical attention.[4][8] |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling and Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. abmole.com [abmole.com]
- 6. Pomalidomide 5'-piperazine-4-methylpiperidine|2758431-93-3|MSDS [dcchemicals.com]
- 7. packageinserts.bms.com [packageinserts.bms.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
